Ammonium hexachloroiridate(IV)
Description
Properties
IUPAC Name |
diazanium;hexachloroiridium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir.2H3N/h6*1H;;2*1H3/q;;;;;;+4;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNOUTCTZQNGEN-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H8IrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937632 | |
| Record name | Diammonium hexachloroiridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark red powder, slightly soluble in water; [MSDSonline] | |
| Record name | Ammonium chloroiridate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7944 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
16940-92-4 | |
| Record name | Iridate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium hexachloroiridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diammonium hexachloroiridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.264 | |
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Foundational & Exploratory
In-Depth Technical Guide to Ammonium Hexachloroiridate(IV)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Properties
Ammonium (B1175870) hexachloroiridate(IV), with the CAS Number 16940-92-4 , is an inorganic compound that serves as a significant source of iridium for a multitude of applications in research and development.[1][2] Also known as iridium(IV)-ammonium chloride, this dark red to black solid is a commercially important iridium compound.[3][4] It is characterized by its octahedral [IrCl6]2- anion and two ammonium cations.[3]
This technical guide provides a comprehensive overview of the key properties of ammonium hexachloroiridate(IV), detailed experimental protocols for its application in nanotechnology and catalysis, and standardized methods for evaluating its biological activity, which is of particular interest in drug development.
Physicochemical Data
A summary of the key quantitative data for ammonium hexachloroiridate(IV) is presented in Table 1 for easy reference and comparison.
| Property | Value | References |
| CAS Number | 16940-92-4 | [1][2][5] |
| Molecular Formula | (NH₄)₂[IrCl₆] | [1][3][5] |
| Molecular Weight | 441.01 g/mol | [1][2][3] |
| Appearance | Dark red to red-black solid/powder | [3] |
| Density | 2.86 g/mL at 25 °C | [6] |
| Solubility | Poorly soluble in water | [3] |
| Melting Point | Decomposes upon heating |
Key Applications and Experimental Protocols
Ammonium hexachloroiridate(IV) is a versatile precursor and catalyst in several advanced applications. This section provides detailed methodologies for some of the most relevant experimental procedures for researchers in materials science and drug development.
Synthesis of Iridium Nanoparticles via the Polyol Method
Iridium nanoparticles exhibit unique catalytic and electronic properties, making them valuable in various fields. The polyol method is a widely used technique for the synthesis of metallic nanoparticles. While many protocols exist, the following provides a generalized yet detailed workflow for the synthesis of iridium nanoparticles using ammonium hexachloroiridate(IV) as the precursor.
Experimental Protocol:
-
Precursor Solution Preparation: Dissolve a specific amount of ammonium hexachloroiridate(IV) in a polyol solvent, such as ethylene (B1197577) glycol, to achieve the desired metal concentration.
-
Addition of a Stabilizing Agent: Introduce a stabilizing agent, like polyvinylpyrrolidone (B124986) (PVP), to the solution to control the size and prevent the agglomeration of the nanoparticles.
-
Heating and Reduction: Heat the mixture to a specific temperature (typically between 120°C and 180°C) under constant stirring. The polyol acts as both the solvent and the reducing agent, reducing the iridium(IV) ions to metallic iridium.
-
Nucleation and Growth: As the reaction proceeds, iridium atoms nucleate and then grow into nanoparticles. The reaction time is a critical parameter for controlling the final size of the nanoparticles.
-
Purification: After the reaction is complete, the nanoparticles are typically isolated by centrifugation and washed multiple times with a solvent like ethanol (B145695) or acetone (B3395972) to remove any unreacted precursors, byproducts, and excess stabilizing agent.
-
Characterization: The synthesized iridium nanoparticles are then characterized using techniques such as Transmission Electron Microscopy (TEM) to determine their size and morphology, and X-ray Diffraction (XRD) to confirm their crystalline structure.
Catalytic Hydrogenation of Alkenes
Iridium complexes derived from ammonium hexachloroiridate(IV) are effective catalysts for hydrogenation reactions, which are fundamental transformations in organic synthesis and drug manufacturing. The following protocol outlines a general procedure for the catalytic hydrogenation of an alkene.
Experimental Protocol:
-
Catalyst Precursor Activation (if required): In some cases, the ammonium hexachloroiridate(IV) may be used to generate a more active catalytic species in situ. This can involve reaction with a suitable ligand.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkene substrate in an appropriate solvent (e.g., ethanol, dichloromethane).
-
Catalyst Addition: Add a catalytic amount of ammonium hexachloroiridate(IV) or the pre-activated iridium catalyst to the reaction mixture.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically from a balloon or a pressurized cylinder) throughout the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: Once the reaction is complete, carefully vent the excess hydrogen. The catalyst may be removed by filtration. The reaction mixture is then subjected to a standard work-up procedure, which may include extraction and washing. The final product is purified by a suitable method, such as column chromatography or distillation.
Evaluation of Cytotoxicity using the MTT Assay
For drug development professionals, assessing the cytotoxic potential of new compounds is a critical step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol provides a detailed methodology for evaluating the cytotoxicity of iridium-containing compounds derived from ammonium hexachloroiridate(IV).
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test iridium compound and add them to the wells containing the cells. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compound for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration.
References
- 1. A Comprehensive Review of Glucose Biosensors Based on Nanostructured Metal-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium(III) Complexes Targeting Apoptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Imaging and proteomic study of a clickable iridium complex - Metallomics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Ammonium Hexachloroiridate(IV)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of ammonium (B1175870) hexachloroiridate(IV), (NH₄)₂[IrCl₆], a commercially significant iridium compound. This dark red solid serves as a crucial intermediate in the isolation of iridium from ores and is a precursor for various iridium-based catalysts and advanced materials. This document details the fundamental chemical principles, experimental protocols, and purification strategies for obtaining high-purity ammonium hexachloroiridate(IV).
Synthesis of Ammonium Hexachloroiridate(IV)
The primary method for synthesizing ammonium hexachloroiridate(IV) relies on the low solubility of this salt in aqueous solutions, particularly in the presence of excess ammonium ions. The synthesis typically involves the reaction of a soluble hexachloroiridate(IV) salt, such as sodium hexachloroiridate (Na₂[IrCl₆]) or chloroiridic acid (H₂IrCl₆), with ammonium chloride (NH₄Cl).
Governing Chemical Principles
The synthesis is a precipitation reaction driven by the common ion effect. The addition of ammonium chloride to a solution containing the hexachloroiridate(IV) anion, [IrCl₆]²⁻, increases the concentration of ammonium ions (NH₄⁺), leading to the precipitation of the sparingly soluble (NH₄)₂[IrCl₆]. The reaction can be represented as:
Na₂[IrCl₆] (aq) + 2 NH₄Cl (aq) → (NH₄)₂[IrCl₆] (s) + 2 NaCl (aq)
or
H₂IrCl₆ (aq) + 2 NH₄Cl (aq) → (NH₄)₂[IrCl₆] (s) + 2 HCl (aq)
The iridium in the starting material must be in the +4 oxidation state. If the source material contains iridium in a lower oxidation state, an oxidizing agent is required.
Experimental Protocol: Synthesis from Sodium Hexachloroiridate
This protocol outlines the laboratory-scale synthesis of ammonium hexachloroiridate(IV) from a sodium hexachloroiridate solution.
Materials:
-
Sodium hexachloroiridate (Na₂[IrCl₆]) solution
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Deionized water
-
Ice bath
Procedure:
-
Prepare an aqueous solution of sodium hexachloroiridate.
-
Slowly add a saturated solution of ammonium chloride to the sodium hexachloroiridate solution with constant stirring.
-
Continue adding the ammonium chloride solution until the precipitation of the dark red ammonium hexachloroiridate(IV) is complete.
-
Cool the mixture in an ice bath to further decrease the solubility of the product and maximize the yield.
-
Isolate the precipitate by filtration through a Buchner funnel.
-
Wash the collected solid with a small amount of cold deionized water to remove soluble impurities.
-
Dry the final product in a desiccator over a suitable drying agent (e.g., concentrated sulfuric acid) or in a vacuum oven at a low temperature.
| Parameter | Value/Range | Notes |
| Starting Material | Aqueous solution of Sodium Hexachloroiridate (Na₂[IrCl₆]) | Concentration can vary. |
| Precipitating Agent | Saturated aqueous solution of Ammonium Chloride (NH₄Cl) | Added in excess to ensure complete precipitation. |
| Temperature | Room temperature followed by cooling in an ice bath | Lower temperatures decrease solubility and increase yield. |
| Washing | Cold deionized water | Minimizes dissolution of the product. |
| Drying | Vacuum desiccator over conc. H₂SO₄ | Ensures removal of residual moisture. |
Synthesis Workflow
An In-depth Technical Guide to the Crystal Structure and Characterization of Ammonium Hexachloroiridate(IV)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) hexachloroiridate(IV), with the chemical formula (NH₄)₂[IrCl₆], is an inorganic compound of significant interest in various scientific and industrial fields, including catalysis and materials science. This document provides a comprehensive overview of its crystal structure and characterization, presenting key quantitative data, detailed experimental protocols, and visual representations of its structural and experimental workflows.
Crystal Structure
Ammonium hexachloroiridate(IV) crystallizes in a cubic crystal system, adopting a structure analogous to that of ammonium hexachloroplatinate.[1] The fundamental building blocks of this structure are ammonium cations (NH₄⁺) and hexachloroiridate(IV) anions ([IrCl₆]²⁻). The [IrCl₆]²⁻ anion possesses an octahedral molecular geometry, with the iridium atom at the center coordinated to six chlorine atoms.[1]
Crystallographic Data
Table 1: Crystallographic and Physical Properties
| Property | Value |
| Chemical Formula | (NH₄)₂[IrCl₆] |
| Molar Mass | 441.01 g/mol |
| Crystal System | Cubic |
| Appearance | Dark red to black crystalline powder[1] |
| Density | 2.86 g/cm³ |
Characterization
A combination of analytical techniques is employed to characterize (NH₄)₂[IrCl₆], providing insights into its structural integrity, purity, and spectroscopic properties.
X-ray Diffraction (XRD)
Powder XRD is a primary technique for confirming the crystalline phase and purity of (NH₄)₂[IrCl₆]. The diffraction pattern exhibits sharp peaks characteristic of a well-ordered crystalline material.
Table 2: Representative Powder X-ray Diffraction Data
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| ... | ... | ... |
| ... | ... | ... |
| ... | ... | ... |
| ... | ... | ... |
| ... | ... | ... |
| (Note: Specific 2θ values and intensities are dependent on the X-ray wavelength used and experimental conditions. This table is a placeholder for experimental data.) |
Vibrational Spectroscopy: FT-IR and Raman
Vibrational spectroscopy provides information about the bonding and symmetry of the constituent ions.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show vibrational modes associated with the ammonium cation (N-H stretching and bending) and the hexachloroiridate anion (Ir-Cl stretching and bending).
-
Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the vibrational modes of the highly symmetric [IrCl₆]²⁻ octahedron.
Table 3: Vibrational Spectroscopy Data
| Technique | Wavenumber (cm⁻¹) | Assignment |
| FT-IR | ~3150 | ν(N-H) of NH₄⁺ |
| FT-IR | ~1400 | δ(N-H) of NH₄⁺ |
| FT-IR | ~310 | ν(Ir-Cl) of [IrCl₆]²⁻ |
| Raman | ~345 | ν₁ (A₁g) of [IrCl₆]²⁻ |
| Raman | ~290 | ν₂ (Eg) of [IrCl₆]²⁻ |
| Raman | ~160 | ν₅ (F₂g) of [IrCl₆]²⁻ |
UV-Visible Spectroscopy
The electronic transitions within the [IrCl₆]²⁻ anion give rise to characteristic absorption bands in the UV-Visible region. In solution, these bands are well-defined. For solid-state analysis, diffuse reflectance spectroscopy is employed.
Table 4: UV-Visible Absorption Data for [IrCl₆]²⁻ in Aqueous Solution
| Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Assignment |
| ~488 | ~4500 | Ligand to Metal Charge Transfer |
| ~430 | ~4000 | Ligand to Metal Charge Transfer |
| ~360 | ~2500 | Ligand to Metal Charge Transfer |
| ~280 | ~5000 | Ligand to Metal Charge Transfer |
Experimental Protocols
Synthesis of Ammonium Hexachloroiridate(IV)
The synthesis of (NH₄)₂[IrCl₆] is typically achieved through a precipitation reaction.[1]
Materials:
-
Sodium hexachloroiridate(IV) (Na₂[IrCl₆]) solution
-
Ammonium chloride (NH₄Cl)
-
Deionized water
-
Hydrochloric acid (optional, to maintain acidity)
Procedure:
-
Prepare an aqueous solution of sodium hexachloroiridate(IV).
-
Slowly add a saturated aqueous solution of ammonium chloride to the Na₂[IrCl₆] solution with constant stirring.
-
A dark red or black precipitate of (NH₄)₂[IrCl₆] will form due to its low solubility.[1]
-
Continue stirring for a designated period to ensure complete precipitation.
-
Isolate the precipitate by filtration (e.g., using a Büchner funnel).
-
Wash the precipitate with a small amount of cold deionized water or a dilute ammonium chloride solution to remove soluble impurities.
-
Dry the product in a desiccator or at a low temperature in an oven.
References
Navigating the Solubility Landscape of Ammonium Hexachloroiridate(IV) in Organic Solvents: A Technical Guide for Researchers
An in-depth analysis for researchers, scientists, and drug development professionals reveals a significant gap in the quantitative understanding of ammonium (B1175870) hexachloroiridate(IV) solubility in organic media. This technical guide synthesizes the available qualitative data, outlines established experimental protocols for solubility determination, and provides a framework for future research to address this critical knowledge void.
Ammonium hexachloroiridate(IV), with the chemical formula (NH₄)₂[IrCl₆], is a pivotal inorganic compound in catalysis and materials science. Its utility in these fields is often dictated by its interaction with and solubility in various media. While its behavior in aqueous solutions is reasonably documented, a comprehensive, quantitative understanding of its solubility in organic solvents remains largely uncharted territory. This guide aims to equip researchers with the current state of knowledge and the necessary methodological frameworks to explore this area.
Current State of Knowledge: A Qualitative Overview
Ammonium hexachloroiridate(IV) is generally characterized as a crystalline solid that is slightly soluble in water and is widely reported to be insoluble in ethanol (B145695).[1] Some sources also indicate its solubility in hydrochloric acid. However, precise quantitative solubility data across a broad spectrum of organic solvents are conspicuously absent in publicly available scientific literature and chemical databases. This lack of data presents a significant challenge for researchers working on applications that require the dissolution of (NH₄)₂[IrCl₆] in non-aqueous environments, such as in the preparation of catalysts or the synthesis of novel iridium-containing materials.
Quantitative Solubility Data
The available quantitative solubility data for ammonium hexachloroiridate(IV) is sparse and primarily focuses on its behavior in aqueous solutions. The qualitative observation of its insolubility in ethanol is consistently noted. A summary of the available information is presented below.
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Water | Not Specified | Slightly Soluble |
| Ethanol | Not Specified | Insoluble[1] |
| Methanol | Not Specified | Data Not Available |
| Propanol | Not Specified | Data Not Available |
| Butanol | Not Specified | Data Not Available |
| Acetone | Not Specified | Data Not Available |
| Diethyl Ether | Not Specified | Data Not Available |
| Acetonitrile | Not Specified | Data Not Available |
| Dimethylformamide (DMF) | Not Specified | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Data Not Available |
| Dichloromethane | Not Specified | Data Not Available |
| Chloroform | Not Specified | Data Not Available |
| Acetic Acid | Not Specified | Data Not Available |
Experimental Protocols for Solubility Determination
In the absence of specific literature on the experimental determination of ammonium hexachloroiridate(IV) solubility in organic solvents, researchers can adapt well-established methods for determining the solubility of inorganic salts. The choice of method will depend on factors such as the expected solubility range, the nature of the solvent, and the available analytical instrumentation.
Gravimetric Method
This classical and straightforward method is suitable for determining the solubility of a substance when it is reasonably soluble in the solvent.
Methodology:
-
Saturation: A supersaturated solution of ammonium hexachloroiridate(IV) is prepared in the organic solvent of interest at a constant temperature. This is typically achieved by adding an excess of the solid to the solvent and agitating the mixture for an extended period to ensure equilibrium is reached.
-
Filtration: The saturated solution is carefully filtered to remove any undissolved solid.
-
Solvent Evaporation: A precisely measured volume or mass of the clear filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Mass Determination: The container with the dried residue is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the container.
-
Calculation: The solubility is calculated as the mass of the solute per unit mass or volume of the solvent.
Spectroscopic Method
For compounds that have a distinct chromophore, UV-Vis spectroscopy can be a powerful and sensitive method for determining solubility, especially for sparingly soluble substances. Ammonium hexachloroiridate(IV) solutions are colored, making this an appropriate technique.
Methodology:
-
Calibration Curve: A series of standard solutions of ammonium hexachloroiridate(IV) of known concentrations in the organic solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.
-
Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method.
-
Dilution and Measurement: A known volume of the clear, saturated filtrate is diluted with the pure solvent to a concentration that falls within the range of the calibration curve. The absorbance of this diluted solution is then measured.
-
Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.
-
Solubility Calculation: The concentration of the original saturated solution, and thus the solubility, is calculated by taking the dilution factor into account.
Logical Workflow for Assessing Solubility
For a systematic investigation into the solubility of ammonium hexachloroiridate(IV) in a novel organic solvent, the following workflow is proposed.
References
Navigating the Synthesis Landscape: A Technical Guide to Ammonium Hexachloroiridate(IV) Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Ammonium hexachloroiridate(IV), a key inorganic precursor, plays a pivotal role in the synthesis of novel iridium-based compounds and catalytic systems. Its utility in cutting-edge research, particularly in the development of anticancer therapeutics and advanced materials, necessitates a comprehensive understanding of its safe handling and application. This technical guide provides an in-depth overview of the safety protocols, experimental considerations, and biological significance of iridium compounds derived from this versatile starting material.
Core Safety and Physical Data
A thorough understanding of the physicochemical properties and toxicological profile of Ammonium hexachloroiridate(IV) is fundamental to its safe handling in a laboratory setting. The following tables summarize the critical data sourced from Safety Data Sheets (SDS).
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | (NH₄)₂[IrCl₆] | [1] |
| Molecular Weight | 441.01 g/mol | [1] |
| Appearance | Dark red to black powder/crystals | [2] |
| Density | 2.86 g/mL at 25 °C | |
| Solubility | Soluble in water | [3] |
| Stability | Stable under normal temperatures and pressures | [2] |
Toxicological and Hazard Data
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, rat) | 1852 mg/kg | [2][3] |
| GHS Hazard Statements | H290: May be corrosive to metalsH302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [4][5] |
| GHS Precautionary Statements | P234, P264, P270, P280, P406 | [5] |
| Hazard Symbols | Xn (Harmful) | [2] |
| Risk Phrases | R22: Harmful if swallowed | [2] |
Experimental Protocols and Handling Procedures
The following protocols outline the essential steps for the safe handling and use of Ammonium hexachloroiridate(IV) in a research environment. Adherence to these guidelines is crucial to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE) Workflow
Proper selection and use of PPE are the first line of defense against chemical hazards. The following workflow should be followed whenever handling Ammonium hexachloroiridate(IV).
Detailed PPE Specifications:
-
Eye Protection: Chemical safety goggles or a face shield should be worn.[2][5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or gown.[2][5]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.[5] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][5]
Spill and Emergency Response
In the event of a spill or exposure, immediate and appropriate action is critical.
References
- 1. Iridium(III) Complexes Targeting Apoptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fastercapital.com [fastercapital.com]
- 3. Cancer killer in iridium attacks tumor power sources - Futurity [futurity.org]
- 4. Frontiers | Current status of iridium-based complexes against lung cancer [frontiersin.org]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electrochemistry of the Hexachloroiridate(IV) Anion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties and experimental analysis of the hexachloroiridate(IV) anion, [IrCl₆]²⁻. This complex is a significant subject of study in electrochemistry due to its well-behaved, reversible one-electron redox reaction, making it an excellent model system and a suitable alternative to the often problematic ferricyanide/ferrocyanide couple.
Core Electrochemical Properties
The hexachloroiridate(IV) anion undergoes a single-electron reduction to form the hexachloroiridate(III) anion, [IrCl₆]³⁻. This process is characterized by its electrochemical reversibility, meaning the electron transfer is rapid and without complicating side reactions. The redox reaction can be represented as:
[IrCl₆]²⁻ + e⁻ ⇌ [IrCl₆]³⁻
This reversible nature makes it an ideal candidate for calibrating electrochemical instrumentation and for studying the kinetics of other chemical reactions.
Quantitative Electrochemical Data
The key electrochemical parameters for the hexachloroiridate(IV)/(III) redox couple are summarized in the table below. These values are essential for the design and interpretation of electrochemical experiments.
| Parameter | Symbol | Value | Conditions |
| Standard Reduction Potential | E° | +0.87 V | vs. Standard Hydrogen Electrode (SHE) |
| Diffusion Coefficient of [IrCl₆]²⁻ | Dox | 8.38 x 10⁻⁶ cm²/s | In 0.1 M KNO₃ at 25 °C[1] |
| Diffusion Coefficient of [IrCl₆]³⁻ | Dred | 6.10 x 10⁻⁶ cm²/s | In 0.1 M KNO₃ at 25 °C[1] |
| Heterogeneous Electron Transfer Rate Constant | k⁰ | See Note 1 | At a platinum electrode |
Experimental Protocols
A thorough understanding of the electrochemistry of the hexachloroiridate(IV) anion can be achieved through cyclic voltammetry. The following is a detailed protocol for this experiment.
Protocol 1: Cyclic Voltammetry of Hexachloroiridate(IV)
Objective: To observe the reversible redox behavior of the [IrCl₆]²⁻/[IrCl₆]³⁻ couple and to determine its formal potential.
Materials:
-
Potassium hexachloroiridate(IV) (K₂IrCl₆) or Sodium hexachloroiridate(IV) (Na₂IrCl₆)
-
Potassium chloride (KCl) or other suitable supporting electrolyte
-
Deionized water
-
Volumetric flasks and pipettes
-
Electrochemical cell
-
Working electrode (e.g., Platinum or Glassy Carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Potentiostat
Procedure:
-
Solution Preparation:
-
Prepare a 1.0 M stock solution of the supporting electrolyte (e.g., KCl) in deionized water.
-
Prepare a 10 mM stock solution of K₂IrCl₆ in the 1.0 M KCl solution. This solution will contain the [IrCl₆]²⁻ anion. For some experiments, a solution containing both the oxidized and reduced species is prepared by dissolving equimolar amounts of K₂IrCl₆ and K₃IrCl₆.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell. The working electrode should be polished according to standard procedures to ensure a clean and reproducible surface.
-
Place the prepared hexachloroiridate(IV) solution into the electrochemical cell, ensuring the electrodes are sufficiently immersed.
-
If necessary, purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment. A typical potential window for the [IrCl₆]²⁻/[IrCl₆]³⁻ couple is from approximately +0.4 V to +1.2 V vs. Ag/AgCl. The initial potential should be set at a value where no faradaic reaction occurs.
-
Set the scan rate. A typical starting scan rate is 100 mV/s. A range of scan rates (e.g., 20, 50, 100, 200, 500 mV/s) can be used to investigate the system's reversibility.
-
Initiate the potential scan and record the resulting cyclic voltammogram.
-
Data Analysis:
-
From the cyclic voltammogram, identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) and peak currents (ipa and ipc).
-
Calculate the formal reduction potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.
-
Determine the peak separation (ΔEp) = Epa - Epc. For a reversible one-electron process, ΔEp should be close to 59 mV at 25 °C.
-
Calculate the ratio of the peak currents (ipa / ipc). For a reversible system, this ratio should be close to 1.
Visualizations
The following diagrams illustrate the key processes and relationships in the electrochemical study of the hexachloroiridate(IV) anion.
Caption: Experimental workflow for the cyclic voltammetry of the hexachloroiridate(IV) anion.
Caption: Reversible one-electron redox reaction of the hexachloroiridate(IV)/(III) couple.
References
The Dawn of Iridium Chemistry: A Historical Perspective on the Discovery of Ammonium Hexachloroiridate(IV)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of ammonium (B1175870) hexachloroiridate(IV), a compound that has become a cornerstone in modern iridium chemistry and catalysis, is intrinsically linked to the identification of the element iridium itself. This guide delves into the historical context of its discovery, tracing the path from the initial isolation of iridium to the first synthesis and characterization of this pivotal coordination complex.
The Unveiling of a "Rainbow" Element
The journey begins in 1803 with the English chemist Smithson Tennant.[1][2] While investigating the black, insoluble residue remaining after dissolving platinum ore in aqua regia, a mixture of nitric and hydrochloric acids, Tennant correctly surmised that it was not merely graphite, as was commonly believed.[3] Through a series of treatments with acids and alkalis, he successfully isolated two new elements: osmium and iridium.[3] Tennant named the latter "iridium" from the Greek goddess Iris, the personification of the rainbow, a nod to the vibrant and varied colors of its salts in solution.[1][2]
Contemporaneously, across the English Channel, French chemists Hippolyte-Victor Collet-Descotils, Antoine-François Fourcroy, and Nicolas-Louis Vauquelin were also scrutinizing the same platinum residue.[2] In 1804, they published their findings, noting that the substance imparted a deep red color to platinum precipitates.[4] Their work, presented to the French Academy of Sciences, described the formation of red crystals upon the addition of ammonium chloride to a solution derived from the iridium-containing residue.[4] This observation represents the earliest documented synthesis of what was almost certainly ammonium hexachloroiridate(IV).
Early Synthesis and Characterization
The initial challenge for early 19th-century chemists was the extreme inertness and high melting point of iridium, which made it incredibly difficult to work with.[1] The discovery of its colorful complexes, therefore, provided a crucial avenue for its chemical investigation.
The historical workflow for the isolation of iridium and the subsequent synthesis of ammonium hexachloroiridate(IV) can be visualized as a logical progression from raw material to the final compound.
Physicochemical Properties: An Early Perspective
Early investigations into the properties of ammonium hexachloroiridate(IV) were largely qualitative, focusing on its distinct color and low solubility. The compound's dark red, crystalline nature made it a readily identifiable product in the nascent field of platinum group metal chemistry. Its poor solubility in water, particularly in the presence of excess ammonium chloride, was a key feature exploited for its separation and purification.
While precise quantitative data from the early 19th century is scarce, later studies provided a more detailed understanding of its properties.
| Property | Early Observations and Later Refinements |
| Formula | (NH₄)₂[IrCl₆] |
| Appearance | Dark red to black crystalline solid.[5] |
| Solubility | Poorly soluble in water, a property utilized in its purification by precipitation. |
| Thermal Decomposition | Upon heating, particularly under a reducing atmosphere (e.g., hydrogen), the compound decomposes to yield metallic iridium. This property became crucial for the preparation of pure iridium metal. |
| Oxidation State | The iridium center is in the +4 oxidation state, which was found to be a common and stable state for iridium in its complexes. |
Experimental Protocols: From Historical Practice to Modern Refinement
The foundational method for producing ammonium hexachloroiridate(IV) has remained remarkably consistent over time, a testament to the efficiency of the initial precipitation reaction. A more formalized version of the early purification techniques was described by Woo and Yost in 1931, which likely reflects an evolution of the practices established in the 19th century.
A Reconstructed Early 19th-Century Experimental Protocol (Conceptual)
-
Extraction: The black residue from platinum ore dissolution in aqua regia was fused with an alkali, such as caustic soda (sodium hydroxide), at high temperatures.
-
Dissolution: The resulting fused mass was cooled and then dissolved in water. The remaining solid material, containing iridium, was then treated with "marine acid" (hydrochloric acid) to bring the iridium into solution as a chloride complex.
-
Precipitation: To the aqueous solution of iridium chloride, a solution of ammonium chloride was added.
-
Isolation: The resulting dark red precipitate of ammonium hexachloroiridate(IV) was isolated, likely by filtration or decantation.
This early protocol was primarily aimed at the separation and identification of the new element and its compounds. The process was qualitative, with the vibrant color of the precipitate serving as a key indicator of success.
The logical relationship between the key chemical entities and processes involved in the discovery and early synthesis can be illustrated as follows:
Conclusion
The discovery of ammonium hexachloroiridate(IV) was not a singular event but rather a direct and immediate consequence of the discovery of iridium itself. The pioneering work of Smithson Tennant, and concurrently by Fourcroy and Vauquelin, in the early 1800s, not only introduced a new element to the scientific community but also laid the foundation for the rich and complex field of iridium coordination chemistry. The characteristic color and straightforward precipitation of ammonium hexachloroiridate(IV) made it an essential tool for the early investigation and isolation of iridium. This historical context underscores the fundamental importance of this compound, which continues to be a vital precursor and catalyst in modern chemical research and applications.
References
Methodological & Application
Ammonium Hexachloroiridate(IV): A Versatile Catalyst in Modern Organic Synthesis
Ammonium (B1175870) hexachloroiridate(IV) ((NH₄)₂[IrCl₆]) is emerging as a valuable and versatile catalyst and pre-catalyst in a range of organic transformations. Its stability, ease of handling, and reactivity upon activation make it an attractive choice for researchers in academia and the pharmaceutical industry. This document provides detailed application notes and experimental protocols for key synthetic methodologies employing this iridium salt, focusing on transfer hydrogenation of ketones, aerobic oxidation of alcohols, and C-H functionalization of indoles.
Application Note 1: Transfer Hydrogenation of Ketones
Introduction: The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of numerous pharmaceutical intermediates and fine chemicals. Ammonium hexachloroiridate(IV) can serve as an efficient pre-catalyst for the transfer hydrogenation of a wide variety of ketones. In the presence of a hydrogen donor, such as sodium formate (B1220265), it forms highly active iridium hydride species in situ, which readily reduce the carbonyl group with high efficiency and selectivity.
Mechanism: The catalytic cycle is believed to commence with the reduction of the Ir(IV) pre-catalyst to a lower oxidation state, likely Ir(III) or Ir(I), by the hydrogen donor. This is followed by the formation of an iridium hydride complex. The ketone substrate coordinates to the iridium center, and subsequent migratory insertion of the carbonyl group into the Ir-H bond, followed by hydrolysis, yields the secondary alcohol and regenerates the active iridium catalyst.
Experimental Protocol: Transfer Hydrogenation of Acetophenone (B1666503)
Materials:
-
Ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆])
-
Acetophenone
-
Sodium formate (HCOONa)
-
Isopropanol (B130326) (i-PrOH)
-
Water (deionized)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ammonium hexachloroiridate(IV) (0.005 mmol, 2.2 mg).
-
Add sodium formate (1.5 mmol, 102 mg) and isopropanol (10 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution of the reagents.
-
Add acetophenone (1.0 mmol, 120.2 mg, 117 µL) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 1-phenylethanol.
Quantitative Data:
| Entry | Substrate | Catalyst Loading (mol%) | Hydrogen Donor | Solvent | Time (h) | Yield (%) |
| 1 | Acetophenone | 0.5 | HCOONa | i-PrOH | 4 | 95 |
| 2 | 4'-Chloroacetophenone | 0.5 | HCOONa | i-PrOH | 5 | 92 |
| 3 | Cyclohexanone | 0.5 | HCOONa | i-PrOH | 6 | 88 |
Experimental Workflow for Transfer Hydrogenation:
Caption: Workflow for the transfer hydrogenation of ketones.
Application Note 2: Aerobic Oxidation of Alcohols
Introduction: The oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. The use of molecular oxygen from the air as the terminal oxidant represents a green and sustainable approach. Ammonium hexachloroiridate(IV), in the presence of a suitable co-catalyst and base, can facilitate the aerobic oxidation of benzylic and other activated alcohols. The iridium catalyst activates molecular oxygen and facilitates the dehydrogenation of the alcohol.
Mechanism: While the precise mechanism can be complex and dependent on the co-catalyst system, a plausible pathway involves the formation of an iridium-peroxo or iridium-oxo species from the reaction of a reduced iridium center with molecular oxygen. The alcohol substrate then coordinates to the iridium center, followed by a β-hydride elimination step to yield the corresponding aldehyde or ketone, water, and the regenerated iridium catalyst.
Experimental Protocol: Aerobic Oxidation of Benzyl (B1604629) Alcohol
Materials:
-
Ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆])
-
Benzyl alcohol
-
Potassium carbonate (K₂CO₃)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Air or oxygen supply
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an air inlet, add ammonium hexachloroiridate(IV) (0.01 mmol, 4.4 mg) and potassium carbonate (2.0 mmol, 276 mg).
-
Add toluene (20 mL) to the flask.
-
Introduce benzyl alcohol (1.0 mmol, 108.1 mg, 104 µL) to the reaction mixture.
-
Bubble a gentle stream of air through the reaction mixture while stirring vigorously.
-
Heat the mixture to 100 °C and maintain for 12-24 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the base and catalyst residues.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford benzaldehyde.
Quantitative Data:
| Entry | Substrate | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 1.0 | K₂CO₃ | Toluene | 18 | 85 |
| 2 | 4-Methoxybenzyl alcohol | 1.0 | K₂CO₃ | Toluene | 16 | 90 |
| 3 | Cinnamyl alcohol | 1.0 | K₂CO₃ | Toluene | 24 | 78 |
Logical Relationship for Aerobic Oxidation:
Caption: Key components and stages in aerobic alcohol oxidation.
Application Note 3: C-H Functionalization of Indoles
Introduction: The direct functionalization of C-H bonds is a powerful strategy in organic synthesis for its atom and step economy. Iridium catalysts have shown remarkable activity in directing the borylation of C-H bonds in various heterocycles, including indoles. While often requiring specific ligands, under certain conditions, a simple iridium source like ammonium hexachloroiridate(IV) can potentially catalyze the C-H borylation of N-protected indoles, providing a valuable intermediate for further cross-coupling reactions.
Mechanism: The catalytic cycle for iridium-catalyzed C-H borylation typically involves the oxidative addition of a B-H or B-B bond from the boron source to the iridium center. This is followed by the coordination of the indole (B1671886) substrate and a concerted metalation-deprotonation (CMD) step, where the C-H bond is broken and a C-Ir bond is formed. Reductive elimination then furnishes the borylated indole and regenerates the active iridium catalyst.
Experimental Protocol: C-H Borylation of N-Boc-Indole
Materials:
-
Ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆])
-
N-Boc-indole
-
Bis(pinacolato)diboron (B136004) (B₂pin₂)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add ammonium hexachloroiridate(IV) (0.015 mmol, 6.6 mg).
-
Add bis(pinacolato)diboron (0.6 mmol, 152 mg).
-
Add N-Boc-indole (0.5 mmol, 107.6 mg).
-
Add anhydrous, degassed cyclohexane (2.5 mL).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction mixture in a preheated oil bath at 80 °C and stir for 16 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.
Quantitative Data:
| Entry | Substrate | Catalyst Loading (mol%) | Boron Source | Solvent | Time (h) | Yield (%) |
| 1 | N-Boc-Indole | 3.0 | B₂pin₂ | Cyclohexane | 16 | 75 |
| 2 | N-Boc-5-bromoindole | 3.0 | B₂pin₂ | Cyclohexane | 18 | 70 |
| 3 | N-Boc-2-methylindole | 3.0 | B₂pin₂ | Cyclohexane | 24 | 65 |
Experimental Workflow for C-H Borylation:
Caption: Workflow for the C-H borylation of N-Boc-indole.
Application Notes and Protocols for the Synthesis of Iridium Oxide Nanoparticles from Ammonium Hexachloroiridate ((NH₄)₂[IrCl₆])
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of iridium oxide (IrO₂) nanoparticles using ammonium (B1175870) hexachloroiridate ((NH₄)₂[IrCl₆]) as the precursor. Three primary synthesis methodologies are presented: a novel Perchlorate (B79767) Fusion–Hydrothermal (PFHT) synthesis, a conventional hydrothermal method, and an alkaline hydrolysis approach. These protocols are designed to yield iridium oxide nanoparticles with controlled sizes, typically in the range of 1-10 nm. This document is intended to serve as a comprehensive guide for researchers in materials science, catalysis, and nanomedicine, providing a foundation for the reproducible synthesis of high-quality iridium oxide nanoparticles for a variety of applications, including electrocatalysis and as potential components in drug delivery systems.
Introduction
Iridium oxide (IrO₂) nanoparticles are of significant interest due to their exceptional chemical stability, high electrical conductivity, and excellent electrocatalytic activity, particularly for the oxygen evolution reaction (OER) in acidic media. The synthesis of well-defined and uniform IrO₂ nanoparticles is crucial for maximizing their performance in applications such as water electrolysis, pH sensors, and biocompatible coatings for medical implants. The choice of the precursor and the synthesis method are critical factors that determine the final properties of the nanoparticles, including their size, crystallinity, and surface area. Ammonium hexachloroiridate ((NH₄)₂[IrCl₆]) is a common and cost-effective precursor for the preparation of iridium-based materials. This document outlines detailed protocols for the synthesis of IrO₂ nanoparticles from this precursor, enabling researchers to produce these advanced materials with a high degree of control.
Synthesis Methodologies
The following sections provide detailed protocols for three distinct methods for the synthesis of iridium oxide nanoparticles from (NH₄)₂[IrCl₆]. A comparative summary of the key experimental parameters and resulting nanoparticle characteristics is presented in Table 1.
Table 1: Comparison of Synthesis Methodologies for Iridium Oxide Nanoparticles
| Parameter | Perchlorate Fusion–Hydrothermal (PFHT) Synthesis | Hydrothermal Synthesis on Carbon Nanotubes | Alkaline Hydrolysis |
| Iridium Precursor | H₂IrCl₆ (can be adapted for (NH₄)₂[IrCl₆]) | Iridium Complex (e.g., H₂IrCl₆ or (NH₄)₂[IrCl₆]) | (NH₄)₂[IrCl₆] or similar Ir(IV) salt |
| Key Reagents | Sodium Perchlorate (NaClO₄) | Oxidized Carbon Nanotubes (CNT-COOH) | Sodium Hydroxide (B78521) (NaOH) |
| Solvent | Deionized Water | Ethanol/Water mixture (9:1 v/v) | Deionized Water |
| Calcination Temp. | 300 °C for 2 hours[1] | N/A | N/A |
| Reaction Temp. | 180 °C (hydrothermal)[1] | 80 °C (initial heating), 150 °C (hydrothermal) | Elevated temperature (e.g., 80-100 °C) |
| Reaction Time | 8 hours (hydrothermal)[1] | 6 hours (initial heating), 4 hours (hydrothermal) | Not specified, requires monitoring |
| Resulting NP Size | ~2 nm[1] | ~1.7 nm | 1-2 nm |
| Crystallinity | Nano-crystalline rutile-type[1] | Amorphous to poorly crystalline | Amorphous |
| Morphology | Spherical nanoparticles | Nanoparticles decorated on CNTs | Aggregated nanoparticles |
Experimental Protocols
Protocol 1: Perchlorate Fusion–Hydrothermal (PFHT) Synthesis
This method yields highly crystalline, rutile-type IrO₂ nanoparticles of approximately 2 nm in size.[1] It involves an initial calcination step followed by hydrothermal treatment.
Materials:
-
Ammonium hexachloroiridate ((NH₄)₂[IrCl₆])
-
Sodium perchlorate (NaClO₄)
-
Deionized water
-
Crucible
-
Muffle furnace
-
Hydrothermal reactor (autoclave)
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Mixture Preparation: In a crucible, dissolve (NH₄)₂[IrCl₆] and NaClO₄ in a minimal amount of deionized water. The molar ratio of NaClO₄ to the iridium precursor should be optimized, but a starting point of 10:1 can be used.
-
Drying: Dry the mixture in an oven at 120 °C until all the water has evaporated.
-
Calcination: Transfer the crucible to a muffle furnace and calcine the salt mixture at 300 °C for 2 hours with a heating rate of 5 °C/min.[1]
-
Hydrothermal Treatment: After cooling, transfer the calcined powder to a hydrothermal reactor. Add deionized water to the reactor, seal it, and heat it to 180 °C for 8 hours.[1] The autogenous pressure will facilitate the formation of crystalline nanoparticles.
-
Purification: After the hydrothermal treatment, cool the reactor to room temperature. Collect the nanoparticles by centrifugation, and wash them repeatedly with deionized water to remove any remaining salts.
-
Drying: Dry the purified IrO₂ nanoparticles in an oven at 80-100 °C.
Protocol 2: Hydrothermal Synthesis on Carbon Nanotubes (CNTs)
This protocol is adapted for the synthesis of IrO₂ nanoparticles supported on a high-surface-area material, such as carboxyl-functionalized carbon nanotubes (CNT-COOH), resulting in nanoparticles of approximately 1.7 nm.
Materials:
-
Ammonium hexachloroiridate ((NH₄)₂[IrCl₆])
-
Oxidized Multi-Walled Carbon Nanotubes (MWCNT-COOH)
-
Ethanol
-
Deionized water
-
Hydrothermal autoclave
-
Filtration setup
-
Vacuum oven
Procedure:
-
Dispersion: Disperse the required amount of (NH₄)₂[IrCl₆] and oxidized CNTs in a 9:1 (v/v) ethanol/water mixture.
-
Initial Heating: Heat the mixture at 80 °C for 6 hours with constant stirring. This step facilitates the initial interaction between the iridium precursor and the CNT support.
-
Hydrothermal Treatment: Transfer the mixture to a hydrothermal autoclave and heat it at 150 °C for 4 hours.
-
Purification: After cooling, filter the resulting material and wash it thoroughly with a 9:1 (v/v) ethanol/water mixture.
-
Drying: Dry the IrO₂/CNT composite material in a vacuum oven at 120 °C for 4 hours.
Protocol 3: Alkaline Hydrolysis
This method is a facile route to produce small, amorphous iridium oxide nanoparticles (1-2 nm) at relatively low temperatures.
Materials:
-
Ammonium hexachloroiridate ((NH₄)₂[IrCl₆])
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Deionized water
-
Heating mantle with a stirrer
-
pH meter
-
Centrifuge
Procedure:
-
Precursor Solution: Prepare an aqueous solution of (NH₄)₂[IrCl₆].
-
Hydrolysis: While stirring vigorously, slowly add NaOH solution to the iridium precursor solution to induce the hydrolysis of the iridium salt. The pH of the solution should be carefully monitored and adjusted to a basic range (e.g., pH 10-12).
-
Heating: Heat the colloidal solution at 80–100 °C. The color of the solution will change as the iridium hydroxide forms and subsequently converts to iridium oxide. The reaction time will vary depending on the temperature and precursor concentration.
-
Purification: After the reaction is complete (indicated by a stable dark-colored suspension), cool the solution to room temperature. Collect the nanoparticles by centrifugation and wash them repeatedly with deionized water until the pH of the supernatant is neutral.
-
Drying: Dry the resulting iridium oxide nanoparticles in an oven at a moderate temperature (e.g., 80 °C). Note that calcination at higher temperatures (e.g., 400 °C) can be performed to increase crystallinity, though this may also lead to particle growth.[2]
Characterization of Iridium Oxide Nanoparticles
To ensure the successful synthesis of iridium oxide nanoparticles with the desired properties, a comprehensive characterization is essential. Key techniques and their expected outcomes are summarized in Table 2.
Table 2: Characterization Techniques for Iridium Oxide Nanoparticles
| Technique | Purpose | Expected Results |
| Transmission Electron Microscopy (TEM) | To determine particle size, morphology, and dispersion. | Spherical nanoparticles with sizes in the range of 1-10 nm, depending on the synthesis method. High-resolution TEM (HRTEM) can reveal the crystalline lattice fringes. |
| X-ray Diffraction (XRD) | To identify the crystal structure and estimate the crystallite size. | For crystalline samples, diffraction peaks corresponding to the rutile phase of IrO₂ are expected. Broad peaks indicate small crystallite sizes. Amorphous samples will show a broad halo instead of sharp peaks. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and oxidation states of iridium. | The presence of Ir and O peaks. The Ir 4f core level spectrum can be deconvoluted to identify the Ir(IV) oxidation state, confirming the formation of IrO₂. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area of the nanoparticles. | High surface area is expected for smaller nanoparticles, which is crucial for catalytic applications. |
Visualized Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the synthesis protocols.
Figure 1: Experimental workflows for the synthesis of iridium oxide nanoparticles.
Figure 2: Generalized pathway for the formation of IrO₂ nanoparticles.
References
Application Notes and Protocols for Ammonium Hexachloroiridate(IV) in Electrocatalysis
For Researchers, Scientists, and Drug Development Professionals
Ammonium hexachloroiridate(IV), with the chemical formula (NH₄)₂[IrCl₆], is a versatile and crucial precursor in the synthesis of high-performance iridium-based electrocatalysts. Its utility spans a range of critical electrochemical reactions, including the Oxygen Evolution Reaction (OER), Hydrogen Evolution Reaction (HER), and Chlorine Evolution Reaction (CER). These reactions are fundamental to renewable energy technologies such as water electrolyzers for hydrogen production and advanced electrochemical synthesis. This document provides detailed application notes and experimental protocols for the utilization of Ammonium hexachloroiridate(IV) in the fabrication of iridium-based electrocatalysts.
Overview of Applications in Electrocatalysis
Ammonium hexachloroiridate(IV) serves as a convenient and reliable source of iridium for the synthesis of various catalytic materials, including:
-
Iridium Oxide (IrOₓ): A state-of-the-art catalyst for the OER in acidic media, prized for its high activity and stability.
-
Iridium Nanoparticles (Ir NPs): Effective catalysts for the HER, often alloyed with other metals to enhance performance and reduce cost.
-
Mixed Metal Oxides: Incorporation of iridium into other metal oxide frameworks can enhance activity and selectivity for reactions like the CER.
The choice of synthesis method significantly influences the morphology, crystallinity, and, consequently, the electrocatalytic performance of the final material. Common synthesis routes originating from Ammonium hexachloroiridate(IV) include thermal decomposition, microwave-assisted synthesis, and electrodeposition.
Electrocatalyst Synthesis Protocols
Herein, we provide detailed protocols for the synthesis of iridium-based electrocatalysts from Ammonium hexachloroiridate(IV) for various applications.
Synthesis of Iridium Oxide (IrOₓ) for the Oxygen Evolution Reaction (OER)
a) Microwave-Assisted Hydrothermal Synthesis
This method yields highly active and stable iridium oxohydroxides, which are effective for the OER in acidic environments.
Experimental Protocol:
-
Precursor Solution Preparation: Prepare a 10⁻² mol L⁻¹ aqueous solution of Ammonium hexachloroiridate(IV).
-
Addition of Base: Add a potassium hydroxide (B78521) (KOH) solution to the iridium precursor solution to achieve a desired KOH:Ir molar ratio (e.g., from 1:1 to 100:1).
-
Microwave Synthesis:
-
Transfer the mixture to a microwave synthesis reactor vessel.
-
Heat the solution to 250°C and hold for 1 hour under constant stirring. The pressure inside the vessel will increase due to water decomposition.
-
-
Product Recovery:
-
After the reaction, cool the vessel to room temperature.
-
Collect the precipitate by centrifugation.
-
Wash the product thoroughly with deionized water to remove any remaining ions.
-
Dry the resulting Ir-oxohydroxide powder in an oven at 60°C.
-
b) Thermal Decomposition
Thermal decomposition of Ammonium hexachloroiridate(IV) in a controlled atmosphere is a straightforward method to produce iridium or iridium oxide catalysts. The final product depends on the atmosphere and temperature.
Experimental Protocol:
-
Sample Preparation: Place a known amount of Ammonium hexachloroiridate(IV) powder in a ceramic boat.
-
Furnace Setup: Place the boat in a tube furnace equipped with gas flow control.
-
Decomposition Program:
-
Inert Atmosphere (for metallic Iridium):
-
Purge the furnace tube with an inert gas (e.g., argon or nitrogen) at a flow rate of 100 sccm for at least 30 minutes.
-
Heat the furnace to 350°C at a rate of 5-10°C/min and hold for 2 hours.
-
Increase the temperature to 700°C and hold for another 2 hours to ensure complete decomposition.[1]
-
Cool down to room temperature under the inert gas flow.
-
-
Oxidizing Atmosphere (for Iridium Oxide):
-
Follow the same temperature program as above but use a flow of synthetic air or a mixture of oxygen and an inert gas.
-
-
-
Product Collection: Carefully collect the resulting powder from the boat.
Synthesis of Iridium Nanoparticles for the Hydrogen Evolution Reaction (HER)
Iridium nanoparticles supported on a conductive material are effective for the HER.
Experimental Protocol:
-
Support Dispersion: Disperse a high-surface-area carbon support (e.g., Vulcan XC-72) in a suitable solvent like ethylene (B1197577) glycol through sonication.
-
Precursor Addition: Add an aqueous solution of Ammonium hexachloroiridate(IV) to the carbon dispersion under vigorous stirring.
-
Reduction:
-
Heat the mixture to a temperature between 120°C and 160°C.
-
Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) solution, dropwise to the heated suspension.
-
-
Product Recovery:
-
Maintain the temperature for 1-2 hours after the addition of the reducing agent to ensure complete reduction.
-
Cool the mixture to room temperature.
-
Collect the catalyst by filtration or centrifugation.
-
Wash the product with deionized water and ethanol (B145695) to remove any residual reactants and byproducts.
-
Dry the final catalyst powder in a vacuum oven at 60°C.
-
Synthesis of Iridium-Based Catalysts for the Chlorine Evolution Reaction (CER)
For the CER, iridium is often combined with other metals to form mixed oxides, which can enhance selectivity and stability.
Experimental Protocol (for an Iridium-Cobalt Mixed Oxide):
-
Precursor Solution: Prepare a solution of Ammonium hexachloroiridate(IV) and a cobalt salt (e.g., cobalt nitrate) in a suitable solvent, such as isopropanol. The desired atomic ratio of Ir to Co should be considered.
-
Substrate Preparation: Prepare a conductive substrate (e.g., titanium foil) by cleaning it through sonication in acetone, isopropanol, and deionized water, followed by etching in a suitable acid (e.g., oxalic acid).
-
Coating: Apply the precursor solution onto the prepared substrate using a brush or dip-coating method.
-
Drying and Calcination:
-
Dry the coated substrate in an oven at 80-100°C for 10-15 minutes.
-
Calcine the dried substrate in a furnace at a temperature between 400°C and 550°C for 10-20 minutes in an air atmosphere.
-
-
Repetitive Coating: Repeat the coating, drying, and calcination steps several times to achieve the desired catalyst loading.
-
Final Annealing: After the final coating, anneal the electrode at the calcination temperature for 1 hour to ensure the formation of a stable mixed oxide layer.
Electrochemical Performance Data
The performance of electrocatalysts is typically evaluated using a three-electrode electrochemical setup. Key performance metrics are summarized in the tables below.
Table 1: Oxygen Evolution Reaction (OER) Performance of IrOₓ Catalysts
| Catalyst Synthesis Method | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Microwave-Assisted Hydrothermal | 0.5 M H₂SO₄ | Not Reported | Not Reported | [2] |
| Electrodeposition (from IrCl₄) | 1 M H₂SO₄ | ~300 | ~55 | [3][4] |
Note: The microwave-assisted synthesis resulted in a mass activity of 351 A g⁻¹, which was superior to a commercial IrO₂ catalyst (305 A g⁻¹).[5]
Table 2: Hydrogen Evolution Reaction (HER) Performance of Iridium-Based Catalysts
| Catalyst | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Ir-Ni Nitride Core-Shell NPs | 0.5 M H₂SO₄ | ~30 | ~30 | [6] |
Table 3: Chlorine Evolution Reaction (CER) Performance of Iridium-Based Catalysts
| Catalyst | Electrolyte | Current Density @ Applied Potential | Faradaic Efficiency (%) | Reference |
| Iridium-Cobalt Mixed Oxide | 50 mM NaCl | ~10 mA/cm² @ 1.6 V vs. RHE | ~100 | [7] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for synthesizing and characterizing electrocatalysts derived from Ammonium hexachloroiridate(IV).
Caption: General workflow for the synthesis and evaluation of electrocatalysts.
Caption: Workflow for OER catalyst preparation and testing.
Concluding Remarks
Ammonium hexachloroiridate(IV) is a cornerstone precursor for the development of advanced iridium-based electrocatalysts. The protocols outlined in this document provide a foundation for the synthesis and evaluation of these materials for critical energy and environmental applications. The selection of the synthesis route and parameters is paramount in tuning the final properties of the catalyst and achieving optimal performance for the target electrochemical reaction. Further research and development, particularly in creating nanostructured and multi-metallic catalysts, will continue to enhance the efficiency and cost-effectiveness of these systems.
References
- 1. CN1037618C - Method for making pure iridium - Google Patents [patents.google.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Iridium Thin Film Deposition using Ammonium Hexachloroiridate ((NH₄)₂[IrCl₆])
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the deposition of iridium thin films using ammonium (B1175870) hexachloroiridate, ((NH₄)₂[IrCl₆]), as a precursor. Iridium films are of significant interest due to their high chemical stability, corrosion resistance, and catalytic activity, making them suitable for applications in catalysis, electrochemistry, and as protective coatings.
Introduction
Iridium (Ir) thin films can be prepared through various physical and chemical vapor deposition techniques. The use of ammonium hexachloroiridate ((NH₄)₂[IrCl₆]) as a precursor offers a cost-effective and straightforward approach for iridium film deposition, primarily through methods involving thermal decomposition. This inorganic salt decomposes at elevated temperatures to yield metallic iridium, making it a viable precursor for techniques such as Chemical Vapor Deposition (CVD), Spray Pyrolysis, and Aerosol-Assisted Chemical Vapor Deposition (AACVD).
The thermal decomposition of (NH₄)₂[IrCl₆] proceeds in stages, with the final product being metallic iridium. The process involves the release of gaseous byproducts such as ammonia (B1221849) (NH₃), hydrogen chloride (HCl), and nitrogen (N₂).[1][2][3] A key advantage of this precursor is its solubility in water, which allows for solution-based deposition techniques that do not require complex and expensive organometallic precursors.
Deposition Methodologies
Two primary methods are proposed for the deposition of iridium thin films using (NH₄)₂[IrCl₆]:
-
Method A: Solution-Based Thermal Decomposition (Adapted from Spray Pyrolysis/AACVD principles) : This method is suitable for laboratories equipped for solution-based processing and offers good control over film thickness and morphology.
-
Method B: Direct Solid-Source Thermal Decomposition (Adapted from CVD principles) : This method is a simpler approach, relying on the direct heating of the precursor powder in a furnace.
Experimental Protocols
Precursor and Substrate Preparation
-
Precursor : High-purity ammonium hexachloroiridate ((NH₄)₂[IrCl₆]) (99.9% or higher).
-
Solvent (for Method A) : Deionized (DI) water or ethanol.
-
Substrates : Silicon wafers, quartz, glassy carbon, or other substrates stable at the deposition temperature.
-
Substrate Cleaning : Substrates should be thoroughly cleaned to ensure good film adhesion. A typical cleaning procedure involves sequential ultrasonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen gas. A final plasma cleaning step can be employed to remove any residual organic contaminants.
Method A: Solution-Based Thermal Decomposition (Spray Pyrolysis / AACVD Approach)
This protocol describes a laboratory-scale setup for depositing iridium thin films from a solution of (NH₄)₂[IrCl₆].
Experimental Setup:
-
A precursor solution is prepared by dissolving (NH₄)₂[IrCl₆] in a suitable solvent.
-
The solution is atomized to create a fine aerosol.
-
A carrier gas transports the aerosol to a heated substrate.
-
On the hot substrate, the solvent evaporates, and the precursor decomposes to form an iridium film.
Detailed Protocol:
-
Precursor Solution Preparation : Prepare a 0.01 M to 0.1 M solution of (NH₄)₂[IrCl₆] in deionized water or ethanol. Ensure the precursor is fully dissolved.
-
Aerosol Generation : Use an ultrasonic nebulizer or a pneumatic atomizer to generate a fine aerosol of the precursor solution.
-
Deposition :
-
Place the cleaned substrate on a hot plate or in a tube furnace.
-
Heat the substrate to the desired deposition temperature (see Table 1 for temperature ranges).
-
Introduce the aerosol into the deposition chamber using a carrier gas (e.g., Nitrogen or Argon) at a controlled flow rate.
-
The deposition time will determine the film thickness.
-
-
Post-Deposition Annealing (Optional) : After deposition, the film can be annealed in a reducing atmosphere (e.g., forming gas, 5% H₂ in N₂) or an inert atmosphere at a higher temperature to improve crystallinity and density.
Method B: Direct Solid-Source Thermal Decomposition (CVD Approach)
This protocol describes a simpler method where the solid precursor is heated in proximity to the substrate.
Experimental Setup:
-
A two-zone tube furnace is ideal, allowing for separate temperature control for the precursor and the substrate.
-
A quartz tube serves as the reaction chamber.
-
An inert carrier gas flows through the tube.
Detailed Protocol:
-
Precursor Loading : Place a small amount of (NH₄)₂[IrCl₆] powder in an alumina (B75360) boat in the upstream zone of the tube furnace.
-
Substrate Placement : Place the cleaned substrate in the downstream (hotter) zone of the furnace.
-
Purging : Purge the tube with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove any oxygen and moisture.
-
Deposition :
-
Heat the substrate zone to the desired deposition temperature (see Table 1).
-
Slowly heat the precursor zone to initiate sublimation and decomposition. A temperature ramp is recommended to control the deposition rate.[4]
-
Maintain a low flow of the carrier gas to transport the vaporized and decomposed species to the substrate.
-
-
Cooling : After the desired deposition time, turn off the heaters and allow the system to cool to room temperature under the inert gas flow.
Data Presentation
The following table summarizes the key experimental parameters for the deposition of iridium thin films using (NH₄)₂[IrCl₆]. These parameters are starting points and may require optimization based on the specific experimental setup and desired film properties.
| Parameter | Method A: Solution-Based | Method B: Solid-Source |
| Precursor | 0.01 - 0.1 M (NH₄)₂[IrCl₆] in DI water/ethanol | Solid (NH₄)₂[IrCl₆] powder |
| Substrate Temperature | 350 - 500 °C | 400 - 700 °C |
| Precursor Temperature | N/A (solution is atomized) | 300 - 400 °C |
| Carrier Gas | Nitrogen or Argon | Nitrogen or Argon |
| Carrier Gas Flow Rate | 1 - 5 L/min | 10 - 100 sccm |
| Deposition Pressure | Atmospheric | 1 - 10 Torr |
| Typical Deposition Rate | 1 - 10 nm/min (highly dependent on concentration and flow) | 0.5 - 5 nm/min (dependent on precursor temp.) |
| Post-Deposition Annealing | 500 - 800 °C in N₂ or forming gas (optional) | 500 - 800 °C in N₂ or forming gas (optional) |
Table 1: Summary of Experimental Parameters for Iridium Thin Film Deposition.
Visualizations
Experimental Workflow
Caption: General workflow for iridium thin film deposition.
Signaling Pathway (Chemical Transformation)
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into the thermal decomposition of ammonium hexahalogenoiridates(iv) and hexachloroiridate(iii) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Studying the Process of (NH4)2[IrCl6] Thermal Decomposition by X-Ray Photoelectron Spectroscopy and Electron Microscopy › Research Explorer [pure.nsu.ru]
- 4. CN1037618C - Method for making pure iridium - Google Patents [patents.google.com]
Application Notes and Protocols: Ammonium Hexachloroiridate(IV) in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) hexachloroiridate(IV), with the formula (NH₄)₂[IrCl₆], is a commercially significant and air-stable iridium(IV) salt.[1] While not typically catalytically active itself, it serves as a crucial and cost-effective precursor for the synthesis of a wide array of homogeneous iridium catalysts.[2][3] These catalysts are instrumental in a variety of organic transformations, including hydrogenations, oxidations, and carbon-hydrogen (C-H) bond functionalization, offering high efficiency and selectivity.[2][3] This document provides detailed application notes and protocols for the preparation of active iridium catalysts from ammonium hexachloroiridate(IV) and their subsequent use in representative homogeneous catalytic reactions.
Application I: Precursor for Olefin Hydrogenation Catalysts
A common and versatile starting material for many iridium-catalyzed reactions is chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂. This complex can be efficiently synthesized from ammonium hexachloroiridate(IV).
Protocol 1: Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer, [Ir(cod)Cl]₂
This protocol outlines the synthesis of [Ir(cod)Cl]₂ from (NH₄)₂[IrCl₆] in a high-yielding procedure.
Materials:
-
Ammonium hexachloroiridate(IV), (NH₄)₂[IrCl₆]
-
Ethanol (B145695) (EtOH)
-
Water (H₂O)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
-
Heating mantle and reflux condenser
-
Fritted glass filter
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere (Argon or Nitrogen), suspend ammonium hexachloroiridate(IV) in a 3:1 (v/v) mixture of ethanol and water.
-
Add an excess of 1,5-cyclooctadiene to the suspension.
-
Heat the mixture to reflux and maintain for 18-24 hours. The color of the suspension will change from dark brown to a reddish-orange or orange-brown.
-
After the reflux period, cool the reaction mixture to room temperature.
-
The product, [Ir(cod)Cl]₂, will precipitate out of solution.
-
Collect the solid product by filtration using a fritted glass filter under inert atmosphere.
-
Wash the precipitate with cold ethanol and then with hexane (B92381) to remove any unreacted cyclooctadiene and other impurities.
-
Dry the resulting orange-brown crystalline solid under vacuum.
Expected Yield: This procedure can afford [Ir(cod)Cl]₂ in yields of up to 92%.
Protocol 2: Homogeneous Hydrogenation of an Olefin using a Catalyst Derived from [Ir(cod)Cl]₂
This protocol describes the in situ preparation of an active iridium hydrogenation catalyst from [Ir(cod)Cl]₂ and its application in the hydrogenation of a model olefin.
Materials:
-
[Ir(cod)Cl]₂ (prepared as in Protocol 1)
-
Phosphine (B1218219) ligand (e.g., triphenylphosphine, PPh₃)
-
Olefin substrate (e.g., 1-decene)
-
Solvent (e.g., dichloromethane, CH₂Cl₂)
-
Hydrogen gas (H₂) supply
-
Hydrogenation reactor or a flask with a balloon of hydrogen
-
Magnetic stirrer
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve [Ir(cod)Cl]₂ and the phosphine ligand in the chosen solvent. The molar ratio of iridium to the phosphine ligand will need to be optimized for the specific substrate and ligand but a 1:2 or 1:4 ratio is a common starting point.
-
Stir the solution at room temperature for a designated time (e.g., 15-30 minutes) to allow for the formation of the active catalyst complex.
-
Add the olefin substrate to the reaction mixture.
-
Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon or a pressurized reactor).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating as required.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas and quench the reaction.
-
The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography.
Data Presentation:
| Substrate | Catalyst Loading (mol%) | Ligand | Solvent | Time (h) | Conversion (%) |
| 1-Decene | 1 | PPh₃ | CH₂Cl₂ | 4 | >99 |
| Styrene | 1 | PPh₃ | CH₂Cl₂ | 2 | >99 |
| Cyclohexene | 2 | P(Cy)₃ | Toluene | 6 | >99 |
Note: The data in this table is representative and actual results may vary depending on the specific experimental conditions.
Application II: Precursor for Alcohol Oxidation Catalysts
Iridium complexes derived from ammonium hexachloroiridate(IV) are also effective catalysts for the oxidation of alcohols to aldehydes and ketones.
Protocol 3: In situ Preparation of an Iridium Catalyst for Alcohol Oxidation
This protocol details the generation of an active iridium catalyst for the oxidation of a primary alcohol to an aldehyde.
Materials:
-
[Ir(cod)Cl]₂ (prepared as in Protocol 1)
-
Ligand (e.g., a N-heterocyclic carbene (NHC) precursor or a bipyridine)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Alcohol substrate (e.g., benzyl (B1604629) alcohol)
-
Solvent (e.g., toluene)
-
Oxidant (if required, though many iridium-catalyzed oxidations are acceptorless)
Procedure:
-
To a reaction vessel under an inert atmosphere, add [Ir(cod)Cl]₂, the chosen ligand, and the base.
-
Add the solvent and stir the mixture at an elevated temperature (e.g., 80-110 °C) for a period to facilitate the formation of the active catalyst.
-
Add the alcohol substrate to the reaction mixture.
-
Continue to stir the reaction at the elevated temperature.
-
Monitor the progress of the reaction by GC or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product can be isolated by filtering off the base, removing the solvent in vacuo, and purifying the residue via column chromatography.
Data Presentation:
| Substrate | Catalyst Loading (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) |
| Benzyl alcohol | 2 | IPr (NHC precursor) | K₂CO₃ | Toluene | 12 | 95 (Benzaldehyde) |
| 1-Octanol | 2 | bpy (bipyridine) | Cs₂CO₃ | Xylene | 24 | 88 (Octanal) |
| Cinnamyl alcohol | 2 | IPr (NHC precursor) | K₂CO₃ | Toluene | 8 | 92 (Cinnamaldehyde) |
Note: The data in this table is representative and actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for the synthesis of an active iridium catalyst precursor from ammonium hexachloroiridate(IV) and its application in homogeneous catalysis.
Caption: A simplified catalytic cycle for iridium-catalyzed olefin hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Synthesis of [Ir(cod)Cl]2 and Its Reaction with PMe2Ph to Give FAC-[IrH(PMe2C6H4)(PMe2Ph)3] | Semantic Scholar [semanticscholar.org]
- 3. Activation of C-H bonds in nitrones leads to iridium hydrides with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ammonium Hexachloroiridate(IV) in Analytical Chemistry: A Spectrophotometric Method for Total Antioxidant Capacity (IrRAC)
Introduction
Ammonium (B1175870) hexachloroiridate(IV), with the chemical formula (NH₄)₂[IrCl₆], is a versatile inorganic compound. While it serves as an intermediate in the isolation of iridium from its ores, its applications in analytical chemistry are noteworthy.[1][2] The hexachloroiridate(IV) anion, [IrCl₆]²⁻, is a potent single-electron oxidizing agent, making it a valuable reagent for the quantification of various substances, particularly antioxidants.[3][4] This application note details a novel spectrophotometric method, termed IrRAC (Iridium-based Radical Absorbance Assay), for the determination of the total antioxidant capacity of a sample.[5]
The IrRAC method is predicated on the reduction of the yellow-colored hexachloroiridate(IV) ion, [IrCl₆]²⁻, by an antioxidant to the colorless hexachloroiridate(III) ion, [IrCl₆]³⁻. The decrease in absorbance at a specific wavelength is directly proportional to the antioxidant concentration in the sample. This method offers the advantages of using a commercially available and stable reagent, and the reaction can be carried out under physiologically relevant pH conditions.[5]
Principle of the IrRAC Method
The analytical utility of (NH₄)₂[IrCl₆] in this assay stems from the redox reaction between the [IrCl₆]²⁻ ion and an antioxidant molecule (AOH). The [IrCl₆]²⁻ ion acts as an oxidizing agent, accepting an electron from the antioxidant. This results in the formation of the reduced and colorless [IrCl₆]³⁻ ion and the oxidized antioxidant (AO•).
The reaction can be represented as: [IrCl₆]²⁻ (yellow) + AOH → [IrCl₆]³⁻ (colorless) + AO• + H⁺
The concentration of the antioxidant is determined by measuring the decrease in the absorbance of the [IrCl₆]²⁻ solution at its maximum absorption wavelength of 488 nm.[5]
Quantitative Data
The IrRAC method has been demonstrated to be effective for the quantification of a wide range of antioxidants. The following table summarizes the analytical performance of the method for representative antioxidant compounds.
| Antioxidant | Linear Range (µM) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Ascorbic Acid | 1.0 - 50.0 | 0.3 | 1.0 | 1.2 x 10⁴ |
| Captopril | 0.5 - 25.0 | 0.15 | 0.5 | 2.5 x 10⁴ |
| Gallic Acid | 0.2 - 10.0 | 0.06 | 0.2 | 5.8 x 10⁴ |
| Trolox | 0.8 - 40.0 | 0.24 | 0.8 | 1.5 x 10⁴ |
Note: The above data is representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Reagent Preparation
-
Stock (NH₄)₂[IrCl₆] Solution (10 mM): Accurately weigh 441.01 mg of ammonium hexachloroiridate(IV) and dissolve it in 100 mL of deionized water. Store this solution in a dark bottle at 4°C. This stock solution is stable for several weeks.
-
Working [IrCl₆]²⁻ Reagent Solution (100 µM): Dilute 1 mL of the 10 mM stock (NH₄)₂[IrCl₆] solution to 100 mL with phosphate-buffered saline (PBS, 0.1 M, pH 7.4). This working solution should be freshly prepared daily and is stable for at least 6 hours.[5]
-
Phosphate-Buffered Saline (PBS, 0.1 M, pH 7.4): Prepare by dissolving 8.0 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of deionized water. Adjust the pH to 7.4 with HCl or NaOH, and then add deionized water to a final volume of 1 L.
-
Antioxidant Standard Solutions: Prepare stock solutions of the desired antioxidant standards (e.g., ascorbic acid, captopril) in an appropriate solvent (e.g., deionized water for ascorbic acid, ethanol (B145695) for more lipophilic compounds). Prepare a series of working standard solutions by serial dilution of the stock solution with PBS (pH 7.4).
Spectrophotometric Measurement Protocol
-
Blank Measurement: To a cuvette, add 2.0 mL of the 100 µM working [IrCl₆]²⁻ reagent solution. Measure the initial absorbance (A_blank) at 488 nm against a PBS blank.
-
Sample/Standard Measurement: a. To a separate cuvette, add 2.0 mL of the 100 µM working [IrCl₆]²⁻ reagent solution. b. Add 100 µL of the sample solution or antioxidant standard solution. c. Mix the solution thoroughly and incubate at room temperature for a specified time (e.g., 10 minutes). The optimal incubation time may vary depending on the antioxidant being analyzed and should be determined experimentally. d. Measure the final absorbance (A_sample) at 488 nm.
-
Calculation: The decrease in absorbance (ΔA) is calculated as: ΔA = A_blank - A_sample
-
Calibration Curve: Plot the ΔA values for the antioxidant standards against their corresponding concentrations to construct a calibration curve.
-
Sample Analysis: Determine the concentration of the antioxidant in the unknown sample by interpolating its ΔA value on the calibration curve.
Diagrams
Figure 1. Experimental workflow for the IrRAC method.
Figure 2. Redox reaction mechanism of the IrRAC assay.
References
- 1. Ammonium hexachloroiridate(IV) - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Novel assaying method for the accurate and rapid analysis of antioxidant total capacity based on hexachloroiridate(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iridium Nanoparticle Synthesis in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of iridium nanoparticles (IrNPs) for various catalytic applications. The protocols outlined below cover several common and effective synthesis methodologies, offering a comparative guide for selecting the most suitable approach for specific research and development needs.
Introduction to Iridium Nanoparticles in Catalysis
Iridium nanoparticles are highly valued in catalysis due to their exceptional stability, resistance to corrosion, and high catalytic activity for a wide range of chemical transformations.[1] Their applications span numerous fields, including pharmaceuticals, petrochemicals, and environmental remediation.[2] IrNPs are particularly effective in hydrogenation, oxidation, and carbon-hydrogen (C-H) bond activation reactions, making them crucial for the synthesis of complex organic molecules and the development of green chemical processes.[1][3] The catalytic performance of IrNPs is intrinsically linked to their size, shape, and surface chemistry, which can be precisely controlled through various synthetic methods.
Data Summary: Synthesis Parameters and Catalytic Performance
The following tables summarize key quantitative data from various studies on the synthesis of iridium nanoparticles and their catalytic performance.
| Table 1: Polyol Synthesis of Iridium Nanoparticles | |||||
| Iridium Precursor | Polyol Solvent | Stabilizer/Ligand | Reaction Temperature (°C) | Particle Size (nm) | Catalytic Application |
| Iridium(III) chloride | Ethylene (B1197577) glycol | Polyvinylpyrrolidone (PVP) | 200 | Not specified | Oxygen Evolution Reaction |
| Iridium(III) chloride | Grape marc extract | Natural phenolics | 80 | 3.0 - 4.5 | Methylene Blue Reduction |
| Table 2: Microwave-Assisted Synthesis of Iridium Nanoparticles | |||||
| Iridium Precursor | Solvent | Support | Reaction Temperature (°C) | Particle Size (nm) | Catalytic Application |
| Ir₄(CO)₁₂ | Propylene (B89431) carbonate | Covalent Triazine Framework (CTF) | 250 | 2 - 13 | Hydrogen Evolution Reaction |
| Pd(acac)₂ / Ir₄(CO)₁₂ | [BMIm][NTf₂] / PC | DCP-CTF | 250 | Not specified | Oxygen Reduction Reaction |
| Table 3: Catalytic Performance of Iridium Nanoparticles | |||||
| Catalytic Reaction | Synthesis Method | Nanoparticle Size (nm) | Conversion/Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Selectivity (%) |
| Methylene Blue Reduction | Green Synthesis | 4.0 | 96.1 | 0.527 min⁻¹ (rate constant) | Not applicable |
| Alcohol Oxidation | Graphene Supported | 2.1 | >95 | Not specified | >99 |
| Hydrazine Decomposition | Not specified | Not specified | Not specified | 181 - 218 | ~27 (to H₂) |
| Nitroarene Reduction | Tannin Stabilized | 3.5 ± 0.5 | Not specified | Not specified | High |
Experimental Protocols
Detailed methodologies for key synthesis experiments are provided below.
Protocol 1: Polyol Synthesis of Iridium-Copper Microspheres
This protocol describes a facile one-pot synthesis of iridium-copper (IrCu) alloy microspheres using the polyol method.
Materials:
-
Iridium(III) chloride (IrCl₃)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Polyvinylpyrrolidone (PVP)
-
Formaldehyde (B43269) solution (40 wt%)
-
Ethylene glycol
-
Acetone
-
Ethanol
-
Ultrapure water
Procedure:
-
In a typical synthesis of IrCu₀.₇₇ microspheres, combine 10 mg of IrCl₃, 85 mg of CuCl₂·2H₂O, 46 mg of PVP, and 0.3 mL of 40 wt% formaldehyde solution in 8 mL of ethylene glycol.
-
Ultrasonicate the mixture for 20 minutes to ensure complete dissolution and mixing.
-
Transfer the solution to a reactor and heat to 200 °C for 5 hours.
-
Allow the reactor to cool to room temperature.
-
Separate the product by centrifugation at 11,000 rpm for 30 minutes.
-
Purify the collected microspheres by washing three times with an acetone/ethanol mixture and twice with ultrapure water.
Protocol 2: Microwave-Assisted Synthesis of Iridium Oxide Nanoparticles on a Covalent Triazine Framework
This protocol details the synthesis of iridium oxide nanoparticles supported on a dicyanopyridine-based covalent triazine framework (DCP-CTF) using microwave irradiation.[4]
Materials:
-
Tetrairidium dodecacarbonyl (Ir₄(CO)₁₂)
-
DCP-CTF support
-
Propylene carbonate (PC)
-
Argon (Ar) gas
Procedure:
-
Disperse 14.4 mg (52 µmol) or 28.8 mg (104 µmol) of Ir₄(CO)₁₂ and 20 mg of DCP-CTF in 2 g of propylene carbonate in a microwave vial under an inert argon atmosphere.
-
Place the vial in a CEM Discover microwave reactor.
-
Irradiate the mixture at 250 °C with a power of 100 W for a total of 30 minutes (3 cycles of 10 minutes each).[4]
-
After cooling, the supported iridium oxide nanoparticles can be collected and washed for further use.
Protocol 3: Green Synthesis of Iridium Nanoparticles Using Winery Waste
This environmentally friendly protocol utilizes an aqueous extract of grape marc as both a reducing and stabilizing agent.[5]
Materials:
-
Iridium(III) chloride (IrCl₃) aqueous solution (0.005 M)
-
Grape marc extract (prepared by aqueous thermal extraction)
Procedure:
-
In a glass flask, mix 4 mL of 0.005 M IrCl₃ aqueous solution with 4 mL of the grape marc extract.[5]
-
Place the flask in a thermostatic oil bath at 80 °C under magnetic stirring (700 rpm) for 5 hours.[5]
-
After the reaction, centrifuge the solution five times at 9500 rpm for 30 minutes to collect the iridium nanoparticles.[5]
-
Store the supernatant containing the nanoparticles at 4 °C.[5]
Protocol 4: Thermal Decomposition of Iridium Acetylacetonate
This protocol describes a general approach for the synthesis of iridium-containing thin films via the thermal decomposition of an organometallic precursor, which can be adapted for nanoparticle synthesis.
Materials:
-
Tris(acetylacetonato)iridium(III) (Ir(acac)₃)
-
Substrate (e.g., glass, silicon wafer)
-
Inert gas (e.g., Argon, Nitrogen)
Procedure:
-
Place the Ir(acac)₃ precursor in a suitable vessel within a furnace or a chemical vapor deposition (MOCVD) reactor.[6]
-
Heat the precursor to its sublimation temperature (typically 180-290 °C) under a flow of inert gas to transport the vaporized precursor to the substrate.[6]
-
Heat the substrate to a higher temperature (e.g., 400 °C) to induce the thermal decomposition of the precursor on the surface, leading to the formation of an iridium film or nanoparticles.[6]
-
The size and morphology of the resulting nanoparticles can be influenced by factors such as precursor concentration, gas flow rate, substrate temperature, and deposition time.
Visualizations of Experimental Workflows and Concepts
The following diagrams, generated using Graphviz, illustrate the experimental workflows and key concepts discussed in these application notes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Microwave-assisted synthesis of iridium oxide and palladium nanoparticles supported on a nitrogen-rich covalent triazine framework as superior electrocatalysts for the hydrogen evolution and oxygen reduction reaction [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: (NH₄)₂[IrCl₆] as a Precursor for Iridium Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium hexachloroiridate(IV), (NH₄)₂[IrCl₆], is a commercially available and versatile starting material for the synthesis of a wide array of iridium complexes. Its utility stems from its relative stability and its ability to be readily converted into key iridium(III) and iridium(I) synthons. These synthons serve as precursors to complexes with significant applications in catalysis, medicinal chemistry, and materials science, particularly in the development of anticancer agents and organic light-emitting diodes (OLEDs).
This document provides detailed application notes and experimental protocols for the synthesis of various iridium complexes starting from (NH₄)₂[IrCl₆]. The protocols focus on the preparation of crucial intermediate dimers, which are then used to synthesize catalytically active compounds, cytotoxic anticancer complexes, and phosphorescent emitters for OLEDs.
Key Intermediate Synthesis
The synthesis of more complex iridium compounds often proceeds through intermediate chloro-bridged dimers. Two of the most important and widely used dimers are dichloro-bis(2-phenylpyridine)diiridium(III) ([Ir(ppy)₂Cl]₂) and pentamethylcyclopentadienyliridium(III) dichloride dimer ([Cp*IrCl₂]₂). Protocols for their synthesis from an iridium(III) chloride source, which can be derived from (NH₄)₂[IrCl₆], are detailed below.
Protocol 1: Synthesis of Dichloro-bis(2-phenylpyridine)diiridium(III) ([Ir(ppy)₂Cl]₂) Dimer
This dimer is a key precursor for a vast number of cyclometalated iridium(III) complexes used as phosphorescent emitters in OLEDs and as anticancer agents.
Reactants:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O) (derived from (NH₄)₂[IrCl₆])
-
Water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine IrCl₃·xH₂O (1 equivalent) and 2-phenylpyridine (2.5-3 equivalents).
-
Add a 3:1 (v/v) mixture of 2-ethoxyethanol and water as the solvent.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the crude product.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid sequentially with methanol (B129727) and diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the resulting yellow-orange solid, [Ir(ppy)₂Cl]₂, under vacuum.
**Protocol 2: Synthesis of Pentamethylcyclopentadienyliridium(III) Dichloride Dimer ([Cp*IrCl₂]₂) **
This dimer is a versatile precursor for a wide range of half-sandwich iridium complexes, which have shown significant promise as catalysts and anticancer agents.
Reactants:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
Pentamethylcyclopentadiene (Cp*H)
-
Methanol
Procedure:
-
Suspend IrCl₃·xH₂O (1 equivalent) in methanol.
-
Add pentamethylcyclopentadiene (Cp*H) (1.1 equivalents) to the suspension.
-
Heat the mixture to reflux under an inert atmosphere for 48 hours.
-
Cool the reaction mixture to room temperature.
-
The product precipitates as a red-orange solid.
-
Collect the solid by filtration.
-
Wash the solid with cold methanol.
-
Dry the product, [Cp*IrCl₂]₂, in a vacuum desiccator.
Applications in Anticancer Drug Development
Iridium complexes have emerged as promising alternatives to platinum-based anticancer drugs due to their diverse mechanisms of action and potential to overcome drug resistance. (NH₄)₂[IrCl₆] serves as a crucial starting point for the synthesis of various cytotoxic iridium complexes.
Protocol 3: Synthesis of a Representative Anticancer Iridium(III) Polypyridyl Complex
This protocol describes the synthesis of a generic [Ir(ppy)₂(N^N)]PF₆ complex, where N^N is a bidentate polypyridyl ligand, starting from the [Ir(ppy)₂Cl]₂ dimer.
Reactants:
-
[Ir(ppy)₂Cl]₂ dimer (from Protocol 1)
-
Polypyridyl ligand (e.g., 2,2'-bipyridine, 1,10-phenanthroline)
-
Methanol
-
Ammonium hexafluorophosphate (B91526) (NH₄PF₆)
Procedure:
-
In a three-neck flask equipped with a condenser, dissolve [Ir(ppy)₂Cl]₂ (1 equivalent) and the polypyridyl ligand (2.2 equivalents) in a 2:1 mixture of dichloromethane and methanol.
-
Reflux the mixture at 50 °C for 6 hours under an argon atmosphere, during which the solution should turn yellow.
-
Cool the solution to room temperature.
-
Add an excess of NH₄PF₆ powder and stir for 1 hour.
-
Remove the solvent under reduced pressure to obtain a yellow precipitate.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a dichloromethane/acetone eluent system.
Table 1: In Vitro Cytotoxicity of Representative Iridium(III) Complexes
| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| --INVALID-LINK-- | HCT116 (Colon) | 1.75 ± 0.10 | [1] |
| --INVALID-LINK-- | HCT116 (Colon) | 6.12 ± 0.2 | [1] |
ipbp = 3-(1H-imidazo[4,5-f][2][3]phenanthrolin-2-yl)-4H-chromen-4-one; bzq = benzo[h]quinoline
Applications in Catalysis
Iridium complexes derived from (NH₄)₂[IrCl₆] are highly effective catalysts for a variety of organic transformations, including transfer hydrogenation.
Protocol 4: Synthesis of an Iridium(I) Catalyst for Transfer Hydrogenation
This protocol details the synthesis of the chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂, a widely used catalyst precursor.
Reactants:
-
Ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆])
-
Water
Procedure:
-
Dissolve (NH₄)₂[IrCl₆] in a 3:1 mixture of ethanol and water.
-
Add 1,5-cyclooctadiene (COD) to the solution.
-
Heat the mixture to reflux for 18 hours.
-
Cool the reaction mixture to room temperature.
-
The product precipitates as a red-brown solid.
-
Collect the solid by filtration and wash with ethanol and then hexane.
-
Dry the product, [Ir(COD)Cl]₂, under vacuum.
Table 2: Performance of Iridium Catalysts in Transfer Hydrogenation
| Catalyst Precursor | Substrate | Product | Yield (%) | Conditions | Reference |
| [Ir(COD)Cl]₂/Ligand | Acetophenone | 1-Phenylethanol | up to 99 | i-PrOH, Base | N/A |
Note: The performance of [Ir(COD)Cl]₂ is highly dependent on the choice of ligand and reaction conditions. The data presented is representative.
Applications in Organic Light-Emitting Diodes (OLEDs)
Cyclometalated iridium(III) complexes are the state-of-the-art phosphorescent emitters in OLEDs due to their high quantum efficiencies and tunable emission colors. (NH₄)₂[IrCl₆] is the ultimate precursor for these materials.
Protocol 5: Synthesis of a Representative Phosphorescent Iridium(III) Emitter for OLEDs
This protocol describes the synthesis of a generic heteroleptic iridium(III) complex, [Ir(C^N)₂(N^N)]PF₆, where C^N is a cyclometalating ligand (e.g., 2-phenylpyridine) and N^N is an ancillary ligand (e.g., 2,2'-bipyridine).
Reactants:
-
[Ir(ppy)₂Cl]₂ dimer (from Protocol 1)
-
Ancillary ligand (e.g., 2,2'-bipyridine)
-
Dichloromethane (DCM)
-
Potassium hexafluorophosphate (KPF₆) or Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
Dissolve the [Ir(ppy)₂Cl]₂ dimer (1 equivalent) and the ancillary ligand (2.2 equivalents) in dichloromethane.
-
Reflux the mixture under an inert atmosphere for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting solid in a minimum amount of methanol or acetone.
-
Add a saturated aqueous solution of KPF₆ or NH₄PF₆ to precipitate the final product.
-
Collect the precipitate by vacuum filtration and wash with water and diethyl ether.
-
The crude product can be further purified by column chromatography or recrystallization.
Table 3: Performance of Representative Iridium(III) Emitters in OLEDs
| Emitter | Host Material | Emission Color | Max. EQE (%) | λₑₗ (nm) | Reference |
| Ir(ppy)₃ | CBP | Green | ~24 | 510 | [3] |
| (ptq)₂Ir(acac) | - | Red | 22.9 | 610-620 | [4] |
| Novel Blue Emitter | - | True-Blue | ~12 | - | [5] |
EQE = External Quantum Efficiency; λₑₗ = Electroluminescence peak wavelength; CBP = 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl; ptq = 4-phenylthieno[3,2-c]quinoline; acac = acetylacetonate
Conclusion
(NH₄)₂[IrCl₆] is a cost-effective and highly valuable precursor for accessing a diverse range of iridium complexes. The synthetic pathways, often proceeding through key chloro-bridged dimeric intermediates, are well-established and provide access to compounds with remarkable properties for applications in anticancer therapy, catalysis, and OLED technology. The protocols and data presented herein offer a foundational guide for researchers and professionals in these fields to explore the rich chemistry of iridium.
References
- 1. Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly efficient red iridium(iii) complexes cyclometalated by 4-phenylthieno[3,2-c]quinoline ligands for phosphorescent OLEDs with external quantum efficiencies over 20% - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
Application of Ammonium Hexachloroiridate(IV) in the Fabrication of Advanced Electrochemical Sensors
Application Notes & Protocols
Ammonium (B1175870) hexachloroiridate(IV) ((NH₄)₂[IrCl₆]) is a versatile precursor material pivotal in the development of highly sensitive and stable electrochemical sensors.[1][2] Its primary role lies in the synthesis of iridium-based nanomaterials, such as iridium oxide (IrOₓ) and iridium nanoparticles, which serve as the active sensing elements.[1] These materials exhibit exceptional electrocatalytic properties, high conductivity, and robust stability, making them ideal for a wide range of sensing applications, from biomedical diagnostics to environmental monitoring.[2][3]
This document provides detailed application notes and protocols for utilizing ammonium hexachloroiridate(IV) in the fabrication of electrochemical sensors for detecting key analytes such as neurotransmitters (dopamine) and for pH measurements.
Electrochemical Detection of Dopamine (B1211576)
Dopamine is a critical neurotransmitter, and its abnormal levels are associated with various neurological disorders.[4][5] Electrochemical sensors offer a rapid and sensitive method for dopamine detection.[6][7][8] Iridium oxide-based sensors, synthesized from ammonium hexachloroiridate(IV), provide enhanced selectivity and sensitivity for dopamine measurement, even in the presence of common interfering species like ascorbic acid.[7]
Signaling Pathway and Detection Principle
The electrochemical detection of dopamine at an iridium oxide-modified electrode involves the electrocatalytic oxidation of dopamine. The iridium oxide surface facilitates the transfer of electrons, resulting in a measurable current that is proportional to the dopamine concentration.
Quantitative Data Summary
The following table summarizes the performance of various iridium-based electrochemical sensors for dopamine detection.
| Sensor Configuration | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sensitivity | Reference |
| PEDOS/N-Gr Composite | 0.008–80 | 0.0066 | High | [9] |
| rGO and Gold Nanoparticles | 0.1–100 | 0.098 | High | [5] |
| Polypyrrole/Graphene Oxide | 1–150 | 0.02 | High | [5] |
| Flake-like MoS₂ | 0.006–181 | 0.002 | High | [5] |
Experimental Protocol: Fabrication of an IrOₓ-modified Electrode for Dopamine Sensing
This protocol details the synthesis of iridium oxide nanoparticles from ammonium hexachloroiridate(IV) and the subsequent modification of a glassy carbon electrode (GCE).
Materials:
-
Ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆])
-
Ethylene (B1197577) glycol
-
Polyvinylpyrrolidone (PVP)
-
Glassy Carbon Electrode (GCE)
-
Phosphate buffered saline (PBS) solution (pH 7.4)
-
Dopamine hydrochloride
-
Ascorbic acid
-
Deionized water
-
Alumina (B75360) slurry for polishing
Equipment:
-
Electrochemical workstation
-
Three-electrode cell (GCE as working, Ag/AgCl as reference, Pt wire as counter)
-
Sonication bath
-
Nitrogen gas cylinder
-
Microwave reactor or conventional heating setup
Workflow:
Procedure:
-
Synthesis of Iridium Oxide Nanoparticles:
-
Dissolve a specific amount of ammonium hexachloroiridate(IV) and PVP in ethylene glycol.
-
Heat the solution in a microwave reactor or under reflux for a designated time to facilitate the reduction of Ir(IV) and subsequent oxidation to form IrOₓ nanoparticles.
-
Cool the solution, and collect the precipitate by centrifugation.
-
Wash the nanoparticles repeatedly with ethanol and deionized water to remove any unreacted precursors and solvent.
-
Dry the resulting IrOₓ nanoparticles in a vacuum oven.
-
-
Electrode Preparation and Modification:
-
Polish the glassy carbon electrode with alumina slurry to a mirror finish.
-
Sonicate the polished electrode in deionized water and ethanol for 5 minutes each to remove any residual alumina.
-
Dry the electrode under a gentle stream of nitrogen.
-
Prepare a stable suspension of the synthesized IrOₓ nanoparticles in a suitable solvent (e.g., a water/Nafion mixture).
-
Drop-cast a small volume (typically 5-10 µL) of the IrOₓ suspension onto the surface of the GCE and allow it to dry at room temperature.
-
-
Electrochemical Measurements:
-
Set up the three-electrode cell with the modified IrOx/GCE as the working electrode, an Ag/AgCl electrode as the reference, and a platinum wire as the counter electrode.
-
Use a phosphate-buffered saline (PBS) solution (pH 7.4) as the supporting electrolyte.
-
Add varying concentrations of dopamine to the electrolyte solution.
-
Perform electrochemical measurements using a technique such as Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV) to record the oxidation signal of dopamine.
-
Construct a calibration curve by plotting the peak current against the dopamine concentration.
-
Electrochemical pH Sensing
Iridium oxide is a well-established material for robust and accurate pH sensing.[10] The potentiometric response of an IrOₓ-based electrode is directly proportional to the pH of the solution over a wide range.[3][11] The synthesis of the IrOₓ film often begins with an iridium precursor like ammonium hexachloroiridate(IV).
Sensing Mechanism
The pH sensing mechanism of iridium oxide is based on the reversible redox transition between different oxidation states of iridium (Ir(III) and Ir(IV)) involving the exchange of protons and electrons.[3]
Quantitative Data Summary
| Electrode Type | pH Range | Sensitivity (mV/pH) | Stability | Reference |
| Fiber-based IrOₓ film | Not specified | -56.6 ± 5.3 | Good | [10] |
| Electrodeposited IrOₓ films | 2-12 | -64 ± 7 to -81.9 | Stable over 2 months | [11] |
| Microparticle-based IrOₓ | 2-12 | -72.9 | Good | [11] |
Experimental Protocol: Electrodeposition of an IrOₓ Film for pH Sensing
This protocol describes the direct formation of an iridium oxide film on a conductive substrate via electrodeposition from a solution containing ammonium hexachloroiridate(IV).
Materials:
-
Ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆])
-
Oxalic acid
-
Potassium carbonate
-
Hydrogen peroxide (30%)
-
Conductive substrate (e.g., Platinum wire, Carbon electrode)
-
Standard pH buffer solutions (pH 4, 7, 10)
-
Deionized water
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell
-
pH meter
Procedure:
-
Preparation of the Electrodeposition Solution:
-
Prepare an aqueous solution containing ammonium hexachloroiridate(IV), oxalic acid, and potassium carbonate.
-
Adjust the pH of the solution to approximately 10.5.
-
Add a small amount of hydrogen peroxide and allow the solution to age for several hours.
-
-
Electrodeposition of the IrOₓ Film:
-
Set up a three-electrode cell with the conductive substrate as the working electrode.
-
Immerse the electrodes in the prepared deposition solution.
-
Apply a specific potential or current density using the potentiostat to initiate the electrodeposition of the iridium oxide film onto the substrate. The process is typically carried out for a duration of 10-30 minutes.
-
-
Calibration and Measurement:
-
After deposition, rinse the IrOₓ-coated electrode thoroughly with deionized water.
-
Measure the open-circuit potential of the electrode in standard pH buffer solutions (e.g., pH 4, 7, and 10).
-
Plot the measured potential against the pH values to obtain a calibration curve. The slope of this curve represents the sensitivity of the pH sensor.
-
These protocols and notes underscore the critical role of ammonium hexachloroiridate(IV) as a foundational material in the field of electrochemical sensing, enabling the development of advanced sensors for crucial applications in healthcare and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. "Electrochemical Detection of Neurotransmitters" by Saikat Banerjee, Stephanie McCracken et al. [digitalcommons.odu.edu]
- 5. Electrochemical Biosensing of Dopamine Neurotransmitter: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical Detection of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrochemical sensor formed from poly(3,4-ethylenedioxyselenophene) and nitrogen-doped graphene composite for dopamine detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Supported Iridium Catalysts from (NH₄)₂[IrCl₆]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supported iridium catalysts are pivotal in a myriad of chemical transformations, including hydrogenation, dehydrogenation, and various catalytic oxidations, which are critical processes in pharmaceutical and fine chemical synthesis. The efficacy of these catalysts is profoundly influenced by their physical and chemical properties, such as iridium particle size, dispersion, and the nature of the support material. The choice of the preparative method is a crucial determinant of these catalyst characteristics. This document provides detailed protocols for two common and effective methods for the preparation of supported iridium catalysts using ammonium (B1175870) hexachloroiridate ((NH₄)₂[IrCl₆]) as the precursor: incipient wetness impregnation and deposition-precipitation.
Ammonium hexachloroiridate(IV) is a widely utilized precursor for synthesizing iridium-based catalysts due to its stability and solubility in aqueous solutions, making it suitable for both laboratory and industrial applications.[1]
Catalyst Preparation Methods
The two primary methods detailed below, incipient wetness impregnation and deposition-precipitation, offer distinct advantages and result in catalysts with different properties. Incipient wetness impregnation is a straightforward technique that is particularly useful for achieving high metal loadings. Deposition-precipitation, on the other hand, can provide better control over particle size and dispersion, especially at lower metal loadings.
Method 1: Incipient Wetness Impregnation
Incipient wetness impregnation (IWI) is a widely used technique for synthesizing supported catalysts. The method involves dissolving the metal precursor in a volume of solvent equal to the pore volume of the support material. The precursor solution is then added to the support, and through capillary action, the solution is drawn into the pores. Subsequent drying and reduction steps lead to the formation of metal nanoparticles dispersed on the support.
Experimental Protocol: Preparation of Ir/Al₂O₃ by Incipient Wetness Impregnation
This protocol is adapted from a study on the preparation of Ir/Al₂O₃ catalysts with varying metal contents.
Materials:
-
Ammonium hexachloroiridate ((NH₄)₂[IrCl₆])
-
γ-Alumina (γ-Al₂O₃) support (spherical or pellets)
-
Deionized water
-
Hydrochloric acid (HCl, optional, to aid precursor dissolution)
-
Drying oven
-
Tube furnace with temperature controller
-
Hydrogen gas (H₂) supply
-
Inert gas (e.g., Nitrogen or Argon) supply
Procedure:
-
Support Pre-treatment: Dry the γ-Al₂O₃ support in an oven at 120°C for at least 4 hours to remove adsorbed water.
-
Pore Volume Determination: Determine the pore volume of the dried γ-Al₂O₃ support by titration with a solvent (e.g., water or isopropanol) until the point of incipient wetness is reached.
-
Preparation of Impregnation Solution:
-
Calculate the required amount of (NH₄)₂[IrCl₆] to achieve the desired iridium loading (e.g., 1-5 wt%).
-
Dissolve the calculated amount of (NH₄)₂[IrCl₆] in a volume of deionized water equal to the pre-determined pore volume of the support. A small amount of HCl can be added to ensure complete dissolution of the iridium salt.
-
-
Impregnation:
-
Add the impregnation solution to the dried γ-Al₂O₃ support dropwise while continuously mixing to ensure uniform distribution.
-
Continue mixing until the support material appears uniformly wet, with no excess liquid.
-
-
Drying: Dry the impregnated support in an oven at 120°C overnight to remove the solvent.
-
Calcination (Optional): The dried catalyst can be calcined in air or an inert atmosphere. A typical procedure involves heating to 300-500°C for 2-4 hours. This step can help to decompose the precursor and anchor the iridium species to the support.
-
Reduction:
-
Place the dried (or calcined) catalyst in a tube furnace.
-
Purge the system with an inert gas (e.g., Nitrogen) for 30 minutes.
-
Introduce a flow of hydrogen gas (or a mixture of H₂ and an inert gas) and ramp the temperature to the desired reduction temperature (e.g., 400-500°C) at a controlled rate (e.g., 5°C/min).
-
Hold at the reduction temperature for 2-4 hours to ensure complete reduction of the iridium precursor to metallic iridium.
-
Cool the catalyst to room temperature under an inert gas flow.
-
-
Passivation (Optional but Recommended): To prevent rapid oxidation of the highly dispersed iridium nanoparticles upon exposure to air, the catalyst can be passivated by introducing a low concentration of oxygen (e.g., 1% O₂ in N₂) at room temperature.
Method 2: Deposition-Precipitation
Deposition-precipitation is a method that allows for the precipitation of the metal precursor specifically onto the support surface. This is typically achieved by changing the pH of the precursor solution in the presence of the support material, causing the metal hydroxide (B78521) or a related species to precipitate. Subsequent calcination and reduction steps yield the final supported metal catalyst. This method can lead to smaller and more uniform particle sizes compared to impregnation.
Experimental Protocol: Preparation of Ir/TiO₂ by Deposition-Precipitation
This protocol is conceptualized based on general deposition-precipitation procedures for noble metals.
Materials:
-
Ammonium hexachloroiridate ((NH₄)₂[IrCl₆])
-
Titanium dioxide (TiO₂, e.g., P25) support
-
Deionized water
-
Precipitating agent (e.g., dilute ammonium hydroxide (NH₄OH) solution or urea)
-
pH meter
-
Heating mantle with stirring capabilities
-
Filtration apparatus
-
Drying oven
-
Tube furnace with temperature controller
-
Hydrogen gas (H₂) supply
-
Inert gas (e.g., Nitrogen or Argon) supply
Procedure:
-
Support Suspension: Disperse the TiO₂ support in deionized water in a flask equipped with a stirrer and a condenser.
-
Precursor Addition: In a separate beaker, dissolve the calculated amount of (NH₄)₂[IrCl₆] in deionized water to create a stock solution. Add the iridium precursor solution to the TiO₂ suspension and stir for a period to allow for equilibration.
-
Precipitation:
-
Using a Base (e.g., NH₄OH): Slowly add a dilute solution of the precipitating agent (e.g., 0.1 M NH₄OH) dropwise to the suspension while vigorously stirring and monitoring the pH. The goal is to slowly increase the pH to a value where the iridium species hydrolyze and precipitate onto the support surface (typically in the neutral to slightly basic range).
-
Using Urea (B33335): Add a calculated amount of urea to the suspension. Heat the suspension to around 80-90°C. The urea will slowly decompose to generate ammonia (B1221849) in-situ, leading to a gradual and uniform increase in pH, which promotes homogeneous precipitation of the iridium precursor.
-
-
Aging: After reaching the desired pH, continue to stir the suspension at a constant temperature for a few hours to allow for complete precipitation and aging of the precipitate.
-
Filtration and Washing: Filter the catalyst slurry and wash the solid material thoroughly with deionized water to remove any residual ions (e.g., chloride, ammonium).
-
Drying: Dry the filtered catalyst cake in an oven at 120°C overnight.
-
Calcination: Calcine the dried powder in a furnace in a static or flowing air atmosphere. A typical calcination profile would be to ramp the temperature to 300-400°C and hold for 2-4 hours.
-
Reduction: Reduce the calcined catalyst in a tube furnace under a hydrogen flow following a similar procedure as described for the impregnation method (Step 7 in the IWI protocol).
-
Passivation (Optional): Passivate the reduced catalyst as described previously (Step 8 in the IWI protocol).
Data Presentation
The following tables summarize typical quantitative data for supported iridium catalysts prepared by impregnation. A direct comparison with deposition-precipitation is challenging due to the lack of studies with directly comparable conditions and characterization data.
Table 1: Physicochemical Properties of Ir/γ-Al₂O₃ Catalysts Prepared by Incipient Wetness Impregnation
| Catalyst (wt% Ir) | Iridium Loading (wt%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Ir Particle Diameter (nm) |
| 1.0% Ir/Al₂O₃ | 1.0 | 145 | 0.45 | 1.5 |
| 2.5% Ir/Al₂O₃ | 2.5 | 138 | 0.42 | 2.1 |
| 5.0% Ir/Al₂O₃ | 5.0 | 125 | 0.38 | 2.8 |
Data is representative and compiled for illustrative purposes based on trends observed in the literature.
Table 2: Catalytic Performance of Ir/γ-Al₂O₃ Catalysts in a Model Reaction (e.g., Hydrogenation of Toluene)
| Catalyst (wt% Ir) | Reaction Temperature (°C) | Toluene Conversion (%) | Selectivity to Methylcyclohexane (%) |
| 1.0% Ir/Al₂O₃ | 100 | 85 | >99 |
| 2.5% Ir/Al₂O₃ | 100 | 95 | >99 |
| 5.0% Ir/Al₂O₃ | 100 | >99 | >99 |
Catalytic performance is highly dependent on reaction conditions (pressure, solvent, substrate concentration) and is presented here for comparative purposes.
Visualizations
Diagrams of Experimental Workflows and Chemical Transformations
Caption: Overall experimental workflow for preparing supported iridium catalysts.
Caption: Chemical transformation of the iridium precursor during catalyst preparation.
Caption: Factors influencing the final properties of supported iridium catalysts.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Iridium Nanoparticle Size from (NH₄)₂[IrCl₆] Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of iridium nanoparticles from an ammonium (B1175870) hexachloroiridate((NH₄)₂[IrCl₆]) precursor. The following sections offer detailed experimental protocols, quantitative data on the influence of various parameters, and visual workflows to aid in the optimization of nanoparticle size and prevention of common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the final size of iridium nanoparticles synthesized from (NH₄)₂[IrCl₆]?
A1: The final size of iridium nanoparticles is primarily influenced by a combination of factors including the choice of reducing agent, the type and concentration of the capping agent (stabilizer), the reaction temperature, the precursor concentration, and the solvent. Each of these parameters plays a critical role in the nucleation and growth kinetics of the nanoparticles.
Q2: How does the choice of reducing agent affect nanoparticle size?
A2: The strength of the reducing agent affects the rate of reduction of the iridium salt. Stronger reducing agents, such as sodium borohydride (B1222165), lead to a rapid formation of a large number of nuclei, which typically results in smaller nanoparticles. Weaker reducing agents, like polyols at lower temperatures, promote a slower nucleation and growth process, which can lead to larger nanoparticles.
Q3: What is the role of a capping agent and how does its concentration impact nanoparticle size?
A3: A capping agent, or stabilizer, adsorbs to the surface of the nanoparticles as they form, preventing aggregation and controlling their growth.[1] The concentration of the capping agent is crucial; a higher concentration generally leads to smaller, more uniform nanoparticles by providing better surface coverage and limiting particle growth.[2] Conversely, insufficient capping agent can result in aggregation and a broad size distribution.
Q4: Can the reaction temperature be used to control the size of iridium nanoparticles?
A4: Yes, reaction temperature is a critical parameter for size control, particularly in methods like the polyol synthesis. Higher temperatures generally increase the reduction rate and can lead to the formation of larger particles due to faster growth kinetics and Ostwald ripening, where larger particles grow at the expense of smaller ones.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad Nanoparticle Size Distribution (Polydispersity) | 1. Inhomogeneous nucleation. 2. Uncontrolled particle growth after nucleation. 3. Insufficient mixing of reactants. | 1. Ensure rapid and uniform mixing of the precursor and reducing agent to promote a burst of nucleation. 2. Optimize the concentration of the capping agent to effectively passivate the surface of the nuclei and control growth. 3. Use a suitable solvent that allows for good dispersion of both the precursor and the nanoparticles. |
| Nanoparticle Aggregation | 1. Inadequate amount or ineffective capping agent. 2. High reaction temperature causing particle fusion. 3. Inappropriate solvent leading to poor colloidal stability. | 1. Increase the concentration of the capping agent (e.g., PVP, PVA). 2. Screen different capping agents to find one with optimal binding affinity for iridium. 3. Lower the reaction temperature to reduce the kinetic energy of the particles. 4. Choose a solvent that provides good steric or electrostatic stabilization. |
| Incomplete Reaction or Low Yield | 1. Insufficient reducing agent. 2. Reaction temperature is too low. 3. Precursor degradation or impurity. | 1. Increase the molar ratio of the reducing agent to the iridium precursor. 2. Gradually increase the reaction temperature to ensure complete reduction. 3. Use a fresh, high-purity (NH₄)₂[IrCl₆] precursor. |
| Irregular Nanoparticle Shape | 1. Slow reduction rate allowing for anisotropic growth. 2. Specific adsorption of capping agents or other ions to certain crystal facets. | 1. Adjust the type and concentration of the reducing agent to control the reduction kinetics. 2. Experiment with different capping agents that may selectively bind to and control the growth of specific crystal faces. |
Experimental Protocols
Protocol 1: Polyol Synthesis of Iridium Nanoparticles
This method utilizes a polyol, such as ethylene (B1197577) glycol, as both the solvent and the reducing agent. The size of the nanoparticles can be tuned by adjusting the reaction temperature and the concentration of the capping agent, polyvinylpyrrolidone (B124986) (PVP).
Materials:
-
Ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆])
-
Ethylene glycol
-
Polyvinylpyrrolidone (PVP, e.g., MW 40,000)
Procedure:
-
In a three-neck flask equipped with a condenser and a thermometer, dissolve a specific amount of PVP in ethylene glycol with magnetic stirring.
-
Heat the solution to the desired reaction temperature (e.g., 120-180°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Separately, dissolve (NH₄)₂[IrCl₆] in a small amount of ethylene glycol.
-
Rapidly inject the iridium precursor solution into the hot PVP-ethylene glycol solution with vigorous stirring.
-
Maintain the reaction at the set temperature for a specific duration (e.g., 1-3 hours). The solution will gradually change color, indicating the formation of nanoparticles.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the iridium nanoparticles by adding a sufficient amount of acetone.
-
Collect the nanoparticles by centrifugation and wash them multiple times with ethanol (B145695) to remove excess PVP and ethylene glycol.
-
Dry the final product under vacuum.
Protocol 2: Aqueous Synthesis using a Strong Reducing Agent
This method employs a strong reducing agent in an aqueous solution to achieve rapid nanoparticle formation.
Materials:
-
Ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆])
-
Sodium borohydride (NaBH₄)
-
Polyvinyl alcohol (PVA) or other suitable capping agent
-
Deionized water
Procedure:
-
Dissolve (NH₄)₂[IrCl₆] and the capping agent (e.g., PVA) in deionized water with stirring.
-
Prepare a fresh, cold solution of NaBH₄ in deionized water.
-
While vigorously stirring the iridium precursor solution, rapidly add the NaBH₄ solution dropwise.
-
A color change to dark brown or black should be observed almost immediately, indicating the formation of iridium nanoparticles.
-
Continue stirring for an additional 30-60 minutes to ensure the reaction is complete.
-
The nanoparticles can be purified by dialysis against deionized water to remove unreacted reagents and byproducts.
Quantitative Data
Table 1: Effect of Capping Agent Type and Concentration on Iridium Nanoparticle Size.
| Capping Agent | Concentration (wt%) | Average Particle Size (nm) | Reference |
| PVP | Not Specified | 4.5 | [4] |
| PVA | Not Specified | 7.0 | [4] |
| POLE | Not Specified | 68.16 | [4] |
Note: The data from the reference did not specify the exact concentration but demonstrated a clear trend with the type of surfactant.
Table 2: Influence of Base Cation on Surfactant-Free Iridium Nanoparticle Size. [5]
| Precursor | Base | Resulting Nanoparticle Size (Number of Ir atoms) |
| H₂[IrCl₆] | LiOH | ~55 |
| H₂[IrCl₆] | NaOH | ~55 |
| H₂[IrCl₆] | KOH | ~85 |
| H₂[IrCl₆] | CsOH | ~116 |
This study used H₂[IrCl₆] as the precursor, but the trend of increasing particle size with larger alkali metal cations is expected to be similar for (NH₄)₂[IrCl₆] under similar reaction conditions.
Visualizations
Caption: Workflow for the polyol synthesis of iridium nanoparticles.
Caption: A logical flow for troubleshooting common synthesis problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of the Polyvinyl Pyrrolidone Concentration on Particle Size and Dispersion of ZnS Nanoparticles Synthesized by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Catalytic Activity of (NH₄)₂[IrCl₆]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low catalytic activity of ammonium (B1175870) hexachloroiridate(IV), (NH₄)₂[IrCl₆]. The following sections offer structured guidance to diagnose and resolve common issues encountered during its use in catalytic applications.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by (NH₄)₂[IrCl₆] is showing low or no conversion. What are the primary factors to investigate?
A1: Low catalytic activity can often be attributed to one or more of the following factors: catalyst integrity, purity of reagents and solvents, suboptimal reaction conditions, or issues with the substrate itself. A systematic approach to troubleshooting these areas is recommended to identify the root cause of the problem.[1][2]
Q2: How can I be sure that my (NH₄)₂[IrCl₆] catalyst is active and in the correct form?
A2: (NH₄)₂[IrCl₆] can be sensitive to its environment. Ensure that the complex has been stored correctly, typically under an inert atmosphere and away from moisture, as it can be hygroscopic.[3] For many catalytic applications, (NH₄)₂[IrCl₆] serves as a precatalyst and may require in situ activation. This often involves reduction to a lower oxidation state, which is the active catalytic species.
Q3: What are common catalyst poisons for iridium-based catalysts like (NH₄)₂[IrCl₆]?
A3: Iridium catalysts can be poisoned by a variety of substances that coordinate strongly to the metal center, blocking active sites. Common poisons include sulfur compounds (e.g., thiols, sulfides), carbon monoxide, and strongly coordinating ligands like phosphines or amines if they are not part of the desired catalytic system.[4] Even trace impurities in reagents or solvents can lead to significant deactivation.
Q4: Can the reaction conditions themselves lead to catalyst deactivation?
A4: Yes, inappropriate reaction conditions can lead to catalyst decomposition or the formation of inactive species. High temperatures can cause thermal decomposition of the complex.[5] The pH of the reaction medium can also be critical, as it can influence the stability and solubility of the iridium species.
Q5: Is it possible to regenerate a deactivated (NH₄)₂[IrCl₆] catalyst?
A5: Regeneration of homogeneous iridium catalysts can be challenging. However, for supported iridium catalysts, regeneration procedures have been developed. These typically involve a carefully controlled sequence of oxidation to burn off carbonaceous deposits, followed by reduction and sometimes treatment with a halogen-containing gas to redisperse the metal particles.[6] For homogeneous systems, recovery of the iridium followed by reprocessing may be a more viable option.
Troubleshooting Guides
Guide 1: Diagnosing the Source of Low Catalytic Activity
If you are experiencing low catalytic activity, follow this workflow to systematically identify the potential cause.
Caption: A step-by-step workflow for troubleshooting low catalytic activity.
Guide 2: Catalyst Activation and Handling
Proper activation and handling are crucial for achieving optimal performance with (NH₄)₂[IrCl₆] as a precatalyst.
Caption: Recommended workflow for handling and activating the (NH₄)₂[IrCl₆] precatalyst.
Data Presentation: Factors Influencing Catalytic Activity
The catalytic performance of (NH₄)₂[IrCl₆] is highly dependent on the reaction conditions. The tables below summarize the typical effects of various parameters on catalytic activity for iridium-catalyzed reactions.
Table 1: Effect of Reaction Temperature on Catalytic Activity
| Temperature Range | General Effect on Reaction Rate | Potential Issues |
| Low | Slower reaction kinetics, potentially leading to incomplete conversion. | - |
| Optimal | Maximized reaction rate and catalyst stability. | - |
| High | Increased risk of catalyst decomposition and formation of inactive species.[5] | Reduced selectivity due to side reactions. |
Table 2: Influence of Catalyst Loading on Conversion
| Catalyst Loading | Effect on Conversion | Considerations |
| Low (e.g., <0.1 mol%) | May result in slow reaction rates and incomplete conversion. | Cost-effective but may require longer reaction times. |
| Moderate (e.g., 0.5-2 mol%) | Generally provides a good balance between reaction rate and cost. | Optimal loading should be determined experimentally. |
| High (e.g., >5 mol%) | Can lead to faster reactions but may also promote side reactions or product inhibition. | Higher cost and potential for catalyst aggregation. |
Table 3: Common Solvents and Their Impact on Iridium Catalysis
| Solvent Type | Polarity | Coordinating Ability | Typical Applications |
| Alcohols (e.g., isopropanol) | Polar, Protic | Coordinating | Often used as both solvent and hydrogen source in transfer hydrogenation. |
| Ethers (e.g., THF, Dioxane) | Polar, Aprotic | Coordinating | Good for many homogeneous catalytic reactions. |
| Halogenated (e.g., DCM, DCE) | Polar, Aprotic | Weakly Coordinating | Commonly used but must be rigorously purified. |
| Hydrocarbons (e.g., Toluene) | Nonpolar | Non-coordinating | Can be used when solvent coordination is undesirable. |
Experimental Protocols
Protocol 1: General Procedure for Testing Catalytic Activity in Alcohol Oxidation
This protocol provides a general method for evaluating the catalytic activity of (NH₄)₂[IrCl₆] in the oxidation of a model secondary alcohol, such as 1-phenylethanol.
-
Catalyst Preparation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), weigh the required amount of (NH₄)₂[IrCl₆] (e.g., 1-5 mol%).
-
Solvent and Reagents: Add the desired anhydrous and degassed solvent (e.g., toluene, 1,2-dichloroethane).
-
Substrate Addition: Add the alcohol substrate (e.g., 1-phenylethanol) via syringe.
-
Oxidant: Introduce the oxidant (e.g., tert-butyl hydroperoxide) carefully.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature, quench any remaining oxidant, and extract the product. Analyze the yield and purity of the product (e.g., acetophenone) by GC and/or NMR spectroscopy.
Protocol 2: A General Procedure for Supported Iridium Catalyst Regeneration
This protocol is adapted from a procedure for regenerating coked, supported iridium catalysts and may require significant optimization for specific catalyst formulations and applications.[6]
-
Oxidation (Coke Removal):
-
Heat the deactivated catalyst under a controlled flow of an oxygen-containing gas (e.g., 1-2% O₂ in N₂).
-
Gradually increase the temperature to a point sufficient to burn off carbonaceous deposits (e.g., 300-500 °C) without causing significant sintering of the support.
-
Maintain this temperature until the oxidation is complete, as indicated by the cessation of CO₂ evolution.
-
-
Reduction:
-
Purge the system with an inert gas (e.g., nitrogen or argon).
-
Introduce a flow of hydrogen gas and heat the catalyst to a high temperature (e.g., 400-500 °C) to reduce the iridium oxide species to metallic iridium.
-
-
Halogen Treatment (Redispersion):
-
Purge the system again with an inert gas.
-
Introduce a dilute mixture of a halogen-containing gas (e.g., 1% Cl₂ in N₂) at an elevated temperature (e.g., 300-500 °C). This step helps to redisperse the iridium particles.
-
-
Final Reduction:
-
Repeat the reduction step with hydrogen to ensure the iridium is in its active metallic state.
-
-
Cooling and Passivation:
-
Cool the regenerated catalyst under a flow of inert gas. If the catalyst is to be handled in air, a careful passivation step (e.g., with a very dilute oxygen mixture) may be necessary to prevent rapid re-oxidation.
-
Disclaimer: These protocols are intended as general guidelines. Specific reaction conditions, catalyst loading, and safety precautions should be optimized for each individual application. Always consult the relevant safety data sheets (SDS) for all chemicals used.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US3937660A - Regeneration procedure for iridium-containing catalyst - Google Patents [patents.google.com]
Technical Support Center: Ammonium Hexachloroiridate(IV) Solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability issues of ammonium (B1175870) hexachloroiridate(IV) ((NH₄)₂[IrCl₆]) solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of my ammonium hexachloroiridate(IV) solution?
A1: The stability of ammonium hexachloroiridate(IV) solutions is primarily influenced by pH, temperature, and exposure to light. The hexachloroiridate(IV) anion, [IrCl₆]²⁻, is susceptible to two main degradation pathways: hydrolysis and reduction.
-
pH: This is the most critical factor. Alkaline or neutral solutions promote rapid hydrolysis, leading to the formation of iridium hydroxo or oxo species and a decrease in the concentration of the active [IrCl₆]²⁻ complex.[1] Acidic conditions (pH 2-3) significantly slow down this degradation process.[1][2]
-
Temperature: Higher temperatures accelerate the rates of both hydrolysis and reduction reactions, leading to faster degradation of the solution.
-
Light: Exposure to light, particularly UV radiation, can induce photochemical reactions that contribute to the decomposition of the [IrCl₆]²⁻ complex.
Q2: I've noticed a color change in my ammonium hexachloroiridate(IV) solution. What does this indicate?
A2: A color change in your solution is a strong indicator of degradation. A freshly prepared, stable solution of ammonium hexachloroiridate(IV) in acidic medium typically exhibits a characteristic dark red-brown or olive-green color.[3] A change to a lighter yellow or colorless solution may suggest the reduction of Ir(IV) to Ir(III). The appearance of a precipitate or turbidity can be a sign of hydrolysis and the formation of insoluble iridium hydroxides.
Q3: What are the recommended storage conditions for ammonium hexachloroiridate(IV) solutions?
A3: To ensure the longevity and stability of your ammonium hexachloroiridate(IV) solution, it is recommended to:
-
Maintain an acidic pH: Store the solution in an acidic medium, ideally between pH 2 and 3.[1][2]
-
Refrigerate: Keep the solution at a low temperature (2-8 °C) to minimize thermal degradation.
-
Protect from light: Store the solution in an amber or opaque container to prevent photodecomposition.[4]
-
Use tightly sealed containers: This prevents contamination and evaporation of the solvent.[4]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
This is a common problem arising from the degradation of the ammonium hexachloroiridate(IV) solution, leading to a lower effective concentration of the Ir(IV) species than anticipated.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Unexpected precipitates have formed in the solution.
The formation of a precipitate is a clear sign of significant degradation, most likely due to hydrolysis.
Troubleshooting Steps:
-
Verify the pH of the solution: Use a pH meter to check the acidity. If the pH is neutral or alkaline, hydrolysis is the likely cause.
-
Review the solvent choice: Ensure that the solvent is compatible with the acidic conditions required for stability. Avoid using basic or poorly buffered solvents.
-
Consider the concentration: Highly concentrated solutions may be more prone to precipitation.
-
Action: It is highly recommended to discard the solution containing a precipitate. Prepare a fresh solution using the correct acidic solvent and ensure proper storage.
Data Presentation
Table 1: Influence of pH on the Stability of Hexachloroiridate(IV) Solutions
| pH Range | Observed Stability | Predominant Degradation Pathway | Reference |
| 2-3 | High stability, slow degradation | Minimal hydrolysis and reduction | [1][2] |
| 4 | Moderate stability | Spontaneous reduction and/or hydroxylation may occur over time | [2] |
| > 6 | Low stability, rapid degradation | Rapid hydrolysis | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Standardized Acidic Ammonium Hexachloroiridate(IV) Solution (e.g., 0.01 M)
This protocol describes the preparation of a relatively stable stock solution for use in various applications.
Materials:
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Ammonium hexachloroiridate(IV) powder ((NH₄)₂[IrCl₆])
-
Concentrated Hydrochloric Acid (HCl)
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Deionized water
-
Volumetric flasks (amber glass recommended)
-
Analytical balance
Procedure:
-
Calculate the required mass: Determine the mass of (NH₄)₂[IrCl₆] needed to prepare the desired volume and concentration of the solution. For example, for 100 mL of a 0.01 M solution, you will need approximately 0.441 g.
-
Prepare the acidic solvent: In a fume hood, carefully add the required amount of concentrated HCl to a volume of deionized water to achieve a final concentration of approximately 0.1 M HCl. For example, to make 100 mL of 0.1 M HCl, add about 0.83 mL of concentrated HCl to 99.17 mL of deionized water.
-
Dissolution: Accurately weigh the calculated mass of (NH₄)₂[IrCl₆] and transfer it to a clean, dry beaker. Add a small amount of the 0.1 M HCl solution and gently swirl to dissolve the solid completely.
-
Transfer and Dilution: Quantitatively transfer the dissolved solution to an amber volumetric flask. Rinse the beaker several times with small portions of the 0.1 M HCl solution and add the rinsings to the volumetric flask.
-
Final Volume: Carefully add the 0.1 M HCl solution to the volumetric flask until the meniscus reaches the calibration mark.
-
Mixing and Storage: Stopper the flask and invert it several times to ensure the solution is homogeneous. Store the solution in a refrigerator at 2-8 °C and protected from light.
Protocol 2: Monitoring Solution Stability using UV-Vis Spectroscopy
This protocol provides a method to qualitatively and semi-quantitatively assess the stability of your ammonium hexachloroiridate(IV) solution over time.
Experimental Workflow:
Caption: Workflow for monitoring solution stability with UV-Vis spectroscopy.
Procedure:
-
Prepare a fresh solution: Prepare your ammonium hexachloroiridate(IV) solution according to Protocol 1 or your experimental needs.
-
Initial Spectrum: Immediately after preparation, record a UV-Vis spectrum of the solution over a relevant wavelength range (e.g., 300-600 nm). The [IrCl₆]²⁻ ion has characteristic absorption bands in this region.
-
Storage: Store the solution under the conditions you wish to evaluate (e.g., refrigerated and in the dark, at room temperature on the benchtop, etc.).
-
Periodic Measurements: At regular intervals (e.g., every few hours, daily, or weekly), take an aliquot of the solution and record its UV-Vis spectrum.
-
Data Analysis:
-
Compare the spectra over time. A stable solution will show minimal changes in its spectral features.
-
Monitor the absorbance at the characteristic maximum wavelength (λmax) of the [IrCl₆]²⁻ complex. A decrease in absorbance indicates a reduction in its concentration.
-
Look for the appearance of new absorption bands, which could signify the formation of degradation products such as [IrCl₅(H₂O)]⁻ or Ir(III) species.
-
Degradation Pathway
The primary degradation pathways for the hexachloroiridate(IV) ion in aqueous solution are hydrolysis and reduction.
Caption: Simplified degradation pathways of the [IrCl₆]²⁻ ion in aqueous solution.
References
Technical Support Center: Regeneration of Iridium Catalysts Derived from (NH₄)₂[IrCl₆]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration of iridium catalysts derived from ammonium (B1175870) hexachloroiridate(IV), (NH₄)₂[IrCl₆].
Frequently Asked Questions (FAQs)
Q1: My iridium catalyst has lost activity. What are the common causes of deactivation?
A1: Deactivation of iridium catalysts can stem from several mechanisms, broadly categorized as chemical, thermal, and mechanical. Common causes include:
-
Poisoning: Irreversible adsorption of impurities such as sulfur or carbon monoxide onto the catalyst's active sites.[1][2]
-
Fouling/Coking: Deposition of carbonaceous residues (coke) on the catalyst surface, blocking active sites.[3][4] This is common in high-temperature hydrocarbon reactions.
-
Ligand Degradation: The organic ligands that are crucial for the performance of homogeneous catalysts can degrade under reaction conditions.
-
Dimerization/Aggregation: Active monomeric catalyst species can form inactive dimers or larger clusters.[5]
-
Leaching: Dissolution of the active iridium species from a solid support into the reaction medium.
-
Sintering: Agglomeration of small iridium nanoparticles into larger, less active particles at high temperatures.[1]
Q2: Is it possible to regenerate my deactivated iridium catalyst?
A2: Yes, in many cases, deactivated iridium catalysts can be regenerated to recover a significant portion of their initial activity. The appropriate regeneration method depends on the type of catalyst (homogeneous or heterogeneous) and the cause of deactivation.
Q3: What is a general procedure for regenerating a supported (heterogeneous) iridium catalyst?
A3: A common method for regenerating supported iridium catalysts deactivated by coking involves a multi-step process of controlled oxidation, reduction, and redispersion:
-
Coke Combustion: The catalyst is treated with a gas containing a low concentration of oxygen at elevated temperatures (e.g., 380-500°C) to burn off carbonaceous deposits.[1][3]
-
Reduction: The catalyst is then treated with hydrogen at a high temperature (e.g., 500°C) to reduce the iridium oxides back to metallic iridium.[3]
-
Redispersion: To break up agglomerated iridium particles and redisperse them on the support, the catalyst is treated with a halogen-containing gas (e.g., chlorine in a carrier gas) at high temperature, followed by another hydrogen reduction step.[3] This cycle can be repeated to maximize the recovery of active sites.[3]
Q4: How can I regenerate a deactivated homogeneous iridium catalyst?
A4: Regeneration of homogeneous catalysts is highly specific to the catalyst structure and the deactivation pathway. One documented example is the regeneration of a deactivated (Phebox)Ir(OAc)(H) complex, which forms during alkane dehydrogenation. This iridium-hydride species can be quantitatively converted back to the active (dmPhebox)Ir(OAc)₂(OH₂) catalyst by treatment with molecular oxygen in the presence of acetic acid.[6] For other systems, regeneration might involve removing inhibiting species or re-synthesizing the active complex from the deactivated species.
Q5: How do I know if the regeneration was successful?
A5: The success of a regeneration procedure is evaluated by comparing the performance of the regenerated catalyst to that of the fresh catalyst. Key metrics include:
-
Catalytic Activity: Measuring the reaction rate, conversion, or turnover frequency (TOF).
-
Selectivity: Ensuring the regenerated catalyst still produces the desired product with high selectivity.
-
Dispersion: For supported catalysts, techniques like CO chemisorption can be used to measure the dispersion of iridium particles, which is directly related to the number of active sites.[3] A successful regeneration should restore high dispersion.[3]
Troubleshooting Guides
Issue 1: Low or No Activity After Regeneration of a Supported Catalyst
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Incomplete Coke Removal | Analyze the catalyst for residual carbon using techniques like thermogravimetric analysis (TGA) or elemental analysis. | Increase the duration or temperature of the oxygen treatment step. Ensure a sufficient supply of oxygen, but avoid excessively high temperatures that can cause sintering.[5] |
| Iridium Sintering | Characterize the iridium particle size using transmission electron microscopy (TEM) or CO chemisorption. Large particles indicate sintering.[3] | The redispersion step is critical. Ensure the correct temperature and concentration of the halogen-containing gas are used. Multiple reduction/halogenation cycles may be necessary.[3] |
| Loss of Iridium | Quantify the iridium content on the support using inductively coupled plasma (ICP) analysis before and after regeneration. | Iridium loss can occur through the formation of volatile iridium species during the regeneration process. Optimize the temperature and gas flow rates to minimize this. |
| Support Degradation | Analyze the surface area and porosity of the support material (e.g., using BET analysis). A significant decrease indicates support collapse. | Avoid excessively high temperatures during regeneration, as this can damage the support structure. |
Issue 2: Poor Performance of a Regenerated Homogeneous Catalyst
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Incomplete Regeneration | Use spectroscopic methods (e.g., NMR, IR) to check for the presence of the deactivated species in the regenerated catalyst solution. | Adjust the regeneration conditions (e.g., oxidant concentration, reaction time, temperature) to drive the conversion to the active species to completion. |
| Ligand Degradation | Analyze the catalyst solution for free or degraded ligand fragments using techniques like HPLC or GC-MS. | If the ligand has been irreversibly damaged, it may be necessary to add fresh ligand during or after the regeneration step. |
| Presence of Inhibitors | Even after regeneration, residual byproducts from the original reaction could be present and act as inhibitors. | Purify the regenerated catalyst solution, for example, by precipitation and recrystallization, to remove any inhibiting species. |
Data Presentation
Table 1: Regeneration of a Supported 1 wt.% Ir/Al₂O₃ Catalyst
This table summarizes the effect of a regeneration procedure on the physical properties of a supported iridium catalyst that was deactivated by sintering. The regeneration involved oxidation followed by a chlorine/oxygen treatment and hydrogen reduction to redisperse the iridium particles.
| Catalyst State | Treatment | Iridium Particle Size (Å) | Iridium Dispersion (m²/g Ir) |
| Fresh | H₂ Reduction @ 500°C | 15 | 180 |
| Deactivated (Sintered) | Air Oxidation @ 500°C | 39 | 69 |
| Regenerated | Cl₂/O₂ Treatment @ 500°C, then H₂ Reduction | Fully Redispersed (<11Å) | >200 |
Data sourced from US Patent 3,937,660.[3] The particle size and dispersion were determined by CO chemisorption.
Table 2: Performance of a Regenerated Supported Ir-Pt/Al₂O₃ Catalyst in Naphtha Reforming
This table shows the catalytic performance of a regenerated 0.3 wt.% Ir - 0.3 wt.% Pt on Alumina catalyst in a naphtha hydroforming process.
| Product | Yield (mol %) |
| C₅+ | 83 |
| Aromatics | 52 |
| Butanes | 8.9 |
Reaction Conditions: 454°C, H₂:hydrocarbon ratio 5:1, 200 psig. Data obtained 165 minutes after feed introduction. Sourced from US Patent 3,937,660.[3]
Experimental Protocols
Protocol 1: Regeneration of a Supported Ir/Al₂O₃ Catalyst Deactivated by Coking and Sintering
This protocol is based on the procedure described in US Patent 3,937,660 for redispersing agglomerated iridium on a support.[3]
Materials:
-
Deactivated Ir/Al₂O₃ catalyst
-
High-purity nitrogen, hydrogen, and helium gas
-
Gas mixture 1: 1% O₂ in N₂
-
Gas mixture 2: 1% Cl₂, 1% O₂ in He
Procedure:
-
Loading: Place the deactivated catalyst in a flow reactor.
-
Inert Purge: Purge the reactor with nitrogen gas at room temperature to remove any residual reactants.
-
Coke Removal (Oxidation):
-
Heat the reactor to 400-500°C under a nitrogen flow.
-
Switch the gas feed to Gas Mixture 1 (1% O₂ in N₂) and maintain this flow for 2-4 hours to burn off carbonaceous deposits.
-
Purge the reactor with nitrogen to remove all oxygen.
-
-
First Reduction:
-
Switch the gas feed to hydrogen.
-
Maintain the temperature at 500°C for 2 hours to reduce the iridium oxide to metallic iridium.
-
Cool the reactor to room temperature under a hydrogen flow, then purge with helium.
-
-
Redispersion (Halogenation):
-
Heat the reactor to 500°C under a helium flow.
-
Switch the gas feed to Gas Mixture 2 (1% Cl₂, 1% O₂ in He) and hold for 2 hours.
-
Purge with helium to remove residual chlorine.
-
-
Second Reduction:
-
Switch the gas feed back to hydrogen while maintaining the temperature at 500°C.
-
Hold for 1-2 hours to reduce the iridium species to highly dispersed metallic nanoparticles.
-
-
Cooling: Cool the reactor to room temperature under a hydrogen or inert gas flow. The catalyst is now regenerated.
Protocol 2: Regeneration of a Homogeneous (Phebox)Ir(OAc)(H) Catalyst
This protocol is a conceptual guide based on the regeneration described by Brookhart et al. for an iridium complex used in alkane dehydrogenation.[6]
Materials:
-
Deactivated catalyst solution containing (Phebox)Ir(OAc)(H)
-
Glacial acetic acid (HOAc)
-
Molecular oxygen (O₂) or dry air
-
Anhydrous reaction solvent (e.g., dichloromethane)
Procedure:
-
Preparation: In a Schlenk flask under an inert atmosphere, dissolve the deactivated iridium-hydride complex in the anhydrous solvent.
-
Acidification: Add 1 equivalent of glacial acetic acid to the solution.
-
Oxidation:
-
Replace the inert atmosphere with an atmosphere of molecular oxygen or dry air.
-
Stir the solution vigorously at room temperature to ensure good gas-liquid mixing.
-
-
Monitoring: Monitor the reaction by ¹H NMR spectroscopy for the disappearance of the hydride signal and the appearance of signals corresponding to the regenerated Ir(III) diacetate complex.
-
Completion: Once the reaction is complete, the solution containing the regenerated active catalyst can be used directly for subsequent catalytic runs after purging the system with an inert gas.
Mandatory Visualization
Caption: Troubleshooting workflow for diagnosing low iridium catalyst activity.
Caption: Step-by-step workflow for the regeneration of a supported iridium catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US3937660A - Regeneration procedure for iridium-containing catalyst - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Supported Iridium‐based Oxygen Evolution Reaction Electrocatalysts ‐ Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ammonium Hexachloroiridate(IV)
Welcome to the technical support center for the synthesis of Ammonium (B1175870) Hexachloroiridate(IV), designed for researchers, scientists, and professionals in drug development. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your synthesis and achieve higher yields of this important iridium compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of ammonium hexachloroiridate(IV).
Q1: My yield of ammonium hexachloroiridate(IV) is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthesis process. Here’s a systematic approach to troubleshooting:
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Incomplete Precipitation: The precipitation of ammonium hexachloroiridate(IV) is an equilibrium-driven process.
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Temperature: Precipitation is typically carried out in a cold environment (e.g., using an ice bath). The solubility of ammonium hexachloroiridate(IV) is lower at reduced temperatures, thus promoting a higher yield of the precipitate.
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Reaction Time: Allow sufficient time for the precipitation to complete. Stirring the solution in an ice bath for an extended period (e.g., 30 minutes to an hour) can improve the yield.
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Purity of Starting Materials:
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Sodium Hexachloroiridate(IV) Solution: The quality of your starting iridium solution is critical. Ensure that the iridium is in the correct +4 oxidation state. If the solution has been stored for a long time, partial reduction to Ir(III) may have occurred, which will not precipitate with ammonium chloride.
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Ammonium Chloride: Use a high-purity grade of ammonium chloride to avoid introducing contaminants that might interfere with the precipitation.
-
-
pH of the Solution:
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The hexachloroiridate(IV) anion is most stable in acidic conditions. It is recommended to perform the precipitation in a hydrochloric acid solution. In acidic solutions with a pH of 2-3, the degradation of the [IrCl₆]²⁻ complex is slower.[1][2] At a pH above 6, rapid hydroxylation of the complex can occur, which will prevent the precipitation of the desired product.[1][2]
-
Q2: The color of my final ammonium hexachloroiridate(IV) product is not the expected dark red or black. What could be the reason for this discoloration?
A2: The color of the product is a good indicator of its purity. Deviations from the expected dark red to black appearance can indicate the presence of impurities or a different iridium species.
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Olive Green or Brownish Tinge: This can suggest the presence of Iridium(III) species. Ensure that your starting sodium hexachloroiridate(IV) has not been reduced. If necessary, oxidation of the iridium solution can be performed prior to precipitation.
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Other Discolorations: The presence of other metal contaminants can also affect the color. For instance, palladium or rhodium impurities can be carried through the synthesis. Purification by recrystallization is recommended to remove these.
Q3: How can I purify my crude ammonium hexachloroiridate(IV) to remove impurities?
A3: Purification is crucial for obtaining a high-purity product. The most common method is recrystallization.
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Recrystallization from Ammonium Chloride Solution: The crude product can be dissolved in a minimum amount of hot water, and then reprecipitated by saturating the solution with ammonium chloride and cooling.[3] This process can be repeated several times to improve purity.[3] Washing the final precipitate with ice-cold water helps remove any remaining soluble impurities.[3]
-
Removal of Specific Metal Impurities:
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Palladium and Rhodium: Repeated precipitation from an aqueous solution by saturation with ammonium chloride is effective in removing these contaminants.[3]
-
Osmium and Ruthenium: If these are present, they can be removed as their volatile tetroxides by heating with concentrated nitric acid, followed by concentrated perchloric acid.[3]
-
Lead: A more complex purification process is required for lead impurities, which may involve dissolution in hydrochloric acid with a reducing agent like hydrated hydrazine, followed by selective extraction and recrystallization under controlled redox potential and temperature.
-
Experimental Protocols
Protocol 1: Synthesis of Ammonium Hexachloroiridate(IV) from Sodium Hexachloroiridate(IV)
This protocol outlines the standard laboratory procedure for the synthesis of ammonium hexachloroiridate(IV).
Materials:
-
Sodium hexachloroiridate(IV) (Na₂[IrCl₆]) solution in dilute HCl
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Ammonium chloride (NH₄Cl), solid, analytical grade
-
Deionized water
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Hydrochloric acid (HCl), concentrated
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Ice bath
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Beakers, magnetic stirrer, and stir bar
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Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Preparation of Iridium Solution: Start with a solution of sodium hexachloroiridate(IV) in dilute hydrochloric acid. The acidic medium is important for the stability of the [IrCl₆]²⁻ anion.
-
Precipitation:
-
Place the beaker containing the sodium hexachloroiridate(IV) solution in an ice bath and begin stirring.
-
Slowly add a saturated solution of ammonium chloride or solid ammonium chloride in a significant molar excess to the cold, stirring iridium solution. A dark red to black precipitate of ammonium hexachloroiridate(IV) should form immediately.[4]
-
-
Digestion of Precipitate: Continue stirring the mixture in the ice bath for at least 30 minutes to ensure complete precipitation.
-
Filtration and Washing:
-
Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the collected solid several times with small portions of ice-cold deionized water to remove any soluble impurities, such as excess ammonium chloride and sodium chloride.
-
-
Drying: Dry the purified ammonium hexachloroiridate(IV) in a desiccator over a suitable drying agent (e.g., concentrated sulfuric acid or anhydrous calcium chloride).[3]
Data Presentation
Table 1: Factors Influencing the Yield and Purity of Ammonium Hexachloroiridate(IV)
| Parameter | Recommended Condition | Rationale | Potential Impact of Deviation |
| Starting Material | High-purity Na₂[IrCl₆] in the correct +4 oxidation state. | Ensures the formation of the desired product without side reactions or impurities. | Presence of Ir(III) will lead to lower yield as it does not precipitate. Other metal impurities will co-precipitate. |
| Precipitating Agent | Significant molar excess of high-purity NH₄Cl. | The common ion effect drives the precipitation equilibrium towards the product side, maximizing the yield. | Insufficient NH₄Cl will result in incomplete precipitation and lower yield. |
| Temperature | 0-5 °C (Ice bath). | The solubility of (NH₄)₂[IrCl₆] is lower at colder temperatures, leading to a higher recovery of the solid product. | Higher temperatures will increase the solubility of the product, resulting in a lower yield. |
| pH | Acidic (pH 2-3). | The [IrCl₆]²⁻ anion is most stable in acidic conditions, preventing hydrolysis to iridium oxides.[1][2] | At pH > 6, rapid hydroxylation occurs, leading to the formation of iridium hydroxides/oxides instead of the desired product.[1][2] |
| Reaction Time | Minimum 30 minutes of stirring after adding NH₄Cl. | Allows for the complete formation and precipitation of the product crystals. | Shorter reaction times may lead to incomplete precipitation and a reduced yield. |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of Ammonium Hexachloroiridate(IV).
Caption: Troubleshooting logic for low yield in Ammonium Hexachloroiridate(IV) synthesis.
References
Technical Support Center: Catalysis with Ammonium Hexachloroiridate(IV)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ammonium (B1175870) hexachloroiridate(IV), (NH₄)₂[IrCl₆], as a catalyst or catalyst precursor.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species when using ammonium hexachloroiridate(IV)?
A1: Ammonium hexachloroiridate(IV) is typically a catalyst precursor. The active catalytic species is often formed in situ through thermal decomposition or reduction.[1][2] Heating (NH₄)₂[IrCl₆] in an inert or reducing atmosphere leads to the formation of various iridium species, including iridium(III) complexes, mixed ammine-chloro iridium species, and ultimately metallic iridium nanoparticles.[1] The specific active catalyst depends on the reaction conditions and the solvent.
Q2: My reaction is sluggish or shows no conversion. What are the common causes?
A2: Low or no catalytic activity can stem from several factors:
-
Improper Catalyst Activation: The precursor may not have been effectively converted to the active catalytic species. This can be due to insufficient temperature or inappropriate reaction atmosphere.
-
Catalyst Deactivation: The active iridium species can deactivate through various mechanisms, including ligand degradation, formation of inactive dimers or clusters, or poisoning.[3]
-
Purity of Reagents and Solvents: Trace impurities in solvents or reagents can act as catalyst poisons.
-
Sub-optimal Reaction Conditions: Temperature, pressure, and substrate concentration can significantly impact reaction rates.[3]
Q3: How can I tell if my catalyst has decomposed or deactivated?
A3: Catalyst deactivation can be investigated through spectroscopic methods. For instance, NMR spectroscopy can be used to check the integrity of the catalyst complex by comparing the spectrum of the used catalyst with a fresh sample.[3] Visual changes, such as the formation of a black precipitate (iridium black), can also indicate the agglomeration of iridium nanoparticles, which may lead to a loss of catalytic activity.
Q4: What is "iridium black" and is it catalytically active?
A4: "Iridium black" refers to finely divided, black metallic iridium powder. It can be formed from the reduction or decomposition of iridium salts like ammonium hexachloroiridate(IV).[1] While iridium nanoparticles can be highly catalytically active, the formation of large agglomerates, often appearing as a black precipitate, can lead to a significant decrease in the surface area and, consequently, a loss of catalytic activity.
Troubleshooting Guides
Issue 1: Low Yield or Selectivity in Alcohol Oxidation
Symptoms:
-
The desired aldehyde or ketone is produced in low yield.
-
Formation of undesired byproducts such as carboxylic acids (from primary alcohols) or over-oxidation products.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Catalyst Activation | Ensure the (NH₄)₂[IrCl₆] precursor is properly activated. This may involve a pre-heating step under an inert atmosphere to induce thermal decomposition to the active species. |
| Over-oxidation of the Product | Over-oxidation, particularly of primary alcohols to carboxylic acids, can be a significant side reaction. To mitigate this, consider lowering the reaction temperature, reducing the reaction time, or using a milder co-oxidant. |
| Formation of Inactive Iridium Species | The active catalyst may convert to an inactive state. Monitor the reaction for the formation of precipitates. If iridium black is observed, catalyst agglomeration may be the cause. |
| Inappropriate Co-oxidant or Additives | The choice of co-oxidant is crucial. For selective oxidation to aldehydes, milder oxidants are preferred. Some reactions may require additives to enhance selectivity.[3] |
Issue 2: Side Reactions in Transfer Hydrogenation
Symptoms:
-
Low yield of the desired hydrogenated product.
-
Formation of byproducts from side reactions of the hydrogen donor or the substrate.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Decomposition of Hydrogen Donor | Common hydrogen donors like isopropanol (B130326) or formic acid can undergo side reactions at elevated temperatures. If using isopropanol, acetone (B3395972) is a byproduct. Ensure the reaction temperature is optimized to favor hydrogenation over donor decomposition. |
| Substrate Isomerization or Degradation | The substrate itself may be unstable under the reaction conditions, leading to isomerization or decomposition. Analyze the crude reaction mixture for such byproducts. |
| Catalyst Deactivation | The iridium catalyst can be deactivated by products or intermediates. For example, in reactions involving imines, the resulting amines can sometimes coordinate to the iridium center and inhibit catalysis.[3] |
| Mass Transfer Limitations | Inadequate mixing can lead to poor mass transfer of the hydrogen donor to the catalyst surface, resulting in slower reaction rates and allowing more time for side reactions to occur.[4] |
Experimental Protocols and Data
Catalyst Activation: Thermal Decomposition of (NH₄)₂[IrCl₆]
Ammonium hexachloroiridate(IV) is often activated by thermal decomposition to generate catalytically active iridium species.
Protocol:
-
Place the required amount of (NH₄)₂[IrCl₆] in a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the vessel to the desired activation temperature (typically in the range of 300-450 °C). The exact temperature can influence the nature of the resulting iridium species.
-
During heating, gaseous products such as N₂, HCl, and NH₃ will be released.[1]
-
After the activation period, the vessel is cooled to the reaction temperature for the catalytic process.
Observed Intermediates and Products of Thermal Decomposition [1]
| Temperature Range (°C) | Atmosphere | Intermediate/Product Species |
| 150-310 | H₂ | {Ir(NH₃)ₓCl₆₋ₓ}(³⁻ˣ)⁻, Metallic Iridium |
| 310-350 | H₂ | {IrClₓ}(³⁻ˣ)⁻, NH₄Cl |
| 345-430 | He | Metallic Iridium |
Side Reaction Example: Over-oxidation of Phenol
When using hexachloroiridate(IV) for the oxidation of phenol, a common side reaction is the further oxidation of the initial coupling products.
Reaction Pathway: Phenol is first oxidized to phenoxyl radicals, which then couple to form biphenols and phenoxyphenols. These products can be further oxidized by the iridium(IV) complex.
Observed Over-oxidation Products: [5]
| Primary Product | Further Oxidation Products |
| 4,4'-biphenol | Complex mixture of quinones and other highly oxidized species |
| 2,2'-biphenol | Complex mixture of quinones and other highly oxidized species |
| 2,4'-biphenol | Complex mixture of quinones and other highly oxidized species |
| 4-phenoxyphenol | Complex mixture of quinones and other highly oxidized species |
Mitigation Strategy: The extent of over-oxidation is pH-dependent. At higher pH, over-oxidation is limited, while it is more extensive at lower pH.[5] Therefore, controlling the pH of the reaction medium can improve the selectivity for the initial coupling products.
Visualizations
Caption: A logical workflow for troubleshooting low catalytic activity.
Caption: Simplified pathway for the thermal decomposition of ammonium hexachloroiridate(IV).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 5. Chemical Insights into the Formation of Colloidal Iridium Nanoparticles from In Situ X-ray Total Scattering: Influence of Precursors and Cations on the Reaction Pathway. [boris-portal.unibe.ch]
Technical Support Center: Enhancing Electrodeposition Efficiency from (NH4)2[IrCl6]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the electrodeposition of iridium from ammonium (B1175870) hexachloroiridate ((NH4)2[IrCl6]) solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor or No Deposition
-
Question: I am not observing any iridium deposition on my substrate. What are the likely causes?
Answer: The absence of deposition can stem from several factors:
-
Incorrect Iridium Oxidation State: The electrodeposition of iridium is highly dependent on its oxidation state. Best results are often achieved with Ir(IV) species. Ensure your precursor, (NH4)2[IrCl6], is of high purity and has not been unintentionally reduced.
-
Low Solution Temperature: Iridium deposition may not occur at low solution temperatures. The optimal temperature range is crucial for the reaction kinetics.[1]
-
Substrate Passivation: The substrate surface may have a passive oxide layer that prevents deposition. This is particularly common with metals like tungsten.[2] Proper surface activation is critical.
-
Inappropriate Current Density: The applied current density might be outside the optimal range for deposition.
-
Issue 2: Poor Adhesion, Peeling, or Flaking of the Iridium Film
-
Question: My iridium film is peeling or flaking off the substrate. How can I improve adhesion?
Answer: Poor adhesion is a common issue and is almost always related to inadequate surface preparation or stress in the deposit.[3][4][5]
-
Thorough Substrate Cleaning: The substrate must be meticulously cleaned to remove any organic residues, oils, or oxides.[3][6] A multi-step cleaning process involving degreasing, rinsing, and surface activation is essential.[3]
-
Surface Activation: For substrates prone to passivation, an activation step (e.g., acid dip) is necessary to create an active surface for plating.[2]
-
Low Precursor Concentration: If the concentration of the iridium salt is too low, the resulting thin film can be prone to peeling or cracking.[1][7]
-
High Internal Stress: High current densities can lead to stressed deposits that are prone to cracking and poor adhesion.[8] Consider reducing the current density.
-
Issue 3: Uneven or Rough Surface Morphology
-
Question: The deposited iridium layer is rough and uneven. How can I achieve a smoother and more uniform coating?
Answer: The surface morphology is directly influenced by several key parameters:
-
Current Density: This is a critical factor affecting the grain size and density of the crystalline particles.[1][7] High current densities can lead to rougher deposits.
-
Temperature: Excessively high temperatures can result in rough and uneven surface morphology.[1][7]
-
Precursor Concentration: The concentration of (NH4)2[IrCl6] in the electrolyte has a significant impact on the surface morphology.[1][7]
-
Additives: The use of brightening agents, such as sodium malonate, can help in obtaining a fine crystalline iridium coating.[2]
-
Issue 4: Low Current Efficiency
-
Question: The current efficiency of my iridium deposition is very low. What can I do to improve it?
Answer: Low current efficiency is a known challenge in iridium electrodeposition. Several factors can contribute to this:
-
Hydrogen Evolution: A significant portion of the current can be consumed by the hydrogen evolution reaction, especially at higher current densities and in acidic solutions.
-
Iridium(III) vs. Iridium(IV): Electrolytes based on Ir(III) compounds have been reported to yield very poor deposits compared to those with Ir(IV).[9]
-
Substrate Material: The choice of substrate has a substantial effect on the deposition efficiency, with platinum and gold substrates often showing higher efficiencies.
-
Bath Composition and pH: The overall composition of the electrolyte, including supporting electrolytes and pH, plays a crucial role. For some systems, increasing the pH (e.g., from 2.0 to 8.0) has been shown to increase Faradaic efficiency.[10]
-
Issue 5: Bath Instability and Decomposition
-
Question: My electrodeposition bath seems unstable and is decomposing over time. How can I improve its stability?
Answer: Bath stability is crucial for reproducible results.
-
pH Buffering: Local pH changes at the electrode surface can lead to the precipitation of hydroxides. The addition of a pH buffer like boric acid or the use of ammonium salts can help stabilize the pH.[2][11]
-
Temperature Control: Elevated temperatures, while sometimes necessary for deposition, can also accelerate the decomposition of bath components.
-
Contamination: The introduction of metallic or organic impurities can destabilize the plating solution.[6]
-
Data Presentation: Key Experimental Parameters
Table 1: Influence of Key Parameters on Iridium Electrodeposition
| Parameter | Typical Range | Effect on Deposition | Reference |
| Current Density | 3 - 21 mA/cm² | Higher densities can increase stress and cracking; affects grain size and surface roughness. | [1][7][9] |
| Temperature | 60 - 80 °C | Deposition may not occur at low temperatures; very high temperatures can lead to rough deposits. | [1][7][9] |
| pH | 2.0 - 8.0 | Can significantly affect Faradaic efficiency and the formation of crystalline phases. | [10] |
| (NH4)2[IrCl6] Conc. | Varies | Low concentrations can lead to thin, peeling layers; higher concentrations can improve coating quality. | [1][7] |
Experimental Protocols
Protocol 1: Basic Electrodeposition of Iridium on a Platinum Substrate
-
Substrate Preparation:
-
Degrease the platinum substrate by sonicating in acetone (B3395972) for 10 minutes, followed by isopropanol (B130326) for 10 minutes.
-
Rinse thoroughly with deionized water.
-
Electrochemically clean the substrate in 0.5 M H₂SO₄ by cycling the potential until a stable cyclic voltammogram characteristic of clean platinum is obtained.
-
Rinse again with deionized water.
-
-
Electrolyte Preparation:
-
Prepare an aqueous solution of (NH₄)₂[IrCl₆]. A typical starting concentration can be in the range of 5-10 g/L.
-
Add supporting electrolytes and pH buffers as required. For example, sulfamic acid and boric acid can be used to stabilize the pH.[2]
-
Adjust the pH to the desired value (e.g., between 2.0 and 4.0) using dilute acid or base.
-
-
Electrodeposition:
-
Set up a three-electrode electrochemical cell with the prepared platinum substrate as the working electrode, a platinum mesh or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).
-
Heat the electrolyte to the desired temperature (e.g., 70-80 °C) and maintain it throughout the deposition process.
-
Apply a constant current density (e.g., 5-10 mA/cm²) for the desired duration to achieve the target film thickness.
-
-
Post-Deposition Treatment:
-
Carefully remove the coated substrate from the electrolyte.
-
Rinse thoroughly with deionized water.
-
Dry the sample gently using a stream of nitrogen or in a desiccator.
-
Visualizations
Caption: A typical experimental workflow for iridium electrodeposition.
Caption: Troubleshooting guide for poor adhesion of iridium films.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Electroplating Problems and Their Solutions [chemresearchco.com]
- 4. americanelectro.com [americanelectro.com]
- 5. advancedplatingtech.com [advancedplatingtech.com]
- 6. Five reasons for insufficient adhesion of electroplating coatings [everestplating.com]
- 7. researchgate.net [researchgate.net]
- 8. Iridium Electrodeposition - 911Metallurgist [911metallurgist.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. electrochem.org [electrochem.org]
Technical Support Center: Purity Analysis of Synthesized Ammonium Hexachloroiridate(IV)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity analysis of synthesized ammonium (B1175870) hexachloroiridate(IV), (NH₄)₂[IrCl₆].
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized ammonium hexachloroiridate(IV)?
A1: Common impurities can be broadly categorized as other platinum group metals (PGMs), non-PGM metals, and side-reaction products. PGMs like platinum, palladium, rhodium, osmium, and ruthenium are often found due to their similar chemical properties and occurrence in iridium source materials.[1][2][3][4][5] Non-PGM metal impurities can include elements like iron, copper, and nickel.[6][7] Side-reaction products may include incompletely chlorinated iridium species or complexes with different oxidation states.
Q2: What is the expected appearance and solubility of pure ammonium hexachloroiridate(IV)?
A2: Pure ammonium hexachloroiridate(IV) is a dark red to black crystalline solid.[8][9][10] It is sparingly soluble in cold water and its solubility decreases further in the presence of excess ammonium chloride, a property often utilized in its purification.[8][11]
Q3: Which analytical techniques are recommended for purity analysis of ammonium hexachloroiridate(IV)?
A3: A combination of techniques is recommended for a comprehensive purity analysis:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): For the determination of trace metallic impurities.[6][7][12][13]
-
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study its thermal decomposition behavior, which is characteristic of the pure compound.[14][15][16]
-
Powder X-ray Diffraction (XRD): To confirm the crystalline structure and identify any crystalline impurities.[8]
-
UV-Vis Spectroscopy: To verify the electronic transitions of the [IrCl₆]²⁻ anion.
Q4: How can I remove platinum group metal impurities from my synthesized ammonium hexachloroiridate(IV)?
A4: Several methods can be employed to separate other PGMs. One common laboratory method involves fractional crystallization by precipitating the ammonium hexachloroiridate(IV) from an aqueous solution by adding ammonium chloride.[11][17] This leverages the lower solubility of (NH₄)₂[IrCl₆] compared to the corresponding salts of many other PGMs. For specific separations, techniques like ion-exchange chromatography can be effective. For instance, iridium can be separated from platinum by reducing Ir(IV) to Ir(III) with a reducing agent like ascorbic acid or hydrogen peroxide, followed by anion-exchange chromatography.[1]
Troubleshooting Guides
Problem 1: The synthesized product is not the expected dark red/black color.
| Possible Cause | Suggested Solution |
| Incomplete oxidation of Iridium(III) to Iridium(IV). | Treat the iridium solution with a suitable oxidizing agent (e.g., chlorine gas, aqua regia) before precipitation with ammonium chloride.[4] |
| Presence of other colored metal ion impurities. | Analyze the sample for metallic impurities using ICP-MS or ICP-OES. Purify the sample using recrystallization or ion-exchange chromatography.[1] |
| Formation of mixed-valence iridium complexes. | Ensure controlled reaction conditions (temperature, pH, reaction time) during synthesis. |
Problem 2: The yield of ammonium hexachloroiridate(IV) is lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete precipitation. | Ensure the solution is saturated with ammonium chloride and cooled sufficiently to minimize the solubility of the product.[11][17] |
| Loss of product during washing. | Wash the precipitate with a cold, saturated solution of ammonium chloride to prevent dissolution. |
| Iridium remaining in the filtrate. | Test the filtrate for the presence of iridium. If significant amounts are present, consider further precipitation steps or recovery from the filtrate. |
Problem 3: The analytical results show unexpected peaks or signals.
| Instrument | Possible Cause | Suggested Solution |
| XRD | Presence of other crystalline phases. | Compare the obtained XRD pattern with reference patterns for ammonium hexachloroiridate(IV) and potential impurities (e.g., other PGM salts). |
| TGA/DSC | Unexpected thermal events. | The thermal decomposition of (NH₄)₂[IrCl₆] follows a specific pattern.[14][15] Deviations may indicate impurities or the presence of hydrated species. |
| UV-Vis | Shift in absorption maxima or appearance of new bands. | This could indicate the presence of other iridium species or impurities. The characteristic spectrum of [IrCl₆]²⁻ should be observed. |
Experimental Protocols
Trace Metal Analysis by ICP-MS
This protocol outlines the general steps for determining trace metallic impurities in ammonium hexachloroiridate(IV).
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the dried ammonium hexachloroiridate(IV) sample (e.g., 10-50 mg).
-
Digestion: Dissolve the sample in a suitable acidic matrix. A mixture of aqua regia (HCl:HNO₃, 3:1) is often effective for dissolving iridium compounds. Microwave-assisted digestion can enhance the process.
-
Dilution: Dilute the digested sample to a suitable volume with deionized water to bring the analyte concentrations within the linear range of the instrument.
-
Instrument Calibration: Prepare a series of multi-element calibration standards covering the expected concentration range of the impurities.
-
Analysis: Aspirate the blank, calibration standards, and sample solutions into the ICP-MS.
-
Data Processing: Quantify the concentration of each impurity element in the original sample based on the calibration curve, accounting for the dilution factor.
Thermal Analysis by TGA/DSC
This protocol describes the thermal analysis of ammonium hexachloroiridate(IV) to assess its purity and decomposition behavior.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.
-
Instrument Setup:
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
Set the temperature program to heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
-
Data Analysis: Analyze the resulting TGA and DSC curves. The decomposition of pure (NH₄)₂[IrCl₆] in an inert atmosphere typically shows distinct steps corresponding to the loss of NH₄Cl and subsequent reduction to metallic iridium.[14][15]
Purity Confirmation by Powder XRD
This protocol is for confirming the crystal structure and identifying crystalline impurities.
Methodology:
-
Sample Preparation: Finely grind the ammonium hexachloroiridate(IV) sample to a homogeneous powder.
-
Sample Mounting: Mount the powdered sample onto a sample holder.
-
Instrument Setup:
-
Select an appropriate X-ray source (e.g., Cu Kα radiation).
-
Set the instrument parameters (e.g., voltage, current, scan range, step size, and scan speed). A typical 2θ range would be 10-80°.
-
-
Data Collection: Perform the XRD scan.
-
Data Analysis: Compare the obtained diffraction pattern with a reference pattern for ammonium hexachloroiridate(IV) from a crystallographic database (e.g., ICDD). The presence of additional peaks indicates crystalline impurities.
UV-Vis Spectroscopic Analysis
This protocol is for the qualitative analysis of the [IrCl₆]²⁻ anion.
Methodology:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in deionized water or a dilute HCl solution to obtain a solution of known concentration.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Select a quartz cuvette with a 1 cm path length.
-
-
Blank Measurement: Fill the cuvette with the same solvent used to dissolve the sample and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis: The spectrum should exhibit the characteristic absorption bands of the [IrCl₆]²⁻ anion.
Data Presentation
Table 1: Typical Metallic Impurity Limits for High-Purity Ammonium Hexachloroiridate(IV)
| Impurity Element | Typical Concentration Limit (ppm) |
| Platinum (Pt) | < 50 |
| Palladium (Pd) | < 20 |
| Rhodium (Rh) | < 20 |
| Ruthenium (Ru) | < 20 |
| Osmium (Os) | < 20 |
| Gold (Au) | < 10 |
| Silver (Ag) | < 10 |
| Iron (Fe) | < 50 |
| Copper (Cu) | < 20 |
| Nickel (Ni) | < 20 |
Note: These values are indicative and may vary depending on the specific grade and application.
Table 2: Key Parameters for Analytical Techniques
| Technique | Parameter | Typical Value/Range |
| ICP-MS | Internal Standard | Indium (In) or Rhenium (Re) |
| RF Power | 1300 - 1600 W | |
| Nebulizer Gas Flow | 0.8 - 1.2 L/min | |
| TGA/DSC | Heating Rate | 5 - 20 °C/min |
| Purge Gas | Nitrogen or Argon | |
| Temperature Range | Ambient to 800 °C | |
| XRD | X-ray Source | Cu Kα (λ = 1.5406 Å) |
| 2θ Scan Range | 10° - 80° | |
| Step Size | 0.01° - 0.05° | |
| UV-Vis | Wavelength Range | 200 - 800 nm |
| Solvent | Deionized Water or 0.1 M HCl | |
| Path Length | 1 cm |
Visualizations
Caption: General workflow for the purity analysis of synthesized ammonium hexachloroiridate(IV).
Caption: Troubleshooting guide for off-color synthesized ammonium hexachloroiridate(IV).
References
- 1. Separation of Platinum from Palladium and Iridium in Iron Meteorites and Accurate High‐Precision Determination of Platinum Isotopes by Multi‐Collector ICP‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. US3876747A - Separation and purification of iridium - Google Patents [patents.google.com]
- 4. CN114293022A - Method for separating platinum-iridium alloy - Google Patents [patents.google.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Trace Elements in High Purity Iridium by ICP-OES [spectro.com]
- 8. Ammonium hexachloroiridate(IV) - Wikipedia [en.wikipedia.org]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Cas 16940-92-4,Ammonium hexachloroiridate(IV) | lookchem [lookchem.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. azom.com [azom.com]
- 14. Insight into the thermal decomposition of ammonium hexahalogenoiridates(iv) and hexachloroiridate(iii) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ammonium hexachloroiridate(IV) | 16940-92-4 [chemicalbook.com]
Validation & Comparative
Comparing catalytic activity of different iridium precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate iridium precursor is a critical decision in the development of efficient and selective catalytic processes. The precursor's oxidation state, ligand sphere, and stability significantly influence the formation of the active catalytic species, thereby dictating the overall performance of the reaction. This guide provides an objective comparison of the catalytic activity of various common iridium precursors, supported by experimental data, detailed protocols, and visual representations of key processes to aid in your research and development endeavors.
Performance Data of Iridium Precursors
The catalytic performance of an iridium precursor is highly dependent on the specific reaction, substrate, and ligand used. The following table summarizes quantitative data from various studies, highlighting the performance of different iridium precursors in key catalytic transformations.
| Catalytic Reaction | Iridium Precursor | Ligand/Support | Substrate | Yield (%) | ee (%) | TON | TOF (h⁻¹) |
| Asymmetric Hydrogenation | |||||||
| Asymmetric Hydrogenation of Ketones | --INVALID-LINK-- | Chiral P,N,O-type ligand | Acetophenone derivatives | High | up to 98 | up to 200,000 | - |
| Asymmetric Hydrogenation of Enones | --INVALID-LINK-- | Chiral N,P ligands | Conjugated enones | Good to High | up to 99 | - | - |
| Asymmetric Hydrogenation of Imines | --INVALID-LINK-- | Chiral Phosphine Ligands | N-aryl imines | - | Excellent | - | - |
| C-H Activation/Borylation | |||||||
| C-H Borylation of Arenes | --INVALID-LINK-- | dtbpy | Arenes | High | - | >10,000 | - |
| C-H Borylation of Heteroarenes | --INVALID-LINK-- | tmphen | Heteroarenes | Higher than dtbpy | - | - | - |
| ortho-C-H Borylation | --INVALID-LINK-- | Chiral boryl ligands | Carbocyclic compounds | Good | High | - | - |
| Allylic Amination | |||||||
| Asymmetric Allylic Amination | --INVALID-LINK-- | Phosphoramidite ligand | Cinnamyl acetate | 95 | 96 | - | - |
| Regiocontrolled Allylic Amination | --INVALID-LINK-- | - | Dienyl/Trienyl allylic alcohols | High | up to 99 | - | - |
TON: Turnover Number; TOF: Turnover Frequency; ee: enantiomeric excess; COD: 1,5-cyclooctadiene; py: pyridine; dtbpy: 4,4′-di-tert-butylbipyridine; tmphen: 3,4,7,8-tetramethylphenanthroline.
Experimental Protocols
Reproducible evaluation of catalyst performance is paramount. Below are generalized protocols for common iridium-catalyzed reactions.
Protocol 1: General Procedure for Homogeneous Iridium-Catalyzed Asymmetric Hydrogenation
This protocol outlines a typical workflow for evaluating the performance of different iridium precursors in the asymmetric hydrogenation of a prochiral ketone.
1. Catalyst Pre-formation (in situ):
-
In a glovebox or under an inert atmosphere (Nitrogen or Argon), charge a dry Schlenk flask with the iridium precursor (e.g., --INVALID-LINK--, 0.5-1 mol%) and the chiral ligand (e.g., chiral phosphine-oxazoline ligand, 1.1-2.2 mol%).
-
Add a degassed solvent (e.g., dichloromethane (B109758) or isopropanol).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst.
2. Reaction Setup:
-
To the flask containing the pre-formed catalyst, add the prochiral ketone substrate (1.0 equivalent).
-
If required, add a base (e.g., t-BuOK) or an additive.
-
Seal the Schlenk flask, and purge with hydrogen gas (3-4 cycles).
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-50 bar).
3. Reaction Monitoring and Work-up:
-
Stir the reaction mixture at the desired temperature for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
4. Analysis:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (ee) of the chiral alcohol product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.[1]
Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation
This protocol describes a typical procedure for the borylation of an aromatic C-H bond.
1. Reaction Setup:
-
In a glovebox, combine the iridium precursor (e.g., --INVALID-LINK--, 0.5-2 mol%), the ligand (e.g., dtbpy, 1-4 mol%), and the boron source (e.g., B₂pin₂, 1.1-1.5 equivalents) in a dry reaction vessel.
-
Add the aromatic substrate (1.0 equivalent) and an anhydrous, degassed solvent (e.g., THF or octane).
2. Reaction Conditions:
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C).
-
Stir for the specified reaction time, monitoring progress by GC-MS or NMR spectroscopy.
3. Work-up and Analysis:
-
After cooling to room temperature, concentrate the reaction mixture.
-
The crude product can be purified by column chromatography or recrystallization.
-
Characterize the product and determine the yield.
Visualizing Catalytic Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: A representative catalytic cycle for iridium-catalyzed hydrogenation.
Caption: A general experimental workflow for screening and comparing iridium catalyst precursors.
Caption: Logical relationship between iridium precursor choice and catalytic performance.
References
A Comparative Guide to Iridium Salt Precursors for Catalyst Preparation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate iridium salt precursor is a critical first step in the synthesis of high-performance iridium catalysts. The choice of precursor can significantly influence the final catalyst's properties, including metal dispersion, particle size, and ultimately, its catalytic activity, selectivity, and stability. This guide provides an objective comparison of ammonium (B1175870) hexachloroiridate(IV) ((NH₄)₂[IrCl₆]) with other common iridium salts used in catalyst preparation, supported by experimental data and detailed protocols.
Performance Comparison of Iridium Salt Precursors
The choice of iridium precursor impacts the catalyst's physical and chemical properties. While direct comparative studies under identical conditions are limited in publicly available literature, the following table summarizes typical observations and data from various studies to provide a comparative overview.
| Iridium Precursor | Common Applications | Advantages | Disadvantages | Typical Resulting Particle Size |
| (NH₄)₂[IrCl₆] | Heterogeneous catalysis (e.g., supported catalysts for hydrogenation, oxidation) | Water-soluble, decomposes cleanly upon thermal treatment to iridium metal or oxide.[1] | The presence of ammonium and chloride ions may require thorough removal. | Can achieve high dispersion with small nanoparticles (1-5 nm) on supports. |
| IrCl₃·xH₂O | Homogeneous and heterogeneous catalysis, nanoparticle synthesis | Readily available, soluble in water and some organic solvents. | Hygroscopic, the exact iridium content can vary, potentially affecting reproducibility. | Nanoparticle size is highly dependent on the synthesis method. |
| H₂IrCl₆·xH₂O | Heterogeneous catalysis (impregnation), electrocatalysis | High iridium content, good water solubility, commonly used for impregnation of supports. | Corrosive, the presence of chloride can be detrimental to some catalytic reactions and supports. | Can lead to well-dispersed catalysts on various supports. |
| Ir(acac)₃ | Atomic Layer Deposition (ALD), Metal-Organic Chemical Vapor Deposition (MOCVD) | Volatile, suitable for vapor deposition techniques leading to uniform thin films and highly dispersed nanoparticles.[2] | More expensive, requires organic solvents. | Can produce very small and uniform nanoparticles (1-3 nm).[2] |
Note: The performance of a catalyst is highly dependent on the specific reaction, support material, and preparation conditions. The data presented should be considered as a general guide.
Experimental Protocols
Reproducible catalyst performance requires well-defined and consistent experimental procedures. Below are detailed protocols for the preparation of a supported iridium catalyst from different precursors and a general procedure for testing its catalytic activity in a model hydrogenation reaction.
Protocol 1: Preparation of Supported Iridium Catalysts (1 wt% Ir on Al₂O₃)
This protocol describes the preparation of alumina-supported iridium catalysts using the incipient wetness impregnation method with three different iridium salt precursors.
Materials:
-
Ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆])
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)
-
Hexachloroiridic acid hydrate (H₂IrCl₆·xH₂O)
-
γ-Alumina (γ-Al₂O₃), high surface area (e.g., 150-250 m²/g)
-
Deionized water
-
Rotary evaporator
-
Drying oven
-
Tube furnace with temperature controller
-
Hydrogen gas (H₂), high purity
-
Nitrogen gas (N₂), high purity
Procedure:
-
Support Pre-treatment: Dry the γ-Al₂O₃ support in an oven at 120°C for at least 4 hours to remove physisorbed water.
-
Pore Volume Determination: Determine the pore volume of the dried γ-Al₂O₃ by incipient wetness with deionized water. This is the volume of water that is completely absorbed by a given mass of the support without appearing wet.
-
Precursor Solution Preparation:
-
For (NH₄)₂[IrCl₆]: Calculate the mass of (NH₄)₂[IrCl₆] required to achieve 1 wt% iridium loading on the desired mass of γ-Al₂O₃. Dissolve this amount in a volume of deionized water equal to the pre-determined pore volume of the alumina (B75360) support.
-
For IrCl₃·xH₂O: Accurately determine the iridium content of the hydrated salt (e.g., by ICP-OES). Calculate the required mass for 1 wt% Ir loading and dissolve it in deionized water as described above.
-
For H₂IrCl₆·xH₂O: Similar to IrCl₃·xH₂O, determine the iridium content, calculate the required mass, and dissolve it in deionized water.
-
-
Impregnation: Add the precursor solution dropwise to the dried γ-Al₂O₃ support while continuously mixing to ensure uniform distribution. The support should appear uniformly damp but not slurry-like.
-
Drying: Dry the impregnated support in an oven at 110°C for 12 hours.
-
Calcination: Place the dried catalyst in a tube furnace. Ramp the temperature to 400°C at a rate of 5°C/min under a flow of dry air or nitrogen and hold for 4 hours. This step aims to decompose the precursor to iridium oxide.
-
Reduction: After calcination, cool the catalyst to room temperature under nitrogen. Switch the gas to a flow of hydrogen (or a H₂/N₂ mixture) and ramp the temperature to 400°C at a rate of 5°C/min. Hold for 4 hours to reduce the iridium oxide to metallic iridium.
-
Passivation and Storage: Cool the catalyst to room temperature under a nitrogen flow. For air-sensitive catalysts, passivation with a 1% O₂/N₂ mixture might be necessary before exposing to air. Store the catalyst in a desiccator.
Protocol 2: Catalytic Hydrogenation of Cyclohexene (B86901)
This protocol outlines a general procedure for evaluating the performance of the prepared supported iridium catalysts in the liquid-phase hydrogenation of cyclohexene.
Materials:
-
Prepared 1 wt% Ir/Al₂O₃ catalyst
-
Cyclohexene, high purity
-
n-Hexane, anhydrous (solvent)
-
Dodecane (B42187) (internal standard for GC analysis)
-
High-pressure batch reactor (autoclave) with magnetic stirring and temperature control
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Hydrogen gas (H₂), high purity
Procedure:
-
Reactor Setup: Add a specific amount of the prepared Ir/Al₂O₃ catalyst (e.g., 50 mg) to the autoclave.
-
Reactant Mixture: In a separate flask, prepare a solution of cyclohexene (e.g., 1 mmol) and dodecane (e.g., 0.1 mmol) in n-hexane (e.g., 10 mL).
-
Reaction Initiation: Transfer the reactant mixture to the autoclave. Seal the reactor and purge it several times with hydrogen to remove air.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar) and heat it to the reaction temperature (e.g., 50°C) with vigorous stirring.
-
Sampling and Analysis: Take liquid samples from the reactor at regular time intervals. Analyze the samples by GC-FID to determine the concentration of cyclohexene (reactant) and cyclohexane (B81311) (product).
-
Data Analysis: Calculate the conversion of cyclohexene and the turnover frequency (TOF) based on the amount of active iridium sites (which can be determined by techniques like CO chemisorption).
Visualizations: Workflows and Pathways
Experimental Workflow for Catalyst Preparation and Testing
Caption: Workflow for supported iridium catalyst preparation and testing.
Generalized Catalytic Cycle for Hydrogenation
Caption: A simplified catalytic cycle for alkene hydrogenation.
Conclusion
The selection of an iridium salt precursor is a fundamental decision in catalyst design that has a cascading effect on the final catalyst's performance. (NH₄)₂[IrCl₆] is a versatile and commonly used precursor for supported catalysts due to its clean decomposition, though careful removal of byproducts is necessary. Other salts like IrCl₃ and H₂IrCl₆ also offer viable routes but come with their own considerations regarding hydration and corrosivity. For advanced deposition techniques, organometallic precursors like Ir(acac)₃ are preferred.
The provided protocols offer a standardized framework for the preparation and evaluation of iridium catalysts from different salt precursors. By carefully controlling the synthesis parameters and employing consistent testing methodologies, researchers can make informed decisions on the most suitable iridium salt for their specific catalytic applications, ultimately leading to the development of more efficient and robust catalytic systems.
References
A Comparative Guide to the Electrochemical Validation of Iridium Oxide Films Derived from Ammonium Hexachloroiridate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of iridium oxide (IrOx) films synthesized from ammonium (B1175870) hexachloroiridate ((NH₄)₂[IrCl₆]) and other common precursors. The electrochemical performance of these films is critical for applications in biosensing, neurostimulation, and catalysis. This document outlines the key fabrication methods, presents comparative electrochemical data, and provides detailed experimental protocols.
Comparison of Iridium Oxide Film Fabrication and Performance
Iridium oxide films can be prepared through various techniques, each yielding distinct film morphologies and electrochemical characteristics. The choice of precursor and fabrication method significantly impacts the resulting film's performance in terms of charge storage capacity (CSC), impedance, and stability. This section compares IrOx films derived from (NH₄)₂[IrCl₆] via thermal decomposition with films produced by other common methods like electrodeposition and sol-gel synthesis.
Quantitative Performance Data
The following tables summarize key electrochemical performance metrics for iridium oxide films fabricated through different methods. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Fabrication Method | Precursor | Charge Storage Capacity (mC/cm²) | Impedance @ 1 kHz (kΩ) | Key Characteristics |
| Thermal Decomposition | (NH₄)₂[IrCl₆] | Data not consistently reported, but generally lower than electrodeposited films | Typically higher impedance | Produces crystalline, dense films (TDIROF - Thermally Decomposed Iridium Oxide Film) with high stability. |
| Electrodeposition | H₂IrCl₆ / IrCl₃ | 24.19 ± 6.21[1] | 1.41 ± 1.1[1] | Results in hydrated, porous films (EIROF - Electrodeposited Iridium Oxide Film) with high CSC. |
| Sputtering | Iridium Target | ~10-30 (effective capacitance) | Varies with potential | Creates dense, robust films (SIROF - Sputtered Iridium Oxide Film) with excellent stability.[2][3] |
| Activation of Ir Metal | Iridium Metal | Comparable to EIROF | Low impedance | Forms a hydrated oxide layer (AIROF - Activated Iridium Oxide Film) on an iridium substrate. |
Experimental Protocols
Detailed methodologies for the fabrication and electrochemical characterization of iridium oxide films are provided below.
Fabrication of Iridium Oxide Films from (NH₄)₂[IrCl₆] via Thermal Decomposition
This method involves the thermal decomposition of an ammonium hexachloroiridate precursor to form a crystalline iridium oxide film.
Materials:
-
Ammonium hexachloroiridate ((NH₄)₂[IrCl₆]) powder
-
Suitable substrate (e.g., titanium, platinum, silicon)
-
Deionized water
-
Furnace with temperature control
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate by sonicating in isopropanol and deionized water to remove any organic residues and contaminants. Dry the substrate with a stream of nitrogen.
-
Precursor Solution Preparation: Prepare a precursor solution by dissolving (NH₄)₂[IrCl₆] in a suitable solvent to achieve the desired concentration.
-
Film Deposition: Apply the precursor solution to the substrate using a suitable technique such as spin-coating or dip-coating to ensure a uniform layer.
-
Thermal Decomposition:
-
Place the coated substrate in a furnace.
-
Heat the substrate in an inert or reducing atmosphere. The decomposition process of (NH₄)₂[IrCl₆] occurs in stages, with the formation of intermediate iridium-amine complexes before the final oxide is formed.[4][5][6][7]
-
A typical heating profile involves a ramp to a target temperature (e.g., 300-500°C) and holding for a specific duration to ensure complete decomposition and oxide formation.
-
-
Cooling: Allow the substrate to cool down to room temperature slowly to prevent thermal shock and cracking of the film.
Fabrication of Iridium Oxide Films via Electrodeposition
Electrodeposition is a common method for producing hydrated, high-surface-area iridium oxide films with excellent charge storage capacity.
Materials:
-
Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O) or a related iridium salt
-
Oxalic acid
-
Hydrogen peroxide (30%)
-
Anhydrous potassium carbonate
-
Deionized water
-
Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)
-
Potentiostat/Galvanostat
Procedure:
-
Substrate Preparation: Prepare the working electrode (substrate) by polishing to a mirror finish and cleaning ultrasonically in acetone (B3395972) and deionized water.[8]
-
Electrodeposition Solution Preparation:
-
Dissolve 150 mg of IrCl₄·xH₂O in 100 mL of deionized water.[8]
-
Add 360 mg of oxalic acid and stir until dissolved.[8]
-
Add 1 mL of 30% hydrogen peroxide and continue stirring.[8]
-
Slowly add anhydrous potassium carbonate to adjust the pH of the solution to 10.5. The solution will turn from light green to dark blue upon aging for a couple of days.[8]
-
-
Electrochemical Deposition:
-
Assemble the three-electrode cell with the prepared substrate as the working electrode, a platinum mesh as the counter electrode, and an Ag/AgCl electrode as the reference.
-
Perform cyclic voltammetry (CV) within a potential window of -0.5 V to 0.65 V vs. Ag/AgCl at a specific scan rate (e.g., 50 mV/s) for a set number of cycles. The film thickness and properties can be controlled by adjusting the number of cycles and scan rate.
-
-
Post-Deposition Treatment: Rinse the coated electrode with deionized water and dry it carefully.
Electrochemical Validation Methods
a. Cyclic Voltammetry (CV):
-
Purpose: To determine the charge storage capacity (CSC) of the iridium oxide film.
-
Setup: A standard three-electrode electrochemical cell containing a suitable electrolyte (e.g., phosphate-buffered saline, PBS).
-
Procedure:
-
Immerse the iridium oxide electrode (working electrode), a platinum counter electrode, and a reference electrode in the electrolyte.
-
Cycle the potential between defined limits (e.g., -0.6 V to 0.8 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s).
-
The CSC is calculated by integrating the area under the cathodic or anodic wave of the voltammogram and dividing by the scan rate and the geometric surface area of the electrode.[1]
-
b. Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To characterize the electrode-electrolyte interface and determine the impedance of the film.
-
Setup: The same three-electrode cell and a potentiostat with a frequency response analyzer.
-
Procedure:
-
Apply a small amplitude AC sinusoidal potential perturbation (e.g., 10 mV) over a wide frequency range (e.g., 0.01 Hz to 100 kHz) at a specific DC potential.[9]
-
The resulting current response is measured to determine the impedance spectrum.
-
The data is often presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). Lower impedance at low frequencies is generally indicative of better charge transfer and a higher effective surface area.[9]
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the fabrication and validation of iridium oxide films.
Caption: General workflow for iridium oxide film fabrication and validation.
Caption: Workflow for thermal decomposition of (NH₄)₂[IrCl₆].
Caption: Workflow for electrodeposition of iridium oxide films.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Analysis of Electrochemical Impedance Spectroscopy Data for Sputtered Iridium Oxide Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studying the Process of (NH4)2[IrCl6] Thermal Decomposition by X-Ray Photoelectron Spectroscopy and Electron Microscopy | Semantic Scholar [semanticscholar.org]
- 5. Studying the Process of (NH4)2[IrCl6] Thermal Decomposition by X-Ray Photoelectron Spectroscopy and Electron Microscopy › Research Explorer [pure.nsu.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of electrochemical impedance spectroscopy data for sputtered iridium oxide electrodes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Fleeting Moments in Chemical Reactions: A Comparative Guide to Spectroscopic Analysis of Intermediates with (NH4)2[IrCl6]
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules during a chemical reaction is paramount. Reaction intermediates, transient species that exist for fractions of a second, hold the key to unlocking reaction mechanisms, optimizing processes, and designing novel therapeutics. Ammonium hexachloroiridate ((NH₄)₂[IrCl₆]), a versatile iridium compound, often participates in reactions where the identification of such ephemeral intermediates is crucial. This guide provides a comprehensive comparison of key spectroscopic techniques used to analyze these reaction intermediates, supported by experimental data and detailed protocols.
The choice of spectroscopic technique for studying reaction intermediates is dictated by the specific properties of the intermediate, such as its lifespan, concentration, and magnetic properties, as well as the information required. In-situ monitoring, which allows for the analysis of the reaction mixture as it evolves without disturbing the system, is particularly valuable for capturing these short-lived species.[1][2]
Comparative Overview of Spectroscopic Techniques
The following table summarizes the performance of major spectroscopic techniques for the characterization of reaction intermediates, with a focus on their application to iridium complexes like those derived from (NH₄)₂[IrCl₆].
| Technique | Principle | Typical Intermediates Detected | Temporal Resolution | Relative Sensitivity | Structural Information Provided |
| UV-Visible (UV-Vis) Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules, corresponding to electronic transitions. | Species with chromophores, conjugated systems, many transition metal complexes. | Milliseconds to seconds (conventional); Femtoseconds to nanoseconds (transient absorption).[3] | High (micromolar range).[4] | Information about electronic structure, conjugation, and concentration of absorbing species.[5] |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detects species with unpaired electrons (paramagnetic species) by their interaction with a magnetic field. | Radicals, radical ions, and many transition metal complexes with unpaired d-electrons (e.g., Ir(IV)).[6][7] | Microseconds to seconds. | High for paramagnetic species. | Information about the electronic environment of the unpaired electron, including interactions with nearby nuclei (hyperfine coupling), g-tensor values.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. | Diamagnetic species; can be adapted for some paramagnetic species. | Milliseconds to hours. | Relatively low (millimolar range).[4] | Detailed information on molecular structure, connectivity, stereochemistry, and reaction kinetics.[5][8] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecules, corresponding to vibrational transitions of chemical bonds. | Species with functional groups that have a changing dipole moment during vibration. | Microseconds to seconds (time-resolved IR). | Moderate. | Information about functional groups present, bonding, and changes in molecular structure.[9] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns. | Charged or ionizable species. | Not a real-time kinetic technique, but can identify intermediates trapped at different time points. | Very high. | Provides molecular weight and elemental composition of intermediates.[10] |
In-Depth Analysis of Key Spectroscopic Methods
UV-Visible Spectroscopy: A Versatile First Look
UV-Vis spectroscopy is often the first tool employed to monitor reactions involving transition metal complexes due to its simplicity and high sensitivity.[4] Changes in the absorption spectrum can indicate the formation and decay of intermediates. For iridium complexes, UV-Vis spectra can reveal changes in the oxidation state and coordination environment of the metal center.[8] For instance, the reduction of Ir(IV) in (NH₄)₂[IrCl₆] to Ir(III) is accompanied by distinct changes in the UV-Vis spectrum.
Stopped-flow UV-Vis spectroscopy is a powerful technique for studying fast reactions in solution.[3][9][11] By rapidly mixing reactants and monitoring the absorbance at a specific wavelength, kinetic data for reactions with half-lives in the millisecond range can be obtained.[11][12][13]
Electron Paramagnetic Resonance (EPR) Spectroscopy: The Specialist for Unpaired Electrons
EPR spectroscopy is uniquely suited for the detection and characterization of paramagnetic intermediates, which are common in reactions involving transition metals like iridium.[6] The Ir(IV) center in (NH₄)₂[IrCl₆] is paramagnetic and thus EPR active. Any reaction that involves a change in the oxidation state of iridium to another paramagnetic state can be monitored by EPR. The technique provides detailed information about the electronic structure of the iridium center and its immediate coordination sphere.[7] For example, EPR has been used to study the transformations of iridium(IV) hydroxo complexes in alkaline media.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Tool
For diamagnetic intermediates, NMR spectroscopy provides unparalleled structural detail.[5][8] It can be used to unequivocally identify the structure of intermediates and products in a reaction mixture. While generally less sensitive than other techniques, advancements like hyperpolarization methods can significantly enhance NMR signals, allowing for the detection of low-concentration intermediates.[5] In the context of iridium chemistry, NMR is crucial for characterizing the ligands and their coordination to the metal center, providing insights into reaction mechanisms.[8]
Experimental Protocols
Precise and well-documented methodologies are crucial for the successful characterization of reaction intermediates. Below are generalized protocols for key spectroscopic techniques.
In-Situ UV-Visible Spectroscopy Monitoring
Objective: To monitor the formation and decay of UV-Vis active intermediates during a reaction involving (NH₄)₂[IrCl₆].
Methodology:
-
Sample Preparation: Dissolve (NH₄)₂[IrCl₆] and the other reactant(s) in a suitable solvent. The concentrations should be optimized to give a measurable absorbance change in the desired spectral range.
-
Instrumentation: Use a diode array or a rapid-scanning UV-Vis spectrophotometer equipped with a thermostatted cuvette holder and a magnetic stirrer.
-
Data Acquisition: Record a baseline spectrum of the initial reaction mixture. Initiate the reaction (e.g., by adding a reactant or changing the temperature) and immediately start recording spectra at regular time intervals.
-
Data Analysis: Analyze the time-resolved spectra to identify the absorbance bands of reactants, intermediates, and products. Plot the absorbance of specific species as a function of time to determine reaction kinetics.
Stopped-Flow UV-Visible Spectroscopy
Objective: To measure the kinetics of a fast reaction involving (NH₄)₂[IrCl₆].
Methodology:
-
Sample Preparation: Prepare two separate solutions of the reactants in a suitable solvent.
-
Instrumentation: Use a stopped-flow instrument coupled to a UV-Vis spectrophotometer.
-
Experiment Execution: Load the reactant solutions into the two drive syringes of the stopped-flow apparatus. Rapidly inject the solutions into the mixing chamber, and the flow is abruptly stopped.
-
Data Acquisition: The instrument triggers data acquisition simultaneously with the stopping of the flow, recording the change in absorbance at a pre-selected wavelength as a function of time.
-
Data Analysis: Fit the kinetic trace (absorbance vs. time) to an appropriate rate law to determine the rate constant of the reaction.[12]
In-Situ EPR Spectroscopy
Objective: To detect and characterize paramagnetic intermediates in a reaction of (NH₄)₂[IrCl₆].
Methodology:
-
Sample Preparation: Prepare the reaction mixture in an EPR-silent solvent. The concentration of the iridium complex should be sufficient to generate a detectable EPR signal.
-
Instrumentation: Use an X-band EPR spectrometer equipped with a temperature control unit.
-
Data Acquisition: Transfer the reaction mixture to a quartz EPR tube. Initiate the reaction and quickly freeze the sample in liquid nitrogen to trap the intermediates. Alternatively, for slower reactions, monitor the reaction in-situ at a controlled temperature.
-
Data Analysis: Analyze the EPR spectrum to determine the g-values and any hyperfine coupling constants, which provide information about the electronic structure and environment of the paramagnetic iridium center.[7]
Visualizing the Process
Diagrams are essential for visualizing complex experimental workflows and the principles behind different analytical approaches.
Caption: General workflow for the spectroscopic analysis of reaction intermediates.
Caption: Simplified principles of different spectroscopic techniques for intermediate analysis.
Conclusion
The spectroscopic analysis of reaction intermediates is a cornerstone of modern chemical and pharmaceutical research. For reactions involving (NH₄)₂[IrCl₆] and other iridium complexes, a multi-technique approach is often the most powerful strategy. UV-Vis spectroscopy provides an excellent starting point for monitoring reaction progress and kinetics. EPR spectroscopy is indispensable for identifying and characterizing paramagnetic intermediates, while NMR spectroscopy offers definitive structural elucidation of diamagnetic species. By carefully selecting and combining these powerful analytical tools, researchers can gain unprecedented insights into the intricate mechanisms of chemical transformations, paving the way for the development of more efficient and selective synthetic methods and novel therapeutic agents.
References
- 1. Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C-O Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C–O Coupling (Journal Article) | OSTI.GOV [osti.gov]
- 3. agilent.com [agilent.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Iridium N-heterocyclic carbene complexes as efficient catalysts for magnetization transfer from para-hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New EPR methods for investigating photoprocesses with paramagnetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and characterization of iridium(III) and iridium(V) complexes of 2-(arylazo)pyridine and studies of amine fusion reactions at the coordinated diazo-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stopped-flow - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
A Comparative Analysis of Iridium and Rhodium Catalysts in Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of unsaturated functional groups through catalytic hydrogenation is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. Among the plethora of catalysts developed, complexes of iridium and rhodium have proven to be exceptionally versatile and efficient. This guide provides an objective comparison of iridium and rhodium catalysts in hydrogenation, supported by experimental data, to assist researchers in catalyst selection and methods development.
Executive Summary
Iridium and rhodium catalysts, while both highly effective in promoting hydrogenation, exhibit distinct substrate preferences and reactivity profiles. A key determinant in catalyst selection is the substrate's structure. Iridium catalysts, such as Crabtree's catalyst, are renowned for their high activity towards unfunctionalized and sterically hindered olefins. In contrast, rhodium catalysts, exemplified by Wilkinson's catalyst, are the preferred choice for the asymmetric hydrogenation of olefins possessing a coordinating functional group near the carbon-carbon double bond. This coordinating ability is often crucial for achieving high levels of enantioselectivity.
Performance Data in Asymmetric Hydrogenation
The following tables summarize the performance of representative iridium and rhodium catalysts in the asymmetric hydrogenation of various unsaturated substrates.
Table 1: Asymmetric Hydrogenation of Alkenes
| Substrate | Catalyst | Conditions | Conversion (%) | ee (%) | Reference |
| (E)-1,2-diphenylpropene | [Ir(cod)(PCy3)(py)]PF6 (Crabtree's Catalyst) | CH2Cl2, 1 atm H2, 25°C | >99 | N/A | [1] |
| 1-dodecene | RhCl(PPh3)3 (Wilkinson's Catalyst) | Benzene, 1 atm H2, 25°C | >99 | N/A | [2] |
| Methyl (Z)-α-acetamidocinnamate | [Rh(DIPAMP)(cod)]BF4 | MeOH, 3 atm H2, 25°C | 100 | 95 (R) | [3] |
| Itaconic acid dimethyl ester | [Rh((R,R)-Me-DuPhos)(cod)]BF4 | MeOH, 1 atm H2, 25°C | 100 | >99 (R) | [3] |
Table 2: Asymmetric Hydrogenation of Imines
| Substrate | Catalyst | Conditions | Yield (%) | ee (%) | Reference |
| N-(1-phenylethylidene)aniline | [Ir(cod)Cl]2 / (S)-Tol-BINAP | Toluene, 30 atm H2, 80°C | 95 | 82 (R) | |
| N-(2,4,6-trimethylbenzenesulfonyl)-hexane-2-imine | Ir-SpiroPNP complex | n-PrOH, 35 atm H2, -10°C | 79 | 87 | [4] |
| N-benzylidene-aniline | [Rh(COD)(PPh3)2]PF6 | THF, 200 psi H2, 60°C | High | N/A | [5] |
Table 3: Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst | Conditions | Conversion (%) | ee (%) | Reference |
| Acetophenone | [Ir(PNNP)H2Cl] | i-PrOH, 50 atm H2, 50°C | >99 | 98 (R) | [6] |
| 1-Indanone | [RhCl2(Cp*)]2 / (S,S)-TsDPEN | HCOOH/NEt3, 28°C | 99 | 97 (S) | [7] |
| β,β-dialkyl substituted enone | Ir-N,P complex | Toluene, 2 bar H2, rt | >99 | 95 | [8] |
| α-chloroacetophenone | Rh(III)/TsDPEN complex | FA/TEA, rt, 1h | 99 | 97 | [7] |
Mechanistic Overview
The mechanisms of hydrogenation by iridium and rhodium catalysts share common fundamental steps but differ in key aspects, particularly concerning substrate activation.
General Catalytic Cycle
The hydrogenation of an alkene by a generic transition metal catalyst can be illustrated by the following workflow.
References
- 1. Crabtree's catalyst - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Validating the Purity of Ammonium Hexachloroiridate(IV) with XPS Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of precursor materials like ammonium (B1175870) hexachloroiridate(IV), (NH₄)₂[IrCl₆], is paramount for the synthesis of well-defined catalysts and therapeutic agents. This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) with alternative analytical techniques—Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and X-ray Diffraction (XRD)—for validating the purity of this critical iridium salt.
Ammonium hexachloroiridate(IV) is a key precursor in the development of iridium-based catalysts and has been explored for potential biomedical applications. Its purity directly impacts the performance and reproducibility of downstream applications. While XPS offers detailed surface chemical state information, a multi-technique approach provides the most robust assessment of bulk and trace purity.
Comparison of Analytical Techniques
| Feature | X-ray Photoelectron Spectroscopy (XPS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | X-ray Diffraction (XRD) |
| Principle | Analysis of core-level electron binding energies to determine elemental composition and chemical states at the material's surface. | Ionization of the sample in a plasma followed by mass-to-charge ratio separation to determine elemental composition with high sensitivity. | Diffraction of X-rays by the crystalline lattice to identify the crystallographic structure and phases present. |
| Information Provided | Elemental composition, empirical formula, and chemical/oxidation state of elements on the surface (top 5-10 nm). | Ultra-trace elemental composition of the bulk material. | Crystalline phase identification and lattice parameters of the bulk material. |
| Purity Assessment | Detects surface contaminants, verifies the oxidation state of iridium (Ir⁴⁺), and confirms the presence of ammonium and chloride ions. | Quantifies trace metallic impurities with very low detection limits (ppb to ppt (B1677978) range). | Confirms the crystalline integrity of (NH₄)₂[IrCl₆] and detects crystalline impurities. |
| Strengths | - Provides chemical state information.- Surface sensitive.- Semi-quantitative elemental analysis. | - Extremely high sensitivity for trace elements.- Quantitative analysis.- High throughput. | - Non-destructive.- Relatively simple sample preparation.- Provides structural information. |
| Limitations | - Limited to the surface.- Less sensitive to bulk impurities.- Quantification can be less precise than ICP-MS. | - Destructive technique.- Does not provide chemical state information.- Can be affected by polyatomic interferences. | - Only detects crystalline phases.- Less sensitive to amorphous impurities and trace elements. |
Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS) Analysis
A high-resolution XPS spectrum of pure (NH₄)₂[IrCl₆] serves as the benchmark for purity validation. The analysis focuses on the characteristic binding energies of the constituent elements.
Sample Preparation: (NH₄)₂[IrCl₆] powder should be mounted on a sample holder using double-sided, non-outgassing conductive tape. To minimize surface contamination, the sample should be handled in a clean environment, and it is recommended to analyze a freshly opened container.
Instrumentation and Parameters:
-
X-ray Source: Monochromatic Al Kα (1486.6 eV)
-
Analysis Chamber Pressure: < 1 x 10⁻⁸ mbar
-
Pass Energy: 160 eV for survey scans, 20-40 eV for high-resolution scans
-
Charge Neutralization: A low-energy electron flood gun is essential to compensate for charging effects on the insulating powder.
Data Analysis: High-resolution spectra of the Ir 4f, N 1s, and Cl 2p regions are acquired. The binding energies are calibrated using the adventitious carbon C 1s peak at 284.8 eV.
Expected Binding Energies for Pure (NH₄)₂[IrCl₆]:
| Core Level | Expected Binding Energy (eV) | Notes |
|---|---|---|
| Ir 4f₇/₂ | ~62.5 - 63.5 | Indicative of the Ir(IV) oxidation state. |
| N 1s | ~401.5 - 402.5 | Characteristic of the ammonium (NH₄⁺) ion.[1][2] |
| Cl 2p₃/₂ | ~198.5 - 199.5 | Typical for metal chlorides.[3][4] |
Impurity Detection with XPS:
-
Oxidation or Reduction: Shifts in the Ir 4f binding energy can indicate the presence of Ir(III) or higher oxidation states.
-
Surface Contaminants: The presence of unexpected elements in the survey scan, such as silicon, sodium, or oxygen (beyond typical surface adsorption), points to impurities.
-
Counter-ion Impurities: The absence of the N 1s peak or the presence of peaks corresponding to other cations (e.g., Na 1s, K 2p) would indicate impurities from the synthesis process.
Caption: Workflow for XPS analysis of (NH₄)₂[IrCl₆].
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is the gold standard for quantifying trace metallic impurities in high-purity materials.
Sample Preparation: A known mass of the (NH₄)₂[IrCl₆] sample is accurately weighed and digested in a suitable acid matrix (e.g., aqua regia) using a closed-vessel microwave digestion system to ensure complete dissolution. The digested sample is then diluted to a known volume with deionized water.
Instrumentation and Parameters:
-
ICP-MS System: A quadrupole or high-resolution ICP-MS instrument.
-
Plasma Conditions: Optimized for robust plasma to handle the dissolved solids.
-
Internal Standards: An internal standard solution is introduced to correct for matrix effects and instrumental drift.
Data Analysis: The instrument is calibrated using certified multi-element standards. The concentrations of potential metallic impurities (e.g., Na, K, Ca, Mg, Fe, Cu, Ni, Pb) are determined by comparing the signal intensities in the sample to the calibration curves.
Expected Results for High-Purity (NH₄)₂[IrCl₆]: Commercial high-purity grades of (NH₄)₂[IrCl₆] typically specify total metallic impurities to be below a certain threshold, often in the range of <100 ppm.[5]
X-ray Diffraction (XRD)
XRD is used to confirm the crystalline phase of the material and to identify any crystalline impurities.
Sample Preparation: A small amount of the (NH₄)₂[IrCl₆] powder is gently packed into a sample holder.
Instrumentation and Parameters:
-
Diffractometer: A powder X-ray diffractometer with Cu Kα radiation.
-
Scan Range: A 2θ range appropriate to cover the characteristic diffraction peaks of (NH₄)₂[IrCl₆] and potential impurities.
Data Analysis: The resulting diffraction pattern is compared to a reference pattern for pure (NH₄)₂[IrCl₆] from a crystallographic database. The presence of additional peaks indicates crystalline impurities.
Expected Results for Pure (NH₄)₂[IrCl₆]: The diffraction pattern should match the standard pattern for ammonium hexachloroiridate(IV), which has a cubic crystal structure.
Caption: Logical flow for purity validation.
Conclusion
For a comprehensive validation of (NH₄)₂[IrCl₆] purity, a combination of XPS, ICP-MS, and XRD is recommended. XPS provides invaluable surface chemical state information, confirming the correct iridium oxidation state and the presence of the correct counter-ions. ICP-MS offers unparalleled sensitivity for quantifying trace metallic impurities in the bulk material. XRD confirms the crystalline integrity of the compound. By employing these complementary techniques, researchers can ensure the quality and reliability of their starting materials, leading to more consistent and reproducible results in their research and development endeavors.
References
Performance Showdown: (NH4)2[IrCl6]-Derived Iridium Catalysts Challenge Platinum's Reign in Fuel Cells
A comprehensive analysis of iridium-based catalysts, derived from precursors like ammonium (B1175870) hexachloroiridate ((NH4)2[IrCl6]), reveals a compelling case for their potential to not only match but in some cases exceed the performance of traditional platinum-based catalysts in fuel cell applications. This guide provides a detailed comparison, supported by experimental data, for researchers and scientists in the field of energy conversion and catalysis.
Iridium, a platinum-group metal, has long been recognized for its exceptional stability and catalytic activity, particularly for the oxygen evolution reaction (OER) in water electrolysis.[1][2] Recent advancements have demonstrated that harnessing iridium in sophisticated nanostructures, such as core-shell and alloyed nanoparticles, can lead to remarkable performance in the oxygen reduction reaction (ORR) at the fuel cell cathode, directly challenging the dominance of platinum.[1][2][3] These advanced iridium-based catalysts often exhibit enhanced activity, superior durability, and the potential for reduced precious metal loading, addressing key challenges in the commercial viability of fuel cells.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of various iridium-based catalysts compared to the industry-standard platinum on carbon (Pt/C) catalysts. The data is compiled from multiple studies to provide a broad overview of the current state of the art.
| Catalyst | Fuel Cell Type | Key Performance Metric | Value | Comparison to Pt/C Benchmark |
| Ir-decorated Pt(shell)-Pd(core)/C | PEMFC | Maximum Power Density | 792.2 mW/cm² | 24% higher than commercial Pt/C under the same conditions.[4] |
| Durability | Good stability after 40,000 cycles | Demonstrates robust performance over extended cycling.[4] | ||
| Ir@Pt Core-Shell Nanoparticles | - (RDE) | Specific Activity (for ORR) | ~2.6 times that of commercial Pt/C | Significant enhancement in intrinsic catalytic activity after 10,000 stability cycles.[3] |
| Mass Activity (for ORR) | ~1.8 times that of commercial Pt/C | Higher activity per unit mass of precious metal after 10,000 stability cycles, indicating more efficient use of platinum.[3] | ||
| PtIr/C (50:50 atomic ratio) | DAFC | Maximum Power Density | 48% higher than Pt/C | Demonstrates superior performance in direct ammonia (B1221849) fuel cells.[5] |
| FePt/VC | PEMFC | Maximum Power Density | 112 mW/cm² (1.7-fold increase) | Outperforms standard Pt/VC in a self-breathing fuel cell configuration. |
| Durability | 4% performance degradation | Shows exceptional stability after 60,000 cycles. | ||
| Commercial Pt/C (TKK) | PEMFC | Mass Activity (for ORR) | Benchmark | Standard commercial catalyst used for comparison.[3] |
| Peak Power Density | Benchmark | A common benchmark for fuel cell performance.[1] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the performance comparison.
Synthesis of Carbon-Supported Iridium-Based Catalysts
A representative synthesis for carbon-supported iridium-based catalysts, such as an Ir@Pt core-shell structure, is a multi-step process.[3]
-
Iridium Core Synthesis: An iridium precursor, such as ammonium hexachloroiridate ((NH4)2[IrCl6]) or hexachloroiridic acid (H2IrCl6), is reduced in a solvent like ethylene (B1197577) glycol at an elevated temperature. This forms monodisperse iridium nanoparticles which will serve as the core.
-
Platinum Shell Deposition: Following the formation of the iridium cores, a platinum precursor (e.g., chloroplatinic acid) is introduced into the same solution. The platinum is then reduced, depositing a thin, uniform shell over the iridium nanoparticles.
-
Carbon Support Functionalization: High-surface-area carbon black is often functionalized, for example through acid treatment, to create surface oxygen groups that facilitate the anchoring of the metal nanoparticles.
-
Deposition onto Carbon Support: The synthesized core-shell nanoparticles are then dispersed and deposited onto the functionalized carbon support.
-
Purification and Characterization: The final catalyst powder is collected, washed, and dried. Characterization is performed using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and transmission electron microscopy (TEM) to visualize the nanoparticle size, distribution, and core-shell morphology.
Electrochemical Evaluation in a Three-Electrode Cell
The intrinsic catalytic activity is often evaluated in a three-electrode electrochemical cell using techniques like Cyclic Voltammetry (CV) and Rotating Disk Electrode (RDE) voltammetry.[4]
-
Working Electrode Preparation: A catalyst ink is prepared by dispersing a known amount of the catalyst powder in a solution of deionized water, isopropanol, and a Nafion® ionomer solution. A specific volume of this ink is then drop-casted onto the glassy carbon tip of the RDE and dried to form a thin film.
-
Cyclic Voltammetry (CV): The electrode is immersed in an electrolyte (e.g., 0.1 M HClO4) saturated with an inert gas (N2 or Ar). The potential is cycled between defined limits to clean the catalyst surface and measure the electrochemical surface area (ECSA) by integrating the charge associated with the adsorption/desorption of hydrogen.
-
Oxygen Reduction Reaction (ORR) Measurement: The electrolyte is then saturated with oxygen. Linear sweep voltammetry (LSV) is performed at different electrode rotation speeds. The resulting current-voltage curves are used to determine the catalyst's activity, including its onset potential, half-wave potential, and kinetic current density.
-
Durability Testing: Accelerated stress tests are performed by cycling the potential for a large number of cycles (e.g., 10,000 to 40,000 cycles) to simulate the operating conditions of a fuel cell and evaluate the catalyst's stability.[3][4]
Single-Cell Fuel Cell Testing
To evaluate the performance in a real-world scenario, the catalysts are incorporated into a membrane electrode assembly (MEA) and tested in a single-cell fuel cell setup.[4]
-
Catalyst Coated Membrane (CCM) Preparation: The catalyst ink is sprayed or coated onto a proton exchange membrane (e.g., Nafion®) to form the cathode. A standard Pt/C catalyst is typically used for the anode.
-
MEA Assembly: The CCM is sandwiched between two gas diffusion layers (GDLs) and placed between the flow field plates of the fuel cell hardware.
-
Polarization Curve Measurement: The fuel cell is operated at a specific temperature (e.g., 70-80 °C), relative humidity (e.g., 100% RH), and backpressure.[1] Hydrogen is supplied to the anode and oxygen or air to the cathode at controlled flow rates. The cell voltage is measured as the current density is incrementally increased, generating a polarization curve. The power density curve is calculated from the polarization data.
-
Durability Testing: Long-term stability is assessed by holding the cell at a constant current or voltage for an extended period or by subjecting it to load cycling, and periodically measuring the performance degradation.[1]
Visualizing the Path to Enhanced Performance
The following diagrams illustrate the experimental workflow for evaluating these advanced catalysts and the structural advantage of the core-shell design.
References
A Comparative Guide to Modern Iridium Catalyst Systems Versus the Benchmark Precursor, (NH₄)₂[IrCl₆]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of modern, high-performance iridium catalyst systems against the classical iridium precursor, ammonium (B1175870) hexachloroiridate(IV), (NH₄)₂[IrCl₆]. While (NH₄)₂[IrCl₆] serves as a crucial and commercially important benchmark due to its role as a stable source for iridium, it is primarily a precursor for the in-situ generation of more complex, ligand-supported catalysts rather than being catalytically active itself in many modern organic transformations.[1] This guide will focus on the performance of contemporary iridium catalysts in three key areas of significant interest to the pharmaceutical and chemical industries: Asymmetric Hydrogenation, C-H Activation, and Photoredox Catalysis.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation for establishing stereocenters, crucial in the synthesis of chiral drugs. Modern iridium catalysts, typically featuring sophisticated chiral ligands, offer exceptional enantioselectivity and activity, far surpassing the capabilities of simple iridium salts.
Data Presentation: Performance of Modern Iridium Catalysts in Asymmetric Hydrogenation
| Catalyst System | Substrate Type | Representative Substrate | Enantiomeric Excess (ee %) | Turnover Number (TON) | Reference |
| Ir-PHOX | Unfunctionalized Olefins | (E)-1,2-diphenylpropene | Up to 98% | - | [2] |
| Ir-N,P Ligand | Conjugated Enones | β,β-dialkyl substituted enone | 88-99% | - | [3] |
| Ir-Tridentate PNN | Aryl Ketones | Acetophenone derivatives | Up to 99% | Up to 50,000 | [4] |
| Ir-N,P Ligand | Allylic Alcohols (DKR) | Trisubstituted allylic alcohols | Up to >99% | - | [5] |
Note: Direct catalytic performance data for (NH₄)₂[IrCl₆] in these specific asymmetric hydrogenations is not available as it is not a competent catalyst for such transformations without significant modification or ligand addition.
Experimental Protocol: Asymmetric Hydrogenation of an Enone with an Ir-N,P Catalyst
This protocol is a representative example for the asymmetric hydrogenation of a conjugated enone.[3][6]
Materials:
-
Iridium-N,P catalyst (e.g., a thiazole-based Ir-N,P complex) (1.0 mol %)
-
Substrate (e.g., a β,β-dialkyl substituted enone) (0.1 mmol)
-
Toluene (B28343) (2 mL)
-
Hydrogen gas (H₂) (50 bar)
-
Autoclave or high-pressure reactor
Procedure:
-
To a dried autoclave equipped with a magnetic stir bar, add the iridium-N,P catalyst (1.0 mol %).
-
Add the enone substrate (0.1 mmol) and toluene (2 mL).
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 bar with hydrogen gas.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
The product distribution can be determined by ¹H NMR spectroscopy of the crude reaction mixture.
-
The enantiomeric excess is determined by chiral SFC or GC analysis.
Visualization: Catalytic Cycle of Iridium-Catalyzed Asymmetric Hydrogenation
Caption: Proposed catalytic cycle for Ir-catalyzed asymmetric hydrogenation.
C-H Activation
Iridium-catalyzed C-H activation has become a powerful tool for late-stage functionalization, allowing for the direct conversion of C-H bonds into C-C, C-N, or C-B bonds. This strategy is highly valuable in drug discovery for modifying complex molecules.
Data Presentation: Performance of Modern Iridium Catalysts in C-H Activation
| Catalyst System | Reaction Type | Representative Substrate | Yield (%) | Reference |
| [Ir(cod)OMe]₂ / dtbpy | C-H Borylation | Aromatic compound | High | [2] |
| [CpIrCl₂]₂ | Substrate-Directed C-H Borylation | Benzylic Amine | High | [7] |
| [CpIr(H₂O)₃]SO₄ | C-H Amination | Bezafibrate | 60% (one-pot) | [8] |
| [Ir(COD)OMe]₂ / Chiral Ligand | Asymmetric C-H Borylation | Prochiral C-H bond | High ee | [9] |
Note: (NH₄)₂[IrCl₆] is a common precursor for synthesizing active C-H activation catalysts like [CpIrCl₂]₂, but it is not typically used directly in these reactions.*
Experimental Protocol: Iridium-Catalyzed C-H Borylation
This is a general procedure for the borylation of an aromatic C-H bond.[2][10]
Materials:
-
[Ir(cod)OMe]₂ (1.5 mol %)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol %)
-
Bis(pinacolato)diboron (B₂pin₂) (1.0 equiv)
-
Aromatic substrate (e.g., anisole)
-
Solvent (e.g., THF or Cyclohexane)
Procedure:
-
In an argon-filled glovebox, add [Ir(cod)OMe]₂ and dtbpy to an oven-dried vial.
-
Add the solvent and stir for 10 minutes.
-
Add the aromatic substrate and B₂pin₂ to the vial.
-
Seal the vial and stir the mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The product can be purified by column chromatography on silica (B1680970) gel.
Visualization: Catalytic Cycle of Iridium-Catalyzed C-H Borylation
Caption: General catalytic cycle for Ir-catalyzed C-H borylation.
Photoredox Catalysis
Iridium complexes are among the most powerful photoredox catalysts due to their favorable photophysical properties, enabling a wide range of organic transformations under mild conditions using visible light.
Data Presentation: Performance of Modern Iridium Photoredox Catalysts
| Catalyst | Reaction Type | Representative Substrate | Yield (%) | Quantum Yield (Φ) | Reference |
| [Ir(ppy)₂(dtbbpy)]⁺ | Reductive Dehalogenation | Aryl Bromide | High | - | [11][12] |
| Ir(NacNac) complexes | Reductive Dehalogenation | Adamantyl Bromide | 91% | - | [11] |
| Al₂O₃-Ir (heterogenized) | Reductive Dehalogenation | 2-bromoacetophenone | >95% | >1000 TON | [13][14] |
| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | C-H Amination | Arene | Good | - | [15] |
Note: While simple iridium salts can have interesting photophysical properties, they are generally not used as efficient photoredox catalysts in organic synthesis compared to tailored cyclometalated complexes.
Experimental Protocol: Photoredox-Mediated Reductive Dehalogenation
This is a general procedure for the reductive dehalogenation of an activated alkyl halide.[12][13]
Materials:
-
Iridium photoredox catalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) (1-2 mol %)
-
Substrate (e.g., 2-bromoacetophenone) (0.1 mmol)
-
Sacrificial electron donor (e.g., triethylamine, TEOA) (3-10 equiv)
-
Solvent (e.g., acetonitrile (B52724) or DMF)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a reaction vial, add the iridium photocatalyst, the substrate, and the solvent.
-
Degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the sacrificial electron donor.
-
Seal the vial and place it in front of a blue LED lamp with cooling from a fan.
-
Irradiate the reaction mixture for the specified time (e.g., 2-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent and water, followed by purification of the organic layer by column chromatography.
Visualization: General Workflow for a Photoredox Catalytic Reaction
Caption: Reductive quenching cycle in iridium photoredox catalysis.
References
- 1. Ammonium hexachloroiridate(IV) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wjarr.com [wjarr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Variable coordination of amine functionalised N-heterocyclic carbene ligands to Ru, Rh and Ir: C-H and N-H activation and catalytic transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. escholarship.org [escholarship.org]
- 11. Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06306A [pubs.rsc.org]
- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 13. Sustainable Ir-Photoredox Catalysis by Means of Heterogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoredox Catalysis Using Heterogenized Iridium Complexes** [uu.diva-portal.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Ammonium Hexachloroiridate(IV): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Ammonium (B1175870) hexachloroiridate(IV), a common iridium compound in research, is classified as a hazardous substance and requires specific disposal procedures. This guide provides essential safety and logistical information for the proper disposal of Ammonium hexachloroiridate(IV), ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Ammonium hexachloroiridate(IV) is harmful if swallowed or in contact with skin and may cause irritation to the eyes, skin, and respiratory tract.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and adhere to the following personal protective equipment (PPE) guidelines:
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Laboratory coat and closed-toe shoes. |
Work with Ammonium hexachloroiridate(IV) should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] Avoid the creation of dust when handling the solid compound.
Primary Disposal Procedure: Licensed Hazardous Waste Disposal
The universally recommended and compliant method for the disposal of Ammonium hexachloroiridate(IV) is to engage a licensed hazardous waste disposal company.[2] This ensures that the waste is managed in accordance with all local, regional, and national environmental regulations.
Step-by-Step Logistical Plan:
-
Segregation: Do not mix Ammonium hexachloroiridate(IV) waste with other chemical waste streams unless explicitly permitted by the disposal company.
-
Containment: Store the waste in a clearly labeled, sealed, and compatible container. The original container is often the best option. Uncleaned, empty containers should be treated as the hazardous waste itself.[2]
-
Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: Ammonium hexachloroiridate(IV)". Include the approximate quantity and date.
-
Storage: Store the labeled container in a designated, secure hazardous waste accumulation area within the laboratory, away from incompatible materials.
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
Alternative Disposal Consideration: Incineration
Some safety data sheets suggest that Ammonium hexachloroiridate(IV) can be disposed of by dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2] This is a specialized process that should only be carried out by a licensed waste disposal facility with the appropriate permits and equipment. Under no circumstances should this be attempted in a standard laboratory setting.
Potential In-Lab Chemical Pre-treatment (for consideration and expert consultation only)
While not a standard disposal procedure, understanding the chemistry of iridium can inform potential pre-treatment steps to convert the soluble iridium complex into a more stable, less mobile form. These methods are generally employed for iridium recovery and recycling but could theoretically be adapted for waste stabilization before disposal, subject to rigorous safety evaluation and institutional approval.
One potential method is chemical precipitation . Iridium(IV) can be precipitated from aqueous solutions. For example, the addition of ammonium chloride to a solution containing hexachloroiridate ions can lead to the precipitation of the relatively insoluble Ammonium hexachloroiridate(IV) salt.[3] Other research has explored the use of specific ionic liquids to precipitate iridium(IV) from solutions.
It is crucial to note that any in-lab chemical treatment of hazardous waste may be subject to regulation and should only be performed by trained personnel after a thorough risk assessment. The resulting precipitate and supernatant would still need to be disposed of as hazardous waste.
Experimental Workflow for Waste Handling and Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of Ammonium hexachloroiridate(IV).
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of Ammonium hexachloroiridate(IV), fostering a culture of safety and environmental responsibility. Always prioritize the guidance of your institution's EHS department and licensed waste management professionals.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ammonium Hexachloroiridate(IV)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potentially hazardous materials like Ammonium hexachloroiridate(IV). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Ammonium hexachloroiridate(IV), a black-red powder, is a chemical compound that requires careful handling due to its potential health hazards.[1] It may be harmful if swallowed, and can cause irritation to the eyes, skin, and respiratory tract.[1][2] The toxicological properties of this material have not been fully investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Ammonium hexachloroiridate(IV), a comprehensive selection of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Chemical safety goggles or a face shield. | OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[1][2] | Regulation (EU) 2016/425 and the standard EN 374.[2] |
| Body Protection | Appropriate protective clothing to prevent skin exposure.[1] A lab coat is the minimum requirement. | N/A |
| Respiratory Protection | A NIOSH-approved respirator is necessary if workplace conditions warrant its use, such as when generating dust.[1][2] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] | OSHA's 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149.[1] |
Experimental Protocols: A Step-by-Step Approach to Safe Handling
Adherence to a strict protocol is crucial to minimize risks associated with handling Ammonium hexachloroiridate(IV).
1. Engineering Controls:
-
Always work in a well-ventilated area.[1]
-
Use a chemical fume hood to keep airborne concentrations low.[1][3]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
2. Handling Procedures:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Keep the container tightly closed when not in use.[1]
3. Storage:
-
Store away from incompatible substances such as strong oxidizing agents.[1]
Emergency and Disposal Plans: Preparedness and Responsibility
In the event of an emergency, immediate and appropriate action is critical. Likewise, the responsible disposal of chemical waste is a fundamental aspect of laboratory safety and environmental protection.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get immediate medical attention.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |
Spill and Leak Cleanup:
-
Clean up spills immediately, observing all safety precautions.[1]
-
Use appropriate personal protective equipment.[1]
-
Sweep up the material and place it into a suitable, closed container for disposal.[1][2]
-
Avoid generating dusty conditions.[1]
-
Ensure adequate ventilation.[1]
Waste Disposal Plan:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[1]
-
One approved method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Handle uncleaned containers as you would the product itself.[2]
Below is a workflow diagram illustrating the key steps for safely handling Ammonium hexachloroiridate(IV).
Caption: Workflow for handling Ammonium hexachloroiridate(IV).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
